molecular formula C13H17NO6 B1209402 N-benzoyl-D-glucosamine CAS No. 655-42-5

N-benzoyl-D-glucosamine

Cat. No.: B1209402
CAS No.: 655-42-5
M. Wt: 283.28 g/mol
InChI Key: QCYHKZRHOGVACA-UHFFFAOYSA-N
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Description

N-benzoyl-D-glucosamine, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO6 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYHKZRHOGVACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984096
Record name 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-42-5
Record name N-Benzoyl-D-glucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC231847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structural Elucidation of N-benzoyl-D-glucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of significant interest in biochemical research and synthetic chemistry. Its structure, characterized by a D-glucosamine core N-acylated with a benzoyl group, provides a unique combination of hydrophilicity from the sugar moiety and hydrophobicity from the aromatic ring. This guide provides an in-depth analysis of the structure of this compound, including its physicochemical properties, relevant experimental protocols for its synthesis and characterization, and its potential role in modulating cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Introduction

N-acyl-D-glucosamine derivatives are a class of compounds with diverse biological activities and applications, ranging from serving as precursors in the synthesis of complex glycans to exhibiting intrinsic therapeutic properties. This compound (2-Benzamido-2-deoxy-D-glucose) is a prominent member of this class, where the amino group at the C-2 position of the glucose ring is functionalized with a benzoyl group. This modification significantly influences the molecule's chemical properties and biological interactions. Understanding the precise three-dimensional structure and physicochemical characteristics of this compound is crucial for its application in glycoscience and medicinal chemistry.

Physicochemical and Structural Properties

This compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. The structure consists of a pyranose ring, which is the most stable conformation for hexoses in solution, with a benzamido substituent at the C-2 position.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₇NO₆[2]
Molecular Weight 283.28 g/mol [2]
CAS Number 655-42-5 / 61949-16-4 (anomers)[1][2]
Appearance White to off-white crystalline powder[1]
Water Solubility Almost transparent in hot water[1]
Storage Temperature Room Temperature (Sealed in dry)[1]

Structural Analysis

2D Structure and Connectivity

The fundamental structure of this compound is depicted below. It comprises a D-glucose backbone where the hydroxyl group at the C-2 position is replaced by a benzoylamino group. The molecule exists as an equilibrium of α and β anomers in solution, differing in the stereochemistry at the anomeric carbon (C-1).

N_benzoyl_D_glucosamine_structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 O1 O C7->O1   N1 N C7->N1 H_N H N1->H_N C_Glc_2 C2 N1->C_Glc_2 C_Glc_1 C1 C_Glc_2->C_Glc_1 H2 H C_Glc_2->H2 O_ring O C_Glc_1->O_ring OH1 OH C_Glc_1->OH1 H1 H C_Glc_1->H1 C_Glc_3 C3 C_Glc_3->C_Glc_2 OH3 OH C_Glc_3->OH3 H3 H C_Glc_3->H3 C_Glc_4 C4 C_Glc_4->C_Glc_3 OH4 OH C_Glc_4->OH4 H4 H C_Glc_4->H4 C_Glc_5 C5 C_Glc_5->C_Glc_4 CH2OH5 CH₂OH C_Glc_5->CH2OH5 H5 H C_Glc_5->H5 O_ring->C_Glc_5

2D Structure of this compound
Crystallographic Data

Table 2: Selected Crystallographic Data for N-acetyl-α-D-glucosamine [3] (Representative data for the N-acyl-D-glucosamine scaffold)

ParameterValue (Å or °)
Unit Cell a 11.25 Å
Unit Cell b 4.82 Å
Unit Cell c 9.72 Å
Unit Cell β 113.7°
Space Group P2₁
Ring Conformation Chair

Experimental Protocols

Synthesis of this compound

A general method for the N-acylation of D-glucosamine can be adapted for the synthesis of this compound. The following protocol is based on established procedures for synthesizing N-acyl-glucosamine derivatives.[4][5]

Objective: To synthesize this compound via N-acylation of D-glucosamine hydrochloride.

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous Methanol (B129727)

  • Sodium metal

  • Benzoyl chloride

  • Pyridine (B92270) (optional, as base and solvent)

  • Diethyl ether

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Desiccator with P₂O₅

Procedure:

  • Preparation of Sodium Methoxide (B1231860) Solution: In a flask, dissolve an equimolar amount of sodium metal in anhydrous methanol under a dry atmosphere to prepare a sodium methoxide solution.

  • Liberation of Free Glucosamine (B1671600): Add D-glucosamine hydrochloride to the sodium methoxide solution with gentle swirling. Sodium chloride will precipitate.

  • Isolation of Free Glucosamine: Remove the precipitated sodium chloride by filtration. The filtrate now contains the free D-glucosamine base in methanol.

  • N-benzoylation: Cool the glucosamine solution in an ice-water bath. Slowly add a slight molar excess (e.g., 1.2 equivalents) of benzoyl chloride to the stirred solution. Alternatively, the reaction can be performed in pyridine, where pyridine acts as both the solvent and the acid scavenger.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., chloroform:methanol, 1:3 v/v).

  • Isolation of Crude Product: Upon completion, the this compound product will often precipitate as a white solid. Collect the crude product by filtration.

  • Purification: Wash the collected solid with cold methanol to remove unreacted starting materials and then with diethyl ether to remove any excess benzoyl chloride and benzoic acid.

  • Drying: Dry the purified white precipitate in a desiccator over phosphorus pentoxide (P₂O₅) to obtain the final product.

synthesis_workflow start D-Glucosamine HCl + NaOMe in MeOH precipitate NaCl Precipitation start->precipitate filtration Filtration precipitate->filtration free_base Free Glucosamine (in filtrate) filtration->free_base reaction N-benzoylation: Add Benzoyl Chloride (Ice Bath) free_base->reaction monitoring TLC Monitoring reaction->monitoring isolation Product Precipitation & Filtration monitoring->isolation purification Wash with Cold MeOH & Diethyl Ether isolation->purification end Dry over P₂O₅ (Final Product) purification->end

Workflow for the synthesis of this compound.
Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of this compound. While a fully assigned spectrum for this compound is not available in the provided search results, the expected chemical shifts can be inferred from the known spectra of D-glucose and related derivatives.

  • ¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H-1), typically in the range of 5.0-5.5 ppm, with its coupling constant (J-value) indicating the α or β configuration. The protons of the pyranose ring would appear between 3.0 and 4.5 ppm. The aromatic protons of the benzoyl group would be observed further downfield, typically between 7.4 and 8.0 ppm.

  • ¹³C NMR: The carbon spectrum would show the anomeric carbon (C-1) signal around 90-100 ppm. The other sugar carbons would resonate between 60 and 80 ppm. The carbonyl carbon of the benzoyl group would appear around 165-170 ppm, and the aromatic carbons would be in the 125-135 ppm region.

Biological Activity and Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is limited. However, studies on structurally related N-acyl-D-glucosamine derivatives provide compelling evidence for their potential to modulate immune responses.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

N-palmitoyl-D-glucosamine, which shares the N-acyl-D-glucosamine core structure, has been identified as an antagonist of the Toll-like Receptor 4 (TLR4) signaling pathway.[6][7][8] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][9][10]

The activation of TLR4 by LPS initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[9] This pathway involves the adaptor protein MD-2, which directly binds to the lipid A portion of LPS.[4] N-acyl-D-glucosamine derivatives, due to their structural similarity to the glucosamine core of lipid A, can act as competitive inhibitors, binding to the MD-2/TLR4 complex and preventing its activation by LPS.[6][7] This inhibitory action blocks the downstream signaling cascade, which proceeds through MyD88-dependent and TRIF-dependent pathways, ultimately preventing the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes.[5]

TLR4_pathway Potential Inhibition of TLR4 Signaling by N-acyl-D-glucosamines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates NBDG N-benzoyl- D-glucosamine (Antagonist) NBDG->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

References

N-Benzoyl-D-Glucosamine: A Comprehensive Technical Review of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, physical state, and key biological activities of N-benzoyl-D-glucosamine. The information is curated for professionals in research and development, offering detailed experimental protocols and visual representations of its molecular interactions.

Chemical and Physical Properties

This compound is a derivative of the naturally occurring amino sugar D-glucosamine. It is characterized as a white to almost white crystalline powder at room temperature. The key quantitative chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₆[1]
Molecular Weight 283.28 g/mol [1]
Melting Point 196-200 °C (decomposes)
Boiling Point (Predicted) 682.4 ± 55.0 °C
Density (Predicted) 1.408 ± 0.06 g/cm³
Solubility in Water (25 °C) 34 g/L[1]
pKa (Predicted) 12.78 ± 0.46
Appearance White to off-white crystalline powder

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound

Principle: This protocol outlines the synthesis of this compound from D-glucosamine hydrochloride and benzoic acid. The reaction involves the acylation of the amino group of glucosamine (B1671600) with a benzoyl group.

Materials:

Procedure:

  • Dissolve D-glucosamine hydrochloride and benzoic acid in sulfolane.

  • Add triethylamine (TEA) to the mixture to act as a base.

  • Add diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a condensing agent.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold methanol and then with diethyl ether to remove impurities.

  • Dry the purified this compound.

This method has been reported to yield approximately 88% of the final product[1].

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Materials:

  • This compound powder

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or an oil bath with a thermometer

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powder into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when the temperature is near the expected melting point.

  • Record the temperature at which the substance first begins to melt (the first appearance of liquid).

  • Record the temperature at which the entire solid has melted into a clear liquid.

  • The melting point is reported as the range between these two temperatures.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a solid in a solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Flasks with stoppers

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of water. The excess solid is necessary to ensure that a saturated solution is formed.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, centrifuge the aliquot and then filter it through a syringe filter.

  • Dilute the clear filtrate to a suitable concentration and quantify the amount of dissolved this compound using a validated analytical method such as HPLC.

  • The solubility is then calculated and expressed in g/L or other appropriate units.

Biological Activities and Signaling Pathways

This compound is recognized for its potential applications in pharmaceuticals and cosmetics, primarily due to its role in promoting skin hydration and its anti-inflammatory properties.

Stimulation of Hyaluronic Acid Synthesis

This compound, as a derivative of glucosamine, is believed to contribute to the synthesis of hyaluronic acid (HA), a key molecule for maintaining skin moisture and elasticity. The proposed mechanism involves the upregulation of Hyaluronan Synthase 2 (HAS2), a crucial enzyme in HA production.

Hyaluronic_Acid_Synthesis cluster_cell Intracellular NBG This compound Cell Cell Membrane HAS2 Hyaluronan Synthase 2 (HAS2) NBG->HAS2 Upregulates UDP_GlcNAc UDP-N-acetylglucosamine NBG->UDP_GlcNAc Precursor HA Hyaluronic Acid HAS2->HA Synthesis UDP_GlcNAc->HAS2 UDP_GlcA UDP-glucuronic acid UDP_GlcA->HAS2

Caption: Proposed pathway for this compound stimulating hyaluronic acid synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of glucosamine derivatives are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. A key mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. For related compounds like N-palmitoyl-D-glucosamine, this has been shown to occur via the inhibition of Toll-like Receptor 4 (TLR4) signaling.

Anti_Inflammatory_Pathway cluster_nfkb NF-κB Complex cluster_nucleus Inside Nucleus NBG This compound TLR4 Toll-like Receptor 4 (TLR4) NBG->TLR4 Inhibits LPS LPS (Inflammatory Stimulus) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Induces

Caption: Postulated anti-inflammatory mechanism of this compound via TLR4/NF-κB inhibition.

This guide serves as a foundational resource for understanding the core chemical properties and biological relevance of this compound. The provided protocols offer a starting point for experimental design, and the pathway diagrams illustrate its potential mechanisms of action, paving the way for further research and development.

References

N-Benzoyl-D-Glucosamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of significant interest in the fields of biochemistry, pharmacology, and cosmetic science. This technical guide provides a detailed overview of this compound, including its chemical properties, synthesis, and biological activities. Particular focus is given to its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and its role in promoting skin health by stimulating hyaluronic acid synthesis. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a D-glucosamine molecule in which the amino group is substituted with a benzoyl group.

PropertyValueReference
CAS Number 655-42-5
Molecular Formula C₁₃H₁₇NO₆
Molecular Weight 283.28 g/mol
Melting Point 198-200 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of D-glucosamine hydrochloride with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-glucosamine hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve D-glucosamine hydrochloride in an aqueous solution of sodium hydroxide at 0-5 °C with stirring.

  • Slowly add benzoyl chloride to the solution while maintaining the temperature and pH.

  • Continue stirring the reaction mixture at room temperature for several hours.

  • Acidify the solution with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.

  • Dry the final product under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification d_glucosamine D-Glucosamine HCl reaction_mixture Reaction Mixture (0-5 °C, stirring) d_glucosamine->reaction_mixture benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_mixture naoh NaOH (aq) naoh->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification Stir at RT filtration Filtration acidification->filtration Precipitation recrystallization Recrystallization (Methanol/Water) filtration->recrystallization Crude Product drying Drying recrystallization->drying Pure Crystals product This compound drying->product

Figure 1: Synthesis workflow for this compound.

Biological Activities and Mechanism of Action

This compound exhibits several biological activities, with its anti-inflammatory and skin-health-promoting effects being the most prominent.

Anti-inflammatory Activity

Glucosamine and its derivatives have been shown to possess anti-inflammatory properties. This activity is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

While direct studies on this compound's effect on NF-κB are limited, research on the related compound N-palmitoyl-D-glucosamine has demonstrated its ability to inhibit the Toll-like receptor 4 (TLR4)/NF-κB pathway. It is hypothesized that this compound acts via a similar mechanism.

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription NBG This compound NBG->IKK Inhibits

Figure 2: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • Culture a suitable cell line, such as RAW 264.7 macrophages, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Levels: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, TNF-α, and IL-6.

Skin Health and Hydration

Glucosamine and its derivatives, including N-acetyl-glucosamine, are known to play a role in skin health. They serve as precursors for the biosynthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, which are essential components of the extracellular matrix and contribute to skin hydration and elasticity.

Mechanism of Action: this compound is expected to be metabolized in the skin to D-glucosamine, which can then be utilized by fibroblasts to synthesize hyaluronic acid. Increased hyaluronic acid production leads to improved skin moisture retention and a reduction in the appearance of fine lines and wrinkles.

Skin_Hydration_Workflow NBG This compound (Topical Application) Metabolism Metabolism in Skin NBG->Metabolism Glucosamine D-Glucosamine Metabolism->Glucosamine Fibroblast Fibroblast Uptake Glucosamine->Fibroblast HAS Hyaluronan Synthase Activation Fibroblast->HAS HA Hyaluronic Acid Synthesis HAS->HA Hydration Increased Skin Hydration & Elasticity HA->Hydration

Figure 3: Logical workflow of this compound's effect on skin hydration.
Clinical Evaluation of Skin Hydration (Hypothetical Protocol)

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: Healthy female volunteers aged 30-55 with signs of dry skin.

Intervention:

  • Test Group: Topical application of a cream containing 2% this compound twice daily for 8 weeks.

  • Placebo Group: Topical application of a vehicle cream without this compound twice daily for 8 weeks.

Assessments (at baseline, week 4, and week 8):

  • Instrumental Measurement: Skin hydration will be measured using a Corneometer®. Skin elasticity will be assessed with a Cutometer®.

  • Expert Visual Assessment: A dermatologist will grade skin dryness, texture, and overall appearance.

  • Subject Self-Assessment: Participants will complete questionnaires regarding their perception of skin hydration, smoothness, and comfort.

ParameterExpected Outcome (Test Group)Expected Outcome (Placebo Group)
Corneometer® Reading Significant increase in skin hydrationNo significant change
Cutometer® Reading Significant improvement in skin elasticityNo significant change
Dermatologist Grading Improvement in skin dryness and textureMinimal to no improvement
Subject Self-Assessment Positive perception of improved skin hydrationNo significant change in perception

Applications in Drug Development and Cosmetics

The dual properties of this compound as an anti-inflammatory agent and a promoter of skin health make it a promising candidate for various applications:

  • Dermatology: Development of topical formulations for the management of inflammatory skin conditions such as acne, rosacea, and atopic dermatitis.

  • Cosmeceuticals: Incorporation into anti-aging and moisturizing skincare products to improve skin hydration, reduce the appearance of wrinkles, and enhance overall skin health.

  • Drug Delivery: Use as a precursor or a carrier for the targeted delivery of other active pharmaceutical ingredients to the skin.

Conclusion

This compound is a versatile molecule with significant potential in therapeutic and cosmetic applications. Its ability to modulate inflammatory pathways and contribute to the synthesis of essential skin components underscores its value for further research and development. The experimental protocols and mechanistic pathways outlined in this guide provide a solid foundation for scientists and professionals to explore the full potential of this promising compound.

The Enigmatic Role of N-benzoyl-D-glucosamine: A Technical Guide to the Biological Significance of N-Acyl-D-glucosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-D-glucosamine derivatives are a diverse class of monosaccharides with profound implications for cellular function, signaling, and disease pathology. While N-acetyl-D-glucosamine (GlcNAc) is extensively studied for its central role in metabolism and post-translational modifications, the biological significance of other synthetic and naturally occurring derivatives, such as N-benzoyl-D-glucosamine, remains largely uncharted territory. This technical guide provides a comprehensive overview of the known biological roles of N-acyl-D-glucosamines, focusing on well-characterized examples to establish a framework for understanding the potential activities of their lesser-known counterparts. By juxtaposing the established metabolic and signaling pathways of GlcNAc and the immunomodulatory functions of N-palmitoyl-D-glucosamine (PGA) with the current limited knowledge of this compound, this document aims to illuminate a path for future research and drug development.

Introduction to N-Acyl-D-glucosamines

N-acyl-D-glucosamines are derivatives of the amino sugar D-glucosamine, where an acyl group is attached to the amino group at the C-2 position. The nature of this acyl group significantly influences the molecule's physical, chemical, and biological properties. The most ubiquitous member of this family is N-acetyl-D-glucosamine (GlcNAc), a fundamental building block for complex carbohydrates in all domains of life.

In contrast, this compound is a synthetic derivative where the acyl group is a benzoyl moiety. It is primarily utilized as a versatile precursor in pharmaceutical and cosmetic synthesis.[1] Its applications include roles in skin hydration, promoting cellular regeneration, and as a component in anti-aging formulations, purportedly by aiding in the synthesis of hyaluronic acid.[1] Despite these commercial applications, its specific biological mechanisms of action within organisms are not well-documented in peer-reviewed literature.

This guide will first delve into the well-established biological roles of GlcNAc and other N-acyl-D-glucosamines to provide a robust scientific context. Subsequently, it will explore the hypothetical metabolic fate and potential signaling interactions of this compound, proposing avenues for future investigation.

The Central Role of N-acetyl-D-glucosamine (GlcNAc) in Cellular Metabolism and Signaling

GlcNAc is a pivotal molecule integrated into cellular metabolism and signaling through two primary pathways: the Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial activated sugar donor for glycosylation reactions.

  • Workflow of the Hexosamine Biosynthesis Pathway:

HBP_Workflow Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFAT GlcNAc_6P GlcNAc-6-P Glucosamine_6P->GlcNAc_6P GNA1 GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P AGM1 UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP1/AGX1 Glycosylation Glycoprotein & Glycolipid Synthesis UDP_GlcNAc->Glycosylation

Caption: The Hexosamine Biosynthesis Pathway (HBP).

O-GlcNAcylation: A Dynamic Post-Translational Modification

O-GlcNAcylation is a reversible post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation is a critical regulatory mechanism, often competing with phosphorylation, that modulates the activity, localization, and stability of a vast array of proteins involved in transcription, signal transduction, and cell cycle control.

  • Signaling Pathway of O-GlcNAcylation:

OGlcNAcylation_Signaling UDP_GlcNAc UDP-GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Protein Target Protein (Ser/Thr) Protein->OGT GlcNAcylated_Protein O-GlcNAcylated Protein OGT->GlcNAcylated_Protein Adds GlcNAc OGA O-GlcNAcase (OGA) OGA->Protein Removes GlcNAc GlcNAcylated_Protein->OGA Downstream_Effects Altered Protein Function (Activity, Stability, Localization) GlcNAcylated_Protein->Downstream_Effects

Caption: The dynamic cycle of O-GlcNAcylation.

Biological Activities of Other N-Acyl-D-glucosamine Derivatives

The biological functions of N-acyl-D-glucosamines are not limited to GlcNAc. Derivatives with different acyl chains exhibit distinct and potent activities, particularly in the realm of immunology.

N-palmitoyl-D-glucosamine (PGA) as a TLR4 Antagonist

N-palmitoyl-D-glucosamine (PGA) is a lipidic N-acyl-D-glucosamine that has been identified as an antagonist of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.

  • Simplified Signaling Pathway of TLR4 Antagonism by PGA:

PGA_TLR4_Antagonism LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates PGA N-palmitoyl-D-glucosamine (PGA) PGA->TLR4_MD2 Inhibits MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Inflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines

Caption: PGA inhibits LPS-induced TLR4 signaling.

Quantitative Data on the Effects of N-Acyl-D-glucosamines

The following table summarizes key quantitative data from studies on various N-acyl-D-glucosamine derivatives. The lack of entries for this compound underscores the current knowledge gap.

CompoundBiological SystemParameter MeasuredResult
N-acetyl-D-glucosamine (GlcNAc) Human Articular ChondrocytesHyaluronan SynthesisStimulated
Human Articular ChondrocytesSulfated Glycosaminoglycan (SGAG) SynthesisNo significant effect
N-butyryl-D-glucosamine (GlcNBu) Rat Model of ArthritisInflammatory Ankle Swelling33% reduction at 200 mg/kg/day
N-palmitoyl-D-glucosamine (PGA) LPS-stimulated RAW264.7 cellsNF-κB ActivationPrevented
This compound --Data not available

This compound: A Molecule of Untapped Potential

Currently, this compound is primarily characterized by its utility in chemical synthesis and its application in cosmetic formulations.[1] Its biological role, however, remains speculative. Based on the behavior of other N-acyl-D-glucosamines, we can propose several hypotheses for its potential biological activities.

Hypothetical Metabolic Fate

It is plausible that this compound could act as a prodrug, being metabolized in vivo to release D-glucosamine and benzoic acid. The cleavage of the N-benzoyl bond would likely require specific enzymatic activity, which has not yet been characterized.

  • Proposed Experimental Workflow for Investigating Metabolism:

Benzoyl_Metabolism_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Incubation Incubate this compound with liver microsomes or cell lysates Analysis_IV LC-MS/MS analysis for D-glucosamine and benzoic acid Incubation->Analysis_IV Administration Administer this compound to animal models Sample_Collection Collect plasma and urine samples at time points Administration->Sample_Collection Analysis_IVV LC-MS/MS analysis for parent compound and metabolites Sample_Collection->Analysis_IVV

Caption: Experimental approach for studying this compound metabolism.

Potential Signaling Interactions

The bulky and aromatic nature of the benzoyl group makes it structurally distinct from the smaller acyl groups of well-studied derivatives. This suggests that this compound is unlikely to be a direct substrate for the core metabolic pathways of GlcNAc, such as the HBP or O-GlcNAcylation. However, it could potentially interact with other cellular targets, such as cell surface receptors or enzymes, in a manner analogous to PGA's interaction with TLR4. Its anti-inflammatory properties, as suggested by its use as a precursor for anti-inflammatory agents, warrant investigation into its effects on key inflammatory signaling pathways like NF-κB and MAPK.[1]

Detailed Experimental Protocols (Exemplary)

To facilitate future research, this section provides a detailed, exemplary protocol for an experiment commonly used to study the effects of N-acyl-D-glucosamines on inflammatory responses.

In Vitro Assay for Inhibition of LPS-Induced NF-κB Activation

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to LPS in a macrophage cell line (e.g., RAW264.7).

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • NF-κB reporter plasmid (e.g., expressing luciferase under the control of an NF-κB response element)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well.

    • Transfect the cells with the NF-κB reporter plasmid according to the manufacturer's protocol. Allow for 24 hours of expression.

  • Treatment:

    • Pre-treat the transfected cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours. Include a negative control group with no LPS stimulation.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize luciferase activity to total protein concentration for each sample.

    • Express the data as a percentage of the LPS-stimulated control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Conclusion and Future Directions

The field of N-acyl-D-glucosamine biology is rich with opportunities for discovery. While N-acetyl-D-glucosamine has been a cornerstone of glycobiology research, the diverse biological activities of other derivatives are only beginning to be understood. This compound stands as a compelling example of a widely used synthetic compound with a largely uncharacterized biological profile.

Future research should prioritize a systematic evaluation of its metabolic fate, cellular uptake, and potential effects on key signaling pathways, particularly those involved in inflammation and cellular regeneration, as suggested by its current applications. The experimental frameworks and comparative data presented in this guide offer a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this compound and other novel N-acyl-D-glucosamine derivatives.

References

N-Benzoyl-D-Glucosamine: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis and exploring its biological activities. Drawing parallels with closely related N-acyl glucosamine (B1671600) derivatives, this document elucidates potential signaling pathways and mechanisms of action, offering a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and History

The journey to the discovery of this compound is intrinsically linked to the initial isolation and characterization of its parent molecule, D-glucosamine. In 1876, German chemist Georg Ledderhose made a pivotal breakthrough by successfully isolating glucosamine from the acid hydrolysis of chitin, a major component of crustacean exoskeletons. However, the complete stereochemical structure of glucosamine was not fully elucidated until 1939 through the work of Sir Walter Haworth, a British chemist and Nobel laureate.

While the exact first synthesis of this compound is not definitively documented in readily available literature, the benzoylation of glucosamine and its derivatives was explored by prominent carbohydrate chemists in the early 20th century. The work of Bergmann and Zervas in 1931 on the synthesis of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride laid important groundwork for the preparation of various N-acyl glucosamine derivatives.[1][2] This era of carbohydrate chemistry focused on the selective protection and modification of hydroxyl and amino groups to enable the synthesis of complex carbohydrate structures. It is highly probable that this compound was first synthesized during this period as part of systematic studies on the reactivity and derivatization of glucosamine.

More contemporary research has focused on refining the synthesis of benzoylated glucosamine derivatives for various applications, including their use as intermediates in the synthesis of more complex molecules for medical screening.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the direct benzoylation of D-glucosamine hydrochloride. Modern synthetic protocols have been developed to produce this and related compounds on a multi-gram scale.[3]

Experimental Protocol: A Modern Approach

The following protocol is adapted from the multi-gram scale synthesis of benzoylated β-D-glucosamine derivatives described by Di Salvo, et al. (2017).[3] This multi-step process involves the initial formation of an intermediate, which is then benzoylated.

Step 1: Formation of 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose

  • To a solution of D-glucosamine hydrochloride (1 equivalent) in an appropriate solvent, add 4-methoxybenzaldehyde (B44291) (1 equivalent).

  • The reaction is carried out as previously described by Bergmann and Zervas.[1][3]

  • The resulting product is isolated and purified.

Step 2: Benzoylation

  • Dissolve the product from Step 1 in pyridine (B92270).

  • Cool the solution to 0°C.

  • Slowly add benzoyl chloride (excess, e.g., 5 equivalents) to the cooled solution.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work up the reaction by adding ethyl acetate (B1210297) and washing with appropriate aqueous solutions to remove pyridine and other impurities.

  • The crude product is then purified, often by recrystallization.

Step 3: Hydrolysis of the Imine

  • The benzoylated intermediate from Step 2 is dissolved in acetone (B3395972).

  • The solution is brought to reflux, and 5 M HCl is added dropwise.

  • A precipitate of the hydrochloride salt of the tetra-O-benzoyl-D-glucosamine will form.

  • The precipitate is filtered, washed with acetone and diethyl ether, and can be recrystallized from methanol.

Step 4: N-Acetylation (for a related derivative)

  • To obtain the N-acetylated, per-benzoylated derivative, the product from Step 3 can be treated with acetyl chloride.

This sequence provides a reliable method for preparing multi-gram quantities of benzoylated glucosamine derivatives.[3]

Quantitative Data from Synthesis

The following table summarizes representative yields from the synthesis of a related perbenzoylated glucosamine derivative as reported by Di Salvo, et al. (2017).[3]

StepProductStarting MaterialReagentsYield (%)
1. Imine Formation2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranoseD-Glucosamine Hydrochloride4-methoxybenzaldehyde69
2. Benzoylation2-Amino-2-deoxy-N-(p-methoxybenzylidene)-1,3,4,6-tetra-O-benzoyl-β-D-glucopyranoseProduct from Step 1Benzoyl chloride, pyridine-
3. Hydrolysis1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochlorideProduct from Step 25 M HCl, acetone-

Note: Specific yields for each intermediate step in the direct synthesis of this compound were not provided in the cited literature, which focused on a perbenzoylated derivative. A direct N-benzoylation of D-glucosamine hydrochloride with benzoic acid and a coupling agent has been reported with a yield of 88%.[4]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, a significant body of research on structurally similar N-acyl-D-glucosamine derivatives, such as N-acetyl-D-glucosamine (NAG) and N-palmitoyl-D-glucosamine (PGA), provides strong indications of its potential biological activities and mechanisms of action. These derivatives are known to possess anti-inflammatory properties.[5][6][7]

Anti-Inflammatory Effects

N-acyl glucosamine derivatives have demonstrated the ability to modulate inflammatory responses. For instance, N-acetyl-D-glucosamine has been shown to inhibit the production of nitric oxide (NO) induced by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in human articular chondrocytes.[8] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and IL-6 expression.[8]

Toll-like Receptor 4 (TLR-4) and NLRP3 Inflammasome Pathway

Recent studies on N-palmitoyl-D-glucosamine (PGA) have elucidated a key anti-inflammatory mechanism involving the Toll-like receptor 4 (TLR-4) and the NLRP3 inflammasome. PGA has been shown to downregulate the TLR-4/NLRP3/iNOS pathway.[7] This action is mediated through the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[7] Given the structural similarity, it is plausible that this compound may exert its anti-inflammatory effects through a similar pathway.

TLR4_NLRP3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 NF-kB_Pathway NF-κB Signaling MyD88->NF-kB_Pathway NF-kB NF-κB NF-kB_Pathway->NF-kB Pro-IL-1b Pro-IL-1β NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) Caspase-1 Active Caspase-1 NLRP3_Inflammasome->Caspase-1 Activates IL-1b IL-1β Caspase-1->IL-1b Cleaves Pro-IL-1β to Inflammation Inflammation IL-1b->Inflammation This compound This compound PPARa PPAR-α This compound->PPARa Activates PPARa->TLR4/MD2 Inhibits PPARa->NLRP3_Inflammasome Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression Upregulates Gene_Expression->Pro-IL-1b Gene_Expression->NLRP3_Inflammasome Upregulates Components

Nuclear Factor-kappaB (NF-κB) Signaling

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The O-linked attachment of N-acetyl-D-glucosamine (O-GlcNAcylation) to proteins is a post-translational modification that can regulate their activity. It has been shown that O-GlcNAcylation can modulate the activity of transcription factors, including NF-κB.[9] A novel glucosamine derivative has been reported to exert its anti-inflammatory effects by inhibiting NF-κB activation.[10] This suggests that this compound could potentially influence NF-κB signaling, thereby reducing the expression of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF-kB_p50_p65 NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB_translocation NF-κB (p50/p65) NF-kB_p50_p65->NF-kB_translocation Translocates This compound This compound This compound->IKK_Complex Inhibits? This compound->NF-kB_translocation Inhibits? DNA DNA NF-kB_translocation->DNA Binds to Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, IL-6) DNA->Gene_Expression Induces

Applications and Future Directions

This compound and its related derivatives hold promise for various therapeutic and cosmetic applications.

  • Pharmaceutical Development: Its potential anti-inflammatory properties make it a candidate for the development of drugs targeting inflammatory conditions. It can also serve as a precursor for the synthesis of other pharmaceutical agents.[5]

  • Cosmetics: Due to its ability to aid in the synthesis of hyaluronic acid, this compound is being explored for use in anti-aging and moisturizing skincare products to improve skin hydration and elasticity.[5]

  • Biotechnology: It can be used in cell culture media to support the growth of specific cell lines, which is beneficial for research in tissue engineering and regenerative medicine.[5]

Future research should focus on elucidating the specific molecular targets and signaling pathways directly affected by this compound. Further preclinical and clinical studies are warranted to fully assess its therapeutic potential in various inflammatory and age-related conditions.

Conclusion

This compound is a fascinating molecule with a rich, albeit not fully chronicled, history rooted in the foundational discoveries of carbohydrate chemistry. While its direct biological activities are still under investigation, the well-documented anti-inflammatory properties of its N-acyl analogs provide a strong rationale for its potential therapeutic efficacy. The elucidation of its interactions with key inflammatory signaling pathways, such as TLR-4/NLRP3 and NF-κB, will be crucial in unlocking its full potential in medicine and biotechnology. This guide serves as a foundational resource to stimulate and inform future research into this promising compound.

References

N-Benzoyl-D-glucosamine: An In-Depth Technical Guide on Its Origins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no evidence of N-benzoyl-D-glucosamine as a naturally occurring compound. Current knowledge indicates that this molecule is a synthetic derivative of glucosamine (B1671600), primarily utilized as a biochemical reagent in scientific research.

While the natural world is abundant in glucosamine and its N-acetyl derivative, N-acetyl-D-glucosamine (NAG), the benzoylated form has not been identified from any plant, animal, fungal, or microbial source. This guide details the known synthetic routes to this compound and contrasts its origins with its widely occurring natural relatives.

Synthetic Origins of this compound

This compound is readily synthesized in the laboratory, typically through the acylation of D-glucosamine. The most common synthetic pathway involves the reaction of D-glucosamine hydrochloride with benzoic acid or a derivative thereof. This chemical synthesis allows for the production of a high-purity compound for research applications.

One documented method for the synthesis of this compound involves the reaction of (2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride (D-glucosamine hydrochloride) with benzoic acid. This straightforward chemical process underscores its identity as a synthetic molecule.

The Abundance of Glucosamine and N-Acetyl-D-glucosamine in Nature

In stark contrast to the synthetic nature of this compound, its parent molecule, glucosamine, and its N-acetylated form are ubiquitous in the biosphere.

  • Chitin (B13524): The primary natural source of glucosamine is chitin, a long-chain polymer of N-acetyl-D-glucosamine. Chitin is a fundamental structural component of the exoskeletons of arthropods (e.g., crustaceans and insects), the cell walls of fungi, and the beaks of cephalopods.

  • Microbial Production: Various microorganisms, including bacteria and fungi, can produce glucosamine and N-acetyl-D-glucosamine.[1][2][3][4] Microbial fermentation is an increasingly explored avenue for the commercial production of these compounds as an alternative to shellfish-derived chitin.[1][4]

  • Other N-Acyl Glucosamine Derivatives in Nature: While this compound appears to be absent from nature, other N-acyl derivatives have been identified. For instance, N-palmitoyl-D-glucosamine is a known bacterial molecule.[5] This suggests that the enzymatic machinery for producing N-acylated glucosamines exists in nature, but the specific utilization of a benzoyl group has not been observed.

Lack of Evidence for Natural Occurrence

Extensive searches of scientific databases and literature have failed to identify any reports of the isolation or detection of this compound from a natural source. The compound is consistently referenced as a commercially available biochemical reagent for laboratory use.[6] Its primary application appears to be in the study of glycosylation and other biochemical processes.[7]

Experimental Protocols

As this compound is not found in nature, there are no established protocols for its extraction or purification from natural sources. The relevant experimental procedures pertain to its chemical synthesis.

General Synthetic Protocol for this compound

A general protocol for the synthesis of this compound involves the following steps:

  • Dissolution: D-glucosamine hydrochloride is dissolved in a suitable solvent.

  • Acylation: Benzoic acid or an activated benzoic acid derivative (e.g., benzoyl chloride) is added to the solution, often in the presence of a base to neutralize the hydrochloric acid.

  • Reaction: The mixture is stirred, sometimes with heating, to facilitate the N-benzoylation reaction.

  • Purification: The resulting this compound is purified from the reaction mixture through techniques such as crystallization, precipitation, or chromatography to yield the final product.

Data Presentation

Due to the absence of this compound in natural sources, no quantitative data on its natural abundance can be provided.

Signaling Pathways and Logical Relationships

As a synthetic compound, there are no known natural signaling pathways that are initiated or modulated by this compound. Its use in research may involve studying its interaction with specific enzymes or cellular pathways in a laboratory setting, but this does not reflect a natural biological role.

The logical relationship concerning the origin of this compound can be visualized as a simple pathway from its precursors.

D_Glucosamine D-Glucosamine Hydrochloride Synthetic_Reaction Chemical Synthesis (Acylation) D_Glucosamine->Synthetic_Reaction Benzoic_Acid Benzoic Acid / Derivative Benzoic_Acid->Synthetic_Reaction N_Benzoyl_D_Glucosamine This compound Synthetic_Reaction->N_Benzoyl_D_Glucosamine

Caption: Synthetic pathway of this compound.

References

N-Benzoyl-D-glucosamine and its Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of N-Acyl-D-Glucosamine Derivatives

N-acyl-D-glucosamine derivatives represent a diverse class of bioactive molecules with significant implications for cellular signaling, structural biology, and pharmacology. While the synthetically derived N-benzoyl-D-glucosamine is a valuable tool in research and product formulation, particularly in the cosmetic and pharmaceutical industries for its role in promoting skin hydration and serving as a precursor for various therapeutic agents, there is no substantial evidence to support its natural occurrence.[1][2] The focus of this guide, therefore, broadens to encompass the naturally occurring and synthetically modified N-acyl-D-glucosamine derivatives, with a particular emphasis on the ubiquitous and functionally critical N-acetyl-D-glucosamine (NAG).

This document provides a comprehensive overview of the natural sources, biosynthesis, biological activities, and experimental methodologies related to N-acyl-D-glucosamine derivatives. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Natural Occurrence of N-Acyl-D-Glucosamine Derivatives

While this compound is primarily a product of chemical synthesis, its core structure, D-glucosamine, is a fundamental building block in nature.[3][4] The most prevalent N-acyl derivative found across all domains of life is N-acetyl-D-glucosamine (NAG).

  • In Bacteria: NAG is a crucial component of peptidoglycan, the polymer that forms the bacterial cell wall. Its presence is fundamental to bacterial structure and survival.

  • In Fungi: Chitin, a long-chain polymer of NAG, is the primary component of fungal cell walls and the exoskeletons of arthropods.[5]

  • In Marine Organisms: Chitin from crustaceans is a major source of NAG. Marine bacteria also play a significant role in the uptake and metabolism of NAG present in marine environments.

  • In Plants: NAG is a component of various glycoproteins and is involved in plant defense signaling pathways.

  • A Naturally Occurring N-Acyl Derivative: Notably, N-palmitoyl-D-glucosamine has been identified as a natural product of certain bacteria, such as Rhizobium leguminosarum. This discovery highlights that while the acetyl group is the most common, other acyl modifications of D-glucosamine do exist in nature.

Biosynthesis of N-Acetyl-D-Glucosamine

The biosynthesis of N-acetyl-D-glucosamine is a fundamental metabolic pathway that provides the essential precursor for the synthesis of glycoproteins, glycolipids, and chitin. The central molecule in this pathway is UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which serves as the activated donor of GlcNAc residues. The pathway begins with fructose-6-phosphate, an intermediate of glycolysis.

Key Enzymatic Steps in UDP-N-acetyl-D-glucosamine Biosynthesis:
  • Fructose-6-phosphate is converted to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT).

  • Glucosamine-6-phosphate is then acetylated to N-acetyl-D-glucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA1).

  • N-acetyl-D-glucosamine-6-phosphate is isomerized to N-acetyl-D-glucosamine-1-phosphate by phosphoacetylglucosamine mutase (AGM1).

  • Finally, N-acetyl-D-glucosamine-1-phosphate reacts with UTP to form UDP-N-acetyl-D-glucosamine , a reaction catalyzed by the key regulatory enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP1/GlmU).[5][6][7][8][9]

Visualization of the UDP-N-acetyl-D-glucosamine Biosynthesis Pathway

UDP_GlcNAc_Biosynthesis cluster_pathway UDP-N-acetyl-D-glucosamine Biosynthesis cluster_inputs Inputs F6P Fructose-6-phosphate GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetyl-D-glucosamine-6-phosphate GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-acetyl-D-glucosamine-1-phosphate GlcNAc6P->GlcNAc1P AGM1 UDP_GlcNAc UDP-N-acetyl-D-glucosamine GlcNAc1P->UDP_GlcNAc UAP1/GlmU Glutamine Glutamine Glutamine->GlcN6P Acetyl_CoA Acetyl-CoA Acetyl_CoA->GlcNAc6P UTP UTP UTP->UDP_GlcNAc

Biosynthesis of UDP-N-acetyl-D-glucosamine.

Biological Activities of N-Acyl-D-Glucosamine Derivatives

N-acyl-D-glucosamine derivatives exhibit a wide range of biological activities, with anti-inflammatory properties being of significant interest for drug development.

Anti-inflammatory Effects
  • N-acetyl-D-glucosamine (NAG): NAG has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown that NAG can suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4][10][11]

  • N-palmitoyl-D-glucosamine: This naturally occurring derivative has been shown to act as a TLR4 antagonist, thereby preventing LPS-induced inflammation. It has demonstrated efficacy in reducing inflammation in models of keratitis and neuropathic pain.

  • Synthetic Derivatives: Chemical modifications of NAG have led to the development of derivatives with enhanced anti-inflammatory properties. For instance, bideoxygenated NAG derivatives (BNAG1 and BNAG2) have shown superior inhibition of IL-6 and TNF-α production compared to the parent NAG molecule in LPS-stimulated macrophages.[4][11][12][13][14][15]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory effects of various N-acyl-D-glucosamine derivatives on the production of key inflammatory cytokines.

DerivativeModel SystemStimulantCytokine InhibitedQuantitative EffectReference
N-acetyl-D-glucosamine (NAG) Human Articular ChondrocytesIL-1βNO, COX-2, IL-6Significant inhibition[2]
N-acetyl-D-glucosamine (NAG) LPS-challenged miceLPSIL-6, TNF-αSignificant decrease in serum levels[4][12]
BNAG1 (synthetic) LPS-challenged miceLPSIL-6, TNF-αHigher inhibition than NAG at 200 mg/kg[4][12]
BNAG1 (synthetic) RAW 264.7 macrophagesLPSiNOS, IL-6, TNF-α, IL-1βHighest inhibition compared to NAG and BNAG2[11][13][14][15]
BNAG2 (synthetic) LPS-challenged miceLPSIL-6, TNF-αComparable effect to NAG[4][12]

Experimental Protocols

Generalized Protocol for the Extraction and Purification of N-acyl-D-glucosamine from Bacterial Sources

This protocol provides a general framework for the isolation of N-acyl-D-glucosamine derivatives from bacterial cultures, such as Rhizobium. Specific optimization will be required depending on the bacterial strain and the specific derivative.

5.1.1. Materials and Reagents:

  • Bacterial culture medium (e.g., Yeast Mannitol Broth for Rhizobium)

  • Centrifuge and appropriate tubes

  • Lysozyme (B549824)

  • Tris-HCl buffer

  • Chloroform

  • Methanol (B129727)

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform:methanol gradients)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • NMR Spectrometer

5.1.2. Workflow:

Extraction_Workflow cluster_extraction Extraction and Purification Workflow Start Bacterial Culture Centrifugation Harvest Cells (Centrifugation) Start->Centrifugation Lysis Cell Lysis (e.g., Lysozyme) Centrifugation->Lysis Lipid_Extraction Lipid Extraction (Bligh-Dyer method) Lysis->Lipid_Extraction Chromatography Silica Gel Column Chromatography Lipid_Extraction->Chromatography Fraction_Collection Fraction Collection and TLC Analysis Chromatography->Fraction_Collection HPLC HPLC Purification Fraction_Collection->HPLC Characterization Structural Characterization (MS, NMR) HPLC->Characterization End Pure N-acyl-D-glucosamine Characterization->End

Generalized workflow for N-acyl-D-glucosamine extraction.

5.1.3. Detailed Steps:

  • Cell Culture and Harvest: Grow the bacterial strain in a suitable liquid medium to the desired cell density. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl) and treat with a lysing agent such as lysozyme to break down the cell wall.

  • Lipid Extraction: Perform a total lipid extraction using a standard method like the Bligh-Dyer procedure, which uses a chloroform:methanol:water solvent system to partition the lipids into the organic phase.

  • Chromatographic Separation: Concentrate the lipid extract and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., increasing methanol concentration in chloroform) to separate the different lipid classes.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the N-acyl-D-glucosamine derivative of interest.

  • Purification: Pool the positive fractions and further purify the compound using High-Performance Liquid Chromatography (HPLC) with an appropriate column and solvent system.

  • Structural Characterization: Confirm the identity and structure of the purified compound using Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced Cytokine Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of N-acyl-D-glucosamine derivatives.

5.2.1. Materials and Reagents:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • N-acyl-D-glucosamine derivatives to be tested

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

5.2.2. Experimental Workflow:

Anti_inflammatory_Assay cluster_assay In Vitro Anti-inflammatory Assay Workflow Start Seed Macrophages in 96-well plate Pre_incubation Pre-incubate with N-acyl-D-glucosamine derivatives Start->Pre_incubation LPS_Stimulation Stimulate with LPS Pre_incubation->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokine Levels (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis End Determine Inhibitory Activity Data_Analysis->End

Workflow for in vitro anti-inflammatory assay.

5.2.3. Detailed Steps:

  • Cell Seeding: Seed the macrophage cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the N-acyl-D-glucosamine derivatives for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate the plate for a suitable time (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-only control.

Conclusion and Future Directions

While this compound remains a synthetically important molecule, the broader family of N-acyl-D-glucosamine derivatives, particularly the naturally abundant N-acetyl-D-glucosamine, presents a rich field for scientific investigation and therapeutic development. The anti-inflammatory properties of both natural and synthetic derivatives underscore their potential as lead compounds for new drugs targeting inflammatory diseases.

Future research should focus on:

  • A more extensive exploration of the natural diversity of N-acyl-D-glucosamine derivatives in various organisms.

  • Elucidation of the specific molecular mechanisms underlying the biological activities of different acyl derivatives.

  • Structure-activity relationship studies to design and synthesize novel derivatives with improved potency and selectivity.

  • In-depth preclinical and clinical evaluation of promising candidates for therapeutic applications.

This guide provides a foundational understanding of this compound and its naturally occurring relatives, offering valuable insights and methodologies for the scientific and drug development communities.

References

Potential Research Areas for N-benzoyl-D-glucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-D-glucosamine is a synthetic derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for various macromolecules in the body, including glycoproteins and glycosaminoglycans. While glucosamine (B1671600) itself, particularly in its sulfate (B86663) and hydrochloride forms, has been extensively studied for its role in joint health and osteoarthritis management, its acylated derivatives like this compound represent a promising frontier for new therapeutic applications.[1][2][3] The addition of a benzoyl group to the glucosamine scaffold can significantly alter its physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing its biological activity and opening up new avenues for research and drug development.[1][4]

This technical guide outlines key potential research areas for this compound, providing a framework for investigation into its therapeutic utility. The document covers its potential as an anti-inflammatory and anti-cancer agent, as well as a platform for novel chemical synthesis. For each area, we present putative mechanisms of action, relevant quantitative data from related compounds to guide experimental design, and detailed experimental protocols.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of glucosamine and its derivatives are a primary area of interest.[5] Research into N-acyl glucosamine analogs suggests that they can modulate key inflammatory pathways. This section explores the potential of this compound as an anti-inflammatory agent.

Putative Mechanism of Action: Inhibition of TLR4 Signaling

A plausible mechanism for the anti-inflammatory activity of this compound involves the Toll-like receptor 4 (TLR4) signaling pathway. N-palmitoyl-D-glucosamine (PGA), a structurally related glycolipid, has been shown to act as a TLR4 antagonist.[6][7] It is hypothesized that PGA competitively binds to the MD-2 co-receptor, preventing the activation of TLR4 by lipopolysaccharide (LPS) and subsequently inhibiting the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[6][7] Given the structural similarities, this compound may act through a similar mechanism.

Diagram: Proposed TLR4 Antagonism by this compound

TLR4_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TLR4 TLR4/MD-2 Complex MyD88 MyD88 TLR4->MyD88 Recruits LPS LPS LPS->TLR4 Activates NBG N-benzoyl- D-glucosamine NBG->TLR4 Inhibits NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Proposed mechanism of TLR4 pathway inhibition by this compound.

Quantitative Data for Related Glucosamine Derivatives
CompoundModel SystemAssayEndpointResultReference
N-palmitoyl-D-glucosamine (PGA)DNBS-induced colitis in miceColitis SeverityDisease Activity IndexSignificant dose-dependent reduction[8]
Bi-deoxygenated NAG (BNAG1)LPS-challenged miceCytokine LevelsSerum IL-6 & TNF-αSignificant decrease at 300 mg/kg[5]
GlucosamineLPS-stimulated mouse macrophagesCytokine ProductionIL-6 & TNF-αDecreased production[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) in RAW 264.7 macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent for nitrite (B80452) determination

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to the appropriate wells. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of NO production.

    • TNF-α and IL-6: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value.

Anticancer Activity

Glucosamine and its derivatives have demonstrated potential anti-tumor effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[9] N-acetyl-D-glucosamine (D-GlcNAc) has been shown to decrease cell proliferation in breast cancer cell lines and reduce tumor size in animal models.[10][11] This suggests that this compound could be a valuable candidate for anticancer research.

Putative Mechanism of Action: Induction of Apoptosis

One potential anticancer mechanism is the induction of apoptosis. D-GlcNAc treatment has been shown to increase the expression of the Fas receptor, a key component of the extrinsic apoptosis pathway, in breast cancer cells.[10] Molecular docking studies also suggest a high binding affinity of D-GlcNAc to the HER2 receptor, which is involved in tumor progression.[10][11] this compound may share these or similar mechanisms, leading to programmed cell death in cancer cells.

Diagram: Drug Discovery Workflow for Anticancer Screening

Anticancer_Workflow start Start: Synthesize This compound screen In Vitro Screening (e.g., MTT Assay on MCF-7, 4T1 cell lines) start->screen mechanism Mechanism of Action Studies (Apoptosis Assays, Western Blot for Fas/HER2) screen->mechanism Active? in_vivo In Vivo Studies (Xenograft Mouse Model) mechanism->in_vivo lead_opt Lead Optimization (Derivative Synthesis) in_vivo->lead_opt Efficacious? end Candidate Drug in_vivo->end Safe & Efficacious lead_opt->screen

Caption: A logical workflow for investigating the anticancer potential of this compound.

Quantitative Data for Related Glucosamine Derivatives

The following table summarizes the effects of D-GlcNAc on breast cancer models, providing a basis for comparison.

CompoundModel SystemAssayConcentrationResultReference
D-GlcNAcMCF-7 & 4T1 cell linesCell Proliferation2 mM & 4 mMSignificant decrease in proliferation[10][11]
D-GlcNAcMCF-7 & 4T1 cell linesApoptosis Assay2 mM & 4 mMSignificantly higher number of apoptotic cells[10]
D-GlcNAc4T1 Xenograft Mouse ModelTumor Growth2 mM (i.p.)Considerable reduction in tumor size[11]
Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Materials:

  • Cancer cell lines

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Chemical Synthesis and Derivative Development

The synthesis of this compound and its derivatives is a critical research area for creating novel compounds with improved biological activities.[4][12] The benzoyl group can serve as both a protective group and a modulator of activity, making it a versatile intermediate for further chemical modifications.[4]

Synthetic Strategy

A common method for synthesizing this compound involves the reaction of D-glucosamine hydrochloride with benzoyl chloride in the presence of a base.[13] Further modifications can be made to the hydroxyl groups to create a library of derivatives for structure-activity relationship (SAR) studies.

Diagram: General Synthesis Workflow

Synthesis_Workflow start D-Glucosamine Hydrochloride product1 This compound start->product1 N-Benzoylation reagent1 Benzoyl Chloride, Base (e.g., Pyridine) reagent1->product1 product2 Protected Intermediate product1->product2 Protection reagent2 Protecting Group Chemistry (e.g., Acetylation) reagent2->product2 product3 Novel Derivatives Library product2->product3 Derivatization reagent3 Functional Group Modification reagent3->product3

Caption: Workflow for synthesis and derivatization of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard acylation reactions of amines.[12]

Objective: To synthesize this compound from D-glucosamine hydrochloride.

Materials:

  • D-glucosamine hydrochloride

  • Benzoyl chloride

  • Pyridine (B92270) (or another suitable base like Triethylamine)

  • Methanol

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolution: Dissolve D-glucosamine hydrochloride in an excess of pyridine in a round-bottom flask, cooling the mixture in an ice bath.

  • Acylation: Add benzoyl chloride dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching: Slowly pour the reaction mixture into ice-cold water to precipitate the product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and diethyl ether to remove pyridine and excess benzoyl chloride.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point determination.

Conclusion and Future Directions

This compound is a promising but underexplored molecule with significant potential in several therapeutic areas. The research avenues outlined in this guide—anti-inflammatory, anticancer, and synthetic chemistry—provide a solid foundation for future investigations.

Future research should focus on:

  • Direct Biological Evaluation: Conducting the proposed in vitro assays to generate specific activity data for this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications on the benzoyl ring and the glucosamine hydroxyl groups to optimize potency and selectivity.

  • In Vivo Efficacy: Progressing active compounds from in vitro studies into animal models of inflammatory diseases and cancer to evaluate their efficacy and safety profiles.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.

By systematically exploring these areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

N-Benzoyl-D-Glucosamine: An In-Depth Technical Guide to its Potential Mechanisms of Action in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzoyl-D-glucosamine (NBDG) is a synthetic derivative of the naturally occurring amino sugar D-glucosamine. While its direct and specific cellular mechanisms are still under active investigation, its structural similarity to glucosamine (B1671600) and N-acetyl-D-glucosamine (GlcNAc) provides a strong basis for predicting its biological activities. This technical guide consolidates the current understanding of the potential mechanisms of action of NBDG by examining the well-documented cellular effects of its parent compounds. The primary putative mechanisms include the competitive inhibition of hexokinase, modulation of N-linked glycosylation, and interference with inflammatory signaling pathways. This document provides a comprehensive overview of these processes, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound is a glucosamine derivative characterized by a benzoyl group attached to the amino group of the glucose molecule. This modification enhances its lipophilicity, potentially altering its bioavailability and cellular uptake compared to glucosamine. While commercially available information highlights its use in cosmetic formulations for skin hydration and cellular regeneration, and as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory and analgesic properties, the specific molecular pathways it modulates are not extensively characterized.[1] This guide, therefore, extrapolates the likely mechanisms of NBDG based on the established biological roles of glucosamine and its acetylated form, N-acetyl-D-glucosamine.

Potential Mechanisms of Action

The cellular effects of this compound are likely multifaceted, primarily revolving around its ability to interfere with glucose metabolism and protein modification.

Inhibition of Hexokinase and Glycolysis

A pivotal potential mechanism of action for NBDG is the inhibition of hexokinase, the first and rate-limiting enzyme in the glycolytic pathway.[2] By competing with glucose for the active site of hexokinase, glucosamine derivatives can disrupt cellular glucose metabolism. This is particularly relevant in cancer cells, which exhibit a high rate of glycolysis (the Warburg effect).

Signaling Pathway: Hexokinase Inhibition and Downstream Effects

Hexokinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Glucose_Transporter Glucose Transporter Glucose Glucose Glucose_Transporter->Glucose Uptake Hexokinase Hexokinase (HK2) Glucose->Hexokinase Substrate NBDG This compound (Competitive Inhibitor) NBDG->Hexokinase Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_Production Reduced ATP Production Glycolysis->ATP_Production Cell_Proliferation Inhibition of Cell Proliferation ATP_Production->Cell_Proliferation

Caption: Competitive inhibition of Hexokinase by this compound.

Studies on 2,6-disubstituted glucosamine derivatives have identified potent and selective inhibitors of hexokinase 2 (HK2), an isoform highly expressed in many cancer types.[2][3] The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Glucosamine Derivatives against Hexokinase Isoforms

CompoundModificationHK1 IC50 (µM)HK2 IC50 (µM)Selectivity (HK1/HK2)Reference
1 2-amide derivative2.06.30.3[3]
2 2,6-disubstituted derivative1.00.0079>100[3]
25 2,6-disubstituted derivative-0.20-[2]
30 2,6-disubstituted derivative with acid0.0200.0102[2]
34 2,6-disubstituted derivative>100.094>106[2]

Note: Data for this compound is not currently available. The table presents data for other glucosamine derivatives to illustrate the potential for this class of compounds to inhibit hexokinase.

Experimental Protocol: Hexokinase Inhibition Assay (Continuous Coupled Assay)

This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase.

  • Reagents:

    • Recombinant human hexokinase 1 or 2.

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.

    • Substrates: ATP, D-glucose.

    • Coupling enzyme: Glucose-6-phosphate dehydrogenase.

    • Cofactor: NADP+.

    • Test compound (this compound) dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, MgCl2, DTT, NADP+, and G6P dehydrogenase.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the hexokinase enzyme to the wells and incubate for a short period.

    • Initiate the reaction by adding D-glucose.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Hexokinase Inhibition Assay

Hexokinase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrates, and Enzymes Start->Prepare_Reagents Prepare_Compound Prepare Serial Dilutions of NBDG in DMSO Prepare_Reagents->Prepare_Compound Plate_Setup Add Reaction Mixture and NBDG to 96-well Plate Prepare_Compound->Plate_Setup Add_Enzyme Add Hexokinase and Incubate Plate_Setup->Add_Enzyme Start_Reaction Add D-Glucose to Initiate Reaction Add_Enzyme->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Rates and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End JAK_STAT_Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription NBDG This compound NBDG->JAK Potential Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with NBDG at Varying Concentrations Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent and Incubate Incubate->Add_MTT Solubilize Add Solubilizing Agent to Dissolve Formazan Add_MTT->Solubilize Measure_Absorbance Read Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

The Biochemistry of N-benzoyl-D-glucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzoyl-D-glucosamine is a synthetic derivative of the naturally occurring amino sugar D-glucosamine. As a member of the N-acyl-D-glucosamine family, it holds significant interest in pharmaceutical and cosmetic applications, primarily for its role as a precursor in the synthesis of anti-inflammatory agents and its potential to modulate skin biochemistry.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biochemistry, including its synthesis, putative metabolic pathways, and known biological activities. Due to limited direct research on the N-benzoyl derivative, this guide incorporates data from closely related compounds, such as N-acetyl-D-glucosamine (GlcNAc) and other N-acyl variants, to provide a broader biochemical context. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using standardized diagrams to facilitate understanding.

Physicochemical Properties

This compound is characterized by the attachment of a benzoyl group to the amine of the D-glucosamine sugar ring. This modification significantly alters its lipophilicity and potential biological interactions compared to its parent molecule.

PropertyValueReference(s)
CAS Number 655-42-5[2]
Molecular Formula C₁₃H₁₇NO₆[3]
Molecular Weight 283.28 g/mol [3]
Appearance White to Almost white powder/crystal[2]
Purity (Typical) >98.0%[2]

Synthesis of this compound and Derivatives

The synthesis of this compound typically involves the N-acylation of D-glucosamine or its protected intermediates. The hydroxyl groups on the sugar ring are often protected to ensure selective benzoylation at the C2-amino group.

Experimental Protocol: Multi-gram Synthesis of a Per-benzoylated Glucosamine Intermediate

This protocol describes the synthesis of 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride, a key intermediate that can be subsequently N-acylated.[4]

Materials:

Procedure:

  • Step 1: Imine Formation: Treat D-glucosamine hydrochloride (1) with 4-methoxybenzaldehyde to form the corresponding Schiff base (2). This step protects the amine functionality.

  • Step 2: O-Benzoylation: Dissolve the benzylidene derivative (2) (1.0 eq) in pyridine. Cool the solution to 0°C. Slowly add benzoyl chloride (5.0 eq). Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). This step benzoylates the free hydroxyl groups.

  • Step 3: Imine Hydrolysis: Dissolve the resulting per-benzoylated imine (3) (1.0 eq) in acetone. Add 5 M HCl dropwise at reflux temperature. A white precipitate of the hydrochloride salt (4) will form within approximately 10 minutes.

  • Step 4: Purification: Cool the mixture to room temperature. Filter the precipitate and wash sequentially with acetone and diethyl ether. The solid can be recrystallized from methanol to yield pure 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride (4).[4]

Expected Yield: 85% for the hydrolysis and crystallization step.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_reaction2 Step 2: O-Benzoylation cluster_reaction3 Step 3: Hydrolysis GlcN_HCl D-Glucosamine HCl (1) Imine Schiff Base (2) GlcN_HCl->Imine pAnis 4-Methoxy- benzaldehyde PerBenzoylImine Per-O-benzoylated Imine (3) Imine->PerBenzoylImine BzCl Benzoyl Chloride, Pyridine FinalProduct 1,3,4,6-Tetra-O-benzoyl- 2-amino-β-D-glucopyranose HCl (4) PerBenzoylImine->FinalProduct HCl_acetone 5M HCl, Acetone Metabolism_Pathway cluster_entry Entry & Deacylation (Putative) cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_glycolysis Glycolysis cluster_synthesis Macromolecule Synthesis NBzG This compound GlcN D-Glucosamine NBzG->GlcN N-Deacylase (Hypothesized) BenzoicAcid Benzoic Acid NBzG->BenzoicAcid GlcN6P Glucosamine-6-P GlcN->GlcN6P Hexokinase GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcN-6P N-acetyltransferase Fru6P Fructose-6-P GlcN6P->Fru6P GlcN-6P Deaminase (NagB) GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P Phosphoacetyl- glucosamine Mutase UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UDP-GlcNAc Pyrophosphorylase GAGs Hyaluronic Acid & Other GAGs UDPGlcNAc->GAGs Glycoproteins Glycoproteins UDPGlcNAc->Glycoproteins Glycolysis Glycolytic Intermediates Fru6P->Glycolysis TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates PGA N-Palmitoyl-D-glucosamine (PGA) PGA->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB IKK->NFkB Relieves Inhibition IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription

References

The Role of N-benzoyl-D-glucosamine in Chitin Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component for a vast array of organisms, including fungi and insects, but is absent in vertebrates. This makes the chitin synthesis pathway an attractive target for the development of selective antifungal and insecticidal agents. This technical guide provides an in-depth exploration of the role of N-benzoyl-D-glucosamine and related benzoyl-containing compounds as inhibitors of chitin synthesis. We will delve into the core of the chitin synthesis pathway, the mechanism of inhibition by these compounds, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways and workflows. While specific quantitative inhibitory data for this compound on chitin synthase is not extensively available in the public domain, this guide will leverage data from structurally similar compounds, such as benzoylphenylureas (BPUs), to provide a comprehensive understanding of their potential role and mechanism of action.

Introduction to the Chitin Synthesis Pathway

Chitin is a long-chain polymer of β-(1,4)-linked N-acetyl-D-glucosamine (GlcNAc) residues.[1] Its synthesis is a multi-step enzymatic process crucial for the structural integrity of the fungal cell wall and the insect exoskeleton.[2] The pathway begins with the conversion of glucose to GlcNAc-6-phosphate, which is then isomerized to GlcNAc-1-phosphate. This is subsequently converted to UDP-N-acetylglucosamine (UDP-GlcNAc), the direct precursor for chitin synthesis. The final and rate-limiting step is the polymerization of UDP-GlcNAc into chitin chains, a reaction catalyzed by the enzyme chitin synthase (CHS).[1]

Due to its essential role and its absence in vertebrates, chitin synthase has been a primary target for the development of selective pesticides and fungicides.[1][3]

This compound and Benzoylphenylureas as Chitin Synthesis Inhibitors

This compound belongs to a broader class of compounds that includes benzoylphenylureas (BPUs), which are well-established inhibitors of chitin synthesis, primarily in insects.[2] While the precise molecular mechanism of BPUs is still under investigation, it is understood that they do not directly inhibit the catalytic activity of chitin synthase in cell-free assays. Instead, they are thought to interfere with a post-translational step in the chitin synthesis process, potentially disrupting the proper folding, transport, or integration of the chitin synthase enzyme into the plasma membrane.[3] This interference leads to a failure in the deposition of chitin, resulting in a weakened cuticle in insects, which is lethal during molting.[2]

Given its structural similarity, it is hypothesized that this compound may act through a similar mechanism, disrupting the proper functioning of the chitin synthase complex.

Quantitative Data on Chitin Synthesis Inhibition

Compound ClassCompound NameTarget Organism/EnzymeIC50 ValueReference
BenzothiazoleIMB-D10Saccharomyces cerevisiae Chs117.46 ± 3.39 µg/mL[4]
BenzothiazoleIMB-D10Saccharomyces cerevisiae Chs23.51 ± 1.35 µg/mL[4]
BenzothiazoleIMB-D10Saccharomyces cerevisiae Chs313.08 ± 2.08 µg/mL[4]
BenzothiazoleIMB-F4Saccharomyces cerevisiae Chs28.546 ± 1.42 µg/mL[4]
BenzothiazoleIMB-F4Saccharomyces cerevisiae Chs32.963 ± 1.42 µg/mL[4]
Isoxazole2,6-F2 benzoyl analog (5)Chilo suppressalis (integument)pIC50 = 7.04 (0.091 µM)[5]
Isoxazole2,6-F2 benzoyl analog (8)Chilo suppressalis (integument)pIC50 = 6.40 (0.398 µM)[5]
Isoxazole2,6-F2 benzoyl analog (9)Chilo suppressalis (integument)pIC50 = 6.96 (0.110 µM)[5]

Signaling Pathways in Chitin Synthesis

The regulation of chitin synthesis is a complex process involving multiple signaling pathways that respond to cellular stress, developmental cues, and environmental signals. In fungi, key pathways include the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway. These pathways ultimately converge on transcription factors that regulate the expression of chitin synthase genes.

While there is no direct evidence linking this compound to the modulation of these specific pathways, it is plausible that the cellular stress induced by the disruption of chitin synthesis could trigger compensatory responses through these signaling cascades.

Chitin_Synthesis_Regulation cluster_stress Cell Wall Stress cluster_pathways Signaling Pathways cluster_transcription Transcriptional Regulation cluster_synthesis Chitin Synthesis Cell Wall Damage Cell Wall Damage PKC PKC Pathway Cell Wall Damage->PKC HOG HOG Pathway Cell Wall Damage->HOG Calcineurin Calcineurin Pathway Cell Wall Damage->Calcineurin Transcription_Factors Transcription Factors (e.g., Rlm1, Crz1) PKC->Transcription_Factors HOG->Transcription_Factors Calcineurin->Transcription_Factors CHS_Expression Chitin Synthase Gene Expression Transcription_Factors->CHS_Expression Chitin_Synthase Chitin Synthase (Enzyme) CHS_Expression->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin

Fungal Chitin Synthesis Regulatory Pathways

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-acyl-D-glucosamines involves the reaction of D-glucosamine hydrochloride with an acid anhydride (B1165640).[6] For this compound, benzoic anhydride would be the appropriate reagent.

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol (B129727)

  • Sodium metal

  • Benzoic anhydride

  • Ice-water bath

  • Magnetic stirrer

  • Filtration apparatus

  • Ether

  • Desiccator with P2O5

Procedure:

  • Prepare a solution of sodium methoxide (B1231860) by dissolving an equivalent amount of sodium metal in anhydrous methanol.

  • Add D-glucosamine hydrochloride to the sodium methoxide solution to generate the free base of glucosamine (B1671600). Sodium chloride will precipitate.

  • Remove the precipitated sodium chloride by filtration.

  • To the resulting supersaturated solution of D-glucosamine in an ice-water bath, gradually add 1.2 to 1.5 equivalents of benzoic anhydride under magnetic stirring.

  • Continue stirring for a period and then allow the reaction mixture to stand at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform:methanol (1:3) solvent system.

  • The crude this compound will precipitate as a white solid. Collect the precipitate by filtration.

  • Wash the crude product with cold methanol and then repeatedly with ether to remove any unreacted benzoic acid.

  • Dry the purified this compound at room temperature in a desiccator over P2O5.

A more detailed procedure for the synthesis of benzoylated beta-D-glucosamine derivatives involves the use of benzoyl chloride in pyridine, followed by acidic hydrolysis.[7]

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive, high-throughput assay for chitin synthase activity.

Materials:

  • Microtiter plates

  • Wheat Germ Agglutinin (WGA)

  • Bovine Serum Albumin (BSA)

  • Enzyme extract (from fungi or insects)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: UDP-N-acetyl-D-glucosamine (UDP-GlcNAc)

  • N-acetyl-D-glucosamine (GlcNAc)

  • MgCl2

  • Trypsin (for zymogen activation)

  • Soybean trypsin inhibitor

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a microtiter plate with WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature.

    • Wash the plate to remove unbound WGA.

    • Block the wells with a BSA solution (e.g., 2% in Tris-HCl) for at least 1 hour at room temperature.

    • Wash the plate again.

  • Enzyme Preparation:

    • Prepare a crude enzyme extract from the target organism (e.g., fungal spheroplasts or insect tissue homogenate).

    • If necessary, activate the zymogen form of chitin synthase by a brief treatment with trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing reaction buffer, MgCl2, GlcNAc, and UDP-GlcNAc.

    • Add the prepared enzyme extract to the wells containing the reaction mixture. Include a boiled enzyme control for background subtraction.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a sufficient time to allow for chitin synthesis (e.g., 1-4 hours).

  • Detection:

    • Wash the plate to remove unreacted substrates.

    • Add WGA-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly to remove unbound conjugate.

    • Add the HRP substrate and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Quantification:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

    • The amount of chitin synthesized is proportional to the absorbance, which can be quantified using a standard curve prepared with known amounts of chitin.

Chitin_Synthase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis A Coat plate with WGA B Wash A->B C Block with BSA B->C D Wash C->D G Add Enzyme and Inhibitor (e.g., this compound) E Prepare Enzyme Extract (with Trypsin activation if needed) E->G F Prepare Reaction Mix (Buffer, MgCl2, UDP-GlcNAc) F->G H Incubate G->H I Wash H->I J Add WGA-HRP I->J K Incubate J->K L Wash K->L M Add HRP Substrate L->M N Incubate & Stop Reaction M->N O Read Absorbance N->O P Calculate % Inhibition O->P

Workflow for In Vitro Chitin Synthase Assay
Measurement of Chitin Content in Fungal Cells

This protocol describes a colorimetric method to determine the chitin content in fungal cells after treatment with an inhibitor.[4][8]

Materials:

  • Fungal cell culture

  • Chitin synthesis inhibitor (e.g., this compound)

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • 6M HCl

  • Heating block or oven (100°C)

  • 0.16 M Sodium tetraborate (B1243019) (pH 9.1)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of acetic acid and HCl)

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal cells in a suitable liquid medium to the desired cell density.

    • Treat the culture with the chitin synthesis inhibitor at various concentrations. Include an untreated control.

    • Incubate for a sufficient period to allow for an effect on chitin synthesis (e.g., one to two cell cycles).

  • Cell Harvesting and Hydrolysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with distilled water.

    • Freeze-dry the cell pellet to obtain a dry cell weight.

    • Hydrolyze a known weight of the dried cells (e.g., 5-10 mg) in 6M HCl at 100°C for 4-6 hours. This will break down the chitin into its glucosamine monomers.

  • Colorimetric Assay (Morgan-Elson Method):

    • After hydrolysis, neutralize the acid.

    • Take an aliquot of the hydrolysate and add sodium tetraborate solution.

    • Heat the mixture at 100°C for 3 minutes.

    • Cool the mixture and add Ehrlich's reagent.

    • Incubate at room temperature for 20 minutes to allow for color development.

  • Quantification:

    • Measure the absorbance of the solution at 585 nm using a spectrophotometer.

    • The amount of glucosamine is determined by comparing the absorbance to a standard curve prepared with known concentrations of D-glucosamine.

    • The chitin content can be calculated from the glucosamine content, assuming that all glucosamine is derived from chitin.

Conclusion

This compound and its structural relatives, the benzoylphenylureas, represent a promising class of compounds for the targeted inhibition of chitin synthesis. While direct quantitative data for this compound is still emerging, the established mechanism of action for BPUs provides a strong rationale for its potential as a selective antifungal or insecticidal agent. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the efficacy and mechanism of this compound and to screen for novel chitin synthesis inhibitors. Future research should focus on obtaining specific inhibitory concentrations for this compound against a range of fungal and insect chitin synthases and elucidating its precise interactions with the chitin synthesis machinery and regulatory pathways. This will be crucial for its potential development as a therapeutic or agricultural product.

References

N-Benzoyl-D-Glucosamine: A Versatile Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is emerging as a significant precursor in the field of drug discovery. Its unique structural features provide a versatile scaffold for the synthesis of a wide array of bioactive molecules with potential applications in treating inflammatory diseases, cancer, and other conditions. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering a comprehensive resource for professionals in pharmaceutical research and development.

Introduction to this compound

This compound is a monosaccharide derivative where a benzoyl group is attached to the amino group at the C-2 position of D-glucosamine. This modification significantly alters the parent molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can enhance its drug-like characteristics. The benzoyl moiety offers a site for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. While research on N-acetyl-D-glucosamine (NAG) and other N-acyl derivatives is more extensive, the unique properties of the benzoyl group make this compound an attractive starting point for developing novel therapeutics.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs typically starts from D-glucosamine hydrochloride. The process involves the protection of the hydroxyl groups, followed by the benzoylation of the amino group, and subsequent deprotection or further modification.

General Synthetic Workflow

The synthesis of this compound derivatives can be conceptualized in the following workflow:

Synthesis Workflow D_Glucosamine D-Glucosamine HCl Protection Protection of Hydroxyl Groups D_Glucosamine->Protection Benzoylation N-Benzoylation Protection->Benzoylation Deprotection Deprotection Benzoylation->Deprotection N_Benzoyl_D_Glucosamine This compound Deprotection->N_Benzoyl_D_Glucosamine Derivatization Further Derivatization N_Benzoyl_D_Glucosamine->Derivatization Target_Compound Target Compound Derivatization->Target_Compound

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

While specific quantitative data for this compound derivatives is still emerging, research on related N-acyl-D-glucosamine compounds provides strong evidence for their potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-cancer therapies.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Glucosamine (B1671600) and its derivatives have been shown to possess anti-inflammatory effects. For instance, N-acetyl-D-glucosamine (NAG) and its deoxygenated derivatives, BNAG1 and BNAG2, have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cellular models of inflammation.[1][2] N-palmitoyl-D-glucosamine has been shown to downregulate the TLR-4/NLRP3/iNOS pathway, a key signaling cascade in the inflammatory response.[3]

Table 1: Anti-inflammatory Activity of N-Acyl-D-Glucosamine Derivatives

CompoundModelTargetEffectReference
BNAG1LPS-stimulated primary peritoneal macrophagesIL-6, TNF-αInhibition of cytokine production[1]
BNAG2LPS-stimulated primary peritoneal macrophagesIL-6, TNF-αInhibition of cytokine production[1]
N-acetyl-D-glucosamine (NAG)IL-1β-stimulated human chondrocytesNO, COX-2, IL-6Suppression of production[4]
N-palmitoyl-D-glucosamineDNBS-induced colitis in miceTLR-4/NLRP3/iNOSDownregulation of the pathway[3]
Anti-cancer Activity

The role of glucosamine and its derivatives in cancer is also an active area of investigation. D-glucosamine and its hydrochloride salt have been shown to inhibit the growth of human hepatoma SMMC-7721 cells in a concentration-dependent manner.[5] The proposed mechanism involves the induction of apoptosis.[5] Furthermore, N-acetyl glucosamine analogs have been synthesized as inhibitors of hyaluronan biosynthesis, a pathway implicated in tumor growth and metastasis.[6]

Table 2: Anti-cancer Activity of D-Glucosamine and Its Derivatives

CompoundCell LineEffectInhibition Ratio (at 500 µg/ml)Reference
D-glucosamine HClSMMC-7721Growth inhibition50%[5]
D-glucosamineSMMC-7721Growth inhibition52%[5]
N-acetyl-D-glucosamine (NAG)SMMC-7721Minimal growth inhibitionNot significant[5]

Signaling Pathways Modulated by N-Acyl-D-Glucosamine Derivatives

The therapeutic effects of N-acyl-D-glucosamine derivatives are mediated through their interaction with specific cellular signaling pathways. A notable example is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway by N-palmitoyl-D-glucosamine.

TLR4/NF-κB Signaling Pathway

The TLR4 signaling pathway is a critical component of the innate immune system that, when dysregulated, can lead to chronic inflammation. N-palmitoyl-D-glucosamine has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

TLR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB_Inhibitor IκBα IKK_complex->NF_kB_Inhibitor Phosphorylates (leading to degradation) NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NF_kB_nucleus->Inflammatory_Genes Induces LPS LPS (Lipopolysaccharide) LPS->TLR4 Activates N_Palmitoyl_Glucosamine N-palmitoyl-D-glucosamine N_Palmitoyl_Glucosamine->TLR4 Inhibits

Caption: Inhibition of the TLR4/NF-κB signaling pathway by N-palmitoyl-D-glucosamine.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of this compound derivatives. Below are representative methodologies for key experimental procedures.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of D-glucosamine hydrochloride with benzoic acid in the presence of a coupling agent.

Materials:

  • (2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride (D-glucosamine HCl)

  • Benzoic acid

  • Triethylamine (B128534) (TEA)

  • Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate

  • Sulfolane

Procedure:

  • Dissolve D-glucosamine hydrochloride and benzoic acid in sulfolane.

  • Add triethylamine to the mixture to neutralize the hydrochloride.

  • Add diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a condensing agent.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by recrystallization or column chromatography.

Note: This is a general procedure, and specific conditions may need to be optimized.[7]

In Vitro Anti-inflammatory Assay: Measurement of IL-6 and TNF-α

The anti-inflammatory activity of this compound derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

  • RAW 264.7 macrophage cell line or primary peritoneal macrophages.

Procedure:

  • Seed the macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Determine the IC50 value for each compound, which is the concentration that inhibits cytokine production by 50%.

Cell Viability Assay

It is essential to assess the cytotoxicity of the compounds to ensure that the observed anti-inflammatory effects are not due to cell death.

Method:

  • WST-1 or MTT assay.

Procedure:

  • Treat the cells with the same concentrations of the test compounds as in the anti-inflammatory assay.

  • After the incubation period, add the WST-1 or MTT reagent to the cells.

  • Incubate for the recommended time to allow for the conversion of the reagent into a colored product.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Future Directions

This compound represents a promising and largely untapped resource for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis of diverse libraries: Creating a wide range of this compound derivatives with various substitutions on the benzoyl ring and the sugar moiety to explore structure-activity relationships.

  • Quantitative biological evaluation: Systematic screening of these compounds against a panel of biological targets to identify potent and selective inhibitors.

  • Mechanism of action studies: Elucidating the specific signaling pathways and molecular targets through which this compound derivatives exert their biological effects.

  • In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models of disease.

By leveraging the chemical versatility of the this compound scaffold, researchers can unlock new avenues for the discovery of innovative drugs to address unmet medical needs.

References

Safety and Toxicity Profile of N-benzoyl-D-glucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is important to note that publicly available safety and toxicity data specifically for N-benzoyl-D-glucosamine is limited. The information presented herein is largely based on the known profiles of related compounds, namely glucosamine (B1671600) and its derivatives, and established toxicological testing protocols. This guide is intended to provide a framework for the safety assessment of this compound and should not be considered a definitive evaluation.

Introduction

This compound is a derivative of glucosamine, an amino sugar that is a fundamental building block of macromolecules such as glycoproteins, glycolipids, and glycosaminoglycans. While glucosamine and its N-acetyl derivative have been extensively studied for their potential therapeutic effects, particularly in the context of osteoarthritis, the safety and toxicity profile of this compound remains largely uncharacterized in publicly accessible literature. The addition of a benzoyl group to the glucosamine backbone can significantly alter its physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and toxicological profile. Therefore, a thorough safety evaluation is imperative for any potential therapeutic or commercial development of this compound.

This technical guide outlines a proposed strategy for the comprehensive safety and toxicity assessment of this compound, drawing upon standard preclinical toxicology protocols.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 61949-16-4[1]
Molecular Formula C₁₃H₁₇NO₆[1]
Molecular Weight 283.28 g/mol [1]
Appearance White to Almost white powder to crystal[2]
Solubility Soluble in water (34 g/L at 25°C)[1]
Storage 2-8°C[1]

Proposed Preclinical Safety and Toxicity Evaluation

A tiered approach to the safety and toxicity evaluation of this compound is recommended, starting with in vitro assays and progressing to in vivo studies as outlined in the experimental workflow below.

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment cluster_supplementary Supplementary Safety Studies cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) genotoxicity Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) cytotoxicity->genotoxicity herg hERG Channel Assay genotoxicity->herg acute Acute Toxicity Study (e.g., OECD 420/423) herg->acute repeat_dose Repeat-Dose Toxicity Study (28-day, e.g., OECD 407) acute->repeat_dose adme ADME Studies repeat_dose->adme dermal Dermal Irritation/Sensitization repeat_dose->dermal ocular Ocular Irritation dermal->ocular start This compound start->cytotoxicity

Caption: Proposed experimental workflow for the safety and toxicity assessment of this compound.

In Vitro Toxicity Studies

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death in various cell lines.

Experimental Protocol (MTT Assay):

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and incubate for 24 hours.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 mM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations.

Experimental Protocol (Ames Test - Bacterial Reverse Mutation Assay):

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).[3][4]

  • Treatment: Expose the bacterial strains to various concentrations of this compound on minimal glucose agar (B569324) plates.[5]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[5]

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[6]

hERG Channel Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, which can be an indicator of cardiotoxicity.

Experimental Protocol (Patch-Clamp Electrophysiology):

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

  • Treatment: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.

In Vivo Toxicity Studies

Acute Oral Toxicity

Objective: To determine the short-term toxicity of a single high dose of this compound.

Experimental Protocol (OECD Guideline 423 - Acute Toxic Class Method):

  • Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance into a toxicity category.

Repeat-Dose Systemic Toxicity

Objective: To evaluate the toxic effects of this compound after repeated daily administration over a 28-day period.

Experimental Protocol (OECD Guideline 407 - Repeated Dose 28-day Oral Toxicity Study in Rodents):

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer this compound daily via oral gavage at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.

  • Observations: Monitor clinical signs, body weight, food and water consumption, ophthalmology, and hematology and clinical biochemistry parameters.

  • Pathology: At the end of the study, perform a full necropsy, weigh major organs, and conduct histopathological examination of selected tissues.

  • Data Analysis: Identify any target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathway Interactions

The precise signaling pathways affected by this compound are currently unknown. However, based on studies of related compounds like N-palmitoyl-D-glucosamine, a potential interaction with inflammatory pathways can be hypothesized. N-palmitoyl-D-glucosamine has been shown to act as a Toll-like receptor 4 (TLR4) antagonist, thereby inhibiting the downstream NF-κB signaling cascade.[7][8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4/MD2 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_i NF-κB/IκB ikk->nfkb_i nfkb_n NF-κB nfkb_i->nfkb_n IκB degradation dna DNA nfkb_n->dna cytokines Pro-inflammatory Cytokines dna->cytokines nbdg This compound (Hypothesized) nbdg->tlr4

Caption: Hypothesized anti-inflammatory signaling pathway of this compound via TLR4 antagonism.

Summary of Findings from Related Compounds

While no specific toxicity data for this compound is available, a substantial body of research exists for glucosamine and N-acetyl-glucosamine.

Glucosamine:

  • General Toxicity: Generally considered to have low acute oral toxicity.[9]

  • Adverse Effects: In human clinical trials, the most frequently reported side effects are mild and gastrointestinal in nature, including nausea, heartburn, diarrhea, and constipation.[10]

  • Hepatotoxicity: There are isolated case reports of liver injury associated with glucosamine-containing supplements, but a causal relationship has not been definitively established, and such occurrences appear to be rare.[10][11]

N-acetyl-D-glucosamine:

  • Chronic Toxicity: In a 52-week study in rats, no toxic effects were observed at dietary levels up to 2.5%, with only a slight suppression of body weight gain at 5%.[12]

  • Genotoxicity: Did not show genotoxic potential in several in vitro assays.[13]

Conclusion

The safety and toxicity profile of this compound is currently not well-defined in the scientific literature. A comprehensive evaluation, following the tiered experimental approach outlined in this guide, is essential to characterize its potential risks before any clinical or commercial application. While data from related compounds such as glucosamine and N-acetyl-glucosamine suggest a generally low toxicity profile for the glucosamine moiety, the influence of the benzoyl group on the overall safety of the molecule must be empirically determined. Researchers and drug development professionals are strongly encouraged to conduct the described in vitro and in vivo studies to establish a robust safety profile for this compound.

References

N-benzoyl-D-glucosamine solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-benzoyl-D-glucosamine in various solvents. Due to the limited availability of direct quantitative data for this compound, this document also includes solubility information for the closely related compound, N-acetyl-D-glucosamine (NAG), to provide a comparative reference. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development. The following tables summarize the available solubility data for this compound and, for comparative purposes, the more extensively studied N-acetyl-D-glucosamine.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityNotes
Water2534 g/L-
Hot Water-Almost transparent[1][2]Qualitative observation

Table 2: Solubility of N-Acetyl-D-Glucosamine (NAG)

SolventTemperatureSolubility
WaterAmbient10 mg/mL[3]
WaterAmbient50 mg/mL (clear to very slightly hazy)[4][5]
Water-Sparingly soluble[]
DMSOAmbient10 mg/mL[7][8][9]
DMSOAmbient126 mg/mL (Sonication recommended)[10]
Dimethylformamide (DMF)Ambient0.25 mg/mL[7]
MethanolHeatedVery slightly soluble[]
Acetone-Slightly soluble[]
PBS (pH 7.2)Ambient~5 mg/mL[7]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This protocol provides a reliable and reproducible approach for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Sealed, temperature-controlled container (e.g., glass vial or flask)

  • Agitation device (e.g., orbital shaker, magnetic stirrer)

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a temperature-controlled environment (e.g., a shaker incubator) set to the desired temperature.

    • Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11]

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the solution to stand at the constant temperature to let the excess solid settle.

    • To effectively separate the undissolved solid from the saturated solution, centrifuge the sample.

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[11] This step is critical to prevent artificially high solubility measurements.

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as HPLC.

    • A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[11]

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_report Data Reporting A Add excess this compound to a known volume of solvent B Seal container and place in temperature-controlled shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Centrifuge the sample to pellet undissolved solid C->D E Filter the supernatant through a chemically inert filter D->E F Dilute the clear filtrate E->F G Analyze concentration using HPLC against a standard curve F->G H Calculate and report solubility (e.g., mg/mL) G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Spectroscopic and Methodological Deep Dive into N-benzoyl-D-glucosamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for N-benzoyl-D-glucosamine, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. The data presented herein has been meticulously compiled to support advanced research and development activities.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppm
3.40-4.00 (m, 6H, H-2, H-3, H-4, H-5, H-6a, H-6b)
5.18 (d, 1H, J=3.2 Hz, H-1)
7.40-7.60 (m, 3H, Ar-H)
7.85-7.95 (m, 2H, Ar-H)
8.65 (d, 1H, J=8.8 Hz, NH)

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppm
55.4
61.5
70.8
71.3
76.8
91.8
127.5
128.5
131.8
133.7
167.6

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
3300O-H, N-H stretching
1640Amide I (C=O stretching)
1540Amide II (N-H bending)

Table 4: Mass Spectrometry (MS) Data of this compound

m/zAssignment
284[M+H]⁺
306[M+Na]⁺

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.

Synthesis of this compound

This compound can be synthesized via the reaction of D-glucosamine hydrochloride with benzoic acid. A typical experimental protocol is as follows:

  • To a solution of D-glucosamine hydrochloride in sulfolane, triethylamine (B128534) (TEA) is added.

  • Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate is then added to the mixture.

  • The reaction is stirred at ambient temperature for 24 hours.

  • The product, this compound, is then isolated and purified.

This method has been reported to yield the desired product in high purity.[1]

Spectroscopic Analysis

The characterization of this compound was performed using a suite of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz. Samples were dissolved in an appropriate deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were prepared as KBr pellets. The spectra were recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent, such as methanol, and introduced into the ion source.

Workflow for Spectroscopic Characterization

The logical workflow for the synthesis and subsequent spectroscopic analysis of this compound is illustrated in the diagram below. This process ensures the accurate identification and characterization of the target compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (D-Glucosamine HCl, Benzoic Acid) reaction Chemical Reaction (Benzoylation) start->reaction Reagents purification Purification (e.g., Crystallization) reaction->purification Crude Product product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis Spectral Data ir->data_analysis Spectral Data ms->data_analysis Spectral Data

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-benzoyl-D-glucosamine from D-glucosamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound serves as a versatile precursor and intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic medications.[1] Its unique structure contributes to improved bioavailability and efficacy in certain formulations.[1] Additionally, this compound finds applications in the cosmetic industry for its moisturizing and skin-regenerating properties, as it can aid in the synthesis of hyaluronic acid.[1] This document provides detailed protocols for the chemical synthesis of this compound from D-glucosamine hydrochloride, along with its physicochemical properties and characterization data.

Physicochemical Properties and Characterization Data

A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₇NO₆[1][2]
Molecular Weight 283.28 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 204-206 °C (uncorrected)[3]
208 °C (uncorrected, after one recrystallization)[3]
196-200 °C[3]
Optical Rotation [α]²⁰/D +40° to +45° (c=2 in H₂O, after 24h)[1]
+31° (c=2 in water, after 24h)[3]
Purity ≥ 98%[1]
CAS Number 655-42-5, 61949-16-4[1][2][4]
Solubility 34 g/L (at 25 °C)[2]

Experimental Protocols

Two primary methods for the N-benzoylation of D-glucosamine hydrochloride are described below. The first method utilizes benzoic anhydride (B1165640) and is noted for producing a nearly quantitative yield of a relatively pure product. The second method employs benzoyl chloride.

Method 1: Synthesis using Benzoic Anhydride

This procedure offers a simplified method for preparing this compound.[3]

Materials:

Procedure:

  • Preparation of D-glucosamine free base: Suspend D-glucosamine hydrochloride in an adequate volume of anhydrous methanol. Add an equivalent amount of sodium methoxide while gently swirling. Sodium chloride will precipitate.

  • Filtration: Remove the precipitated sodium chloride by filtration and wash the solid with a small volume of methanol. The filtrate is a supersaturated methanolic solution of D-glucosamine.

  • N-benzoylation: To the supersaturated solution of D-glucosamine at room temperature, gradually add 1.2 to 1.5 equivalents of benzoic anhydride under mechanical stirring.

  • Crystallization: Continue stirring for some time after the addition is complete. Crystallization of this compound usually begins immediately. Allow the reaction mixture to stand at room temperature and then complete the crystallization by storing it overnight at ice-box temperatures.

  • Isolation and Purification: Collect the crystalline product by filtration. The crude product is often quite pure. For higher purity, recrystallize from hot methanol. One recrystallization can raise the melting point to 208°C (uncorrected).[3]

Method 2: Synthesis using Benzoyl Chloride

This method involves the reaction of D-glucosamine with benzoyl chloride.

Materials:

  • D-glucosamine hydrochloride

  • Sodium hydroxide (B78521) (1 M solution)

  • p-Anisaldehyde

  • Benzoyl chloride

  • Pyridine

  • Acetone (B3395972)

  • Hydrochloric acid (5 M)

  • Diethyl ether (Et₂O)

  • Methanol

Procedure:

  • Protection of the amine group (optional but recommended for selective benzoylation):

    • Dissolve D-glucosamine hydrochloride in 1 M NaOH.[5]

    • Add p-anisaldehyde dropwise while stirring vigorously to form the Schiff base (an imine).[5]

    • A precipitate will form, which can be collected by filtration after storing at -18 °C overnight.[5] Wash the precipitate with water and then a mixture of methanol and diethyl ether.[5]

  • Benzoylation:

    • Dissolve the dried intermediate from the previous step in pyridine.[5]

    • Cool the solution to 0°C and slowly add benzoyl chloride.[5]

  • Deprotection and Salt Formation:

    • To hydrolyze the imine, add 5 M HCl dropwise to a solution of the benzoylated intermediate in acetone at reflux temperature.[5]

    • A white precipitate of the hydrochloride salt of the fully benzoylated glucosamine (B1671600) will form.[5]

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature, then filter the precipitate.[5]

    • Wash the solid successively with acetone and diethyl ether.[5]

    • The final product can be further purified by recrystallization from methanol.[5]

Experimental Workflow and Diagrams

The general workflow for the synthesis of this compound can be visualized as a series of sequential steps.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start D-glucosamine hydrochloride reaction N-benzoylation (e.g., with Benzoic Anhydride in Methanol) start->reaction Free base formation filtration Filtration reaction->filtration Isolate crude product crystallization Crystallization filtration->crystallization Purify drying Drying crystallization->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in the development of novel therapeutic agents.[1] Its applications extend to:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic medications.[1]

  • Cosmetic Formulations: Due to its moisturizing properties and its role in promoting the synthesis of hyaluronic acid, it is incorporated into skincare products to improve skin texture and hydration.[1]

  • Biotechnology: It is used in cell culture media to support the growth of specific cell lines, which is beneficial for research in tissue engineering and regenerative medicine.[1]

  • Glycoscience Research: As a derivative of a fundamental monosaccharide, it is used in glycoscience to study carbohydrate chemistry and biology.

The synthesis protocols and data provided herein are intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science in the preparation and utilization of this compound.

References

Application Notes and Protocols for N-Benzoylation of Glucosamine Using Benzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-D-glucosamine is a valuable derivative of glucosamine (B1671600) with significant applications in pharmaceutical and cosmetic industries. Its unique structure enhances bioavailability and it serves as a precursor in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic medications.[1] Furthermore, its moisturizing properties make it a popular ingredient in skincare and anti-aging products.[1] The selective N-acylation of glucosamine at the amino group is a key chemical transformation. This document provides detailed protocols for the N-benzoylation of D-glucosamine using benzoic anhydride (B1165640), a method known for its high efficiency and the production of a pure product.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of glucosamine attacks one of the carbonyl carbons of benzoic anhydride. This method offers a straightforward approach to selectively benzoylate the nitrogen atom without affecting the hydroxyl groups, yielding the desired this compound.

Reaction Scheme and Mechanism

The overall reaction involves the treatment of D-glucosamine with benzoic anhydride, typically in a methanolic solution, to yield this compound and benzoic acid as a byproduct.

General Reaction:

Glucosamine D-Glucosamine Plus1 + Glucosamine->Plus1 BenzoicAnhydride Benzoic Anhydride Arrow BenzoicAnhydride->Arrow Plus1->BenzoicAnhydride N_Benzoyl_Glucosamine This compound Arrow->N_Benzoyl_Glucosamine Plus2 + N_Benzoyl_Glucosamine->Plus2 BenzoicAcid Benzoic Acid Plus2->BenzoicAcid

Caption: General reaction for the N-benzoylation of D-glucosamine.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the glucosamine's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the benzoic anhydride. This forms a tetrahedral intermediate, which then collapses, leading to the formation of the amide bond and the elimination of a benzoate (B1203000) leaving group. The benzoate anion subsequently abstracts a proton from the protonated amine to yield the final this compound and a molecule of benzoic acid.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Glucosamine D-Glucosamine (Nucleophile) Attack 1. Nucleophilic Attack Glucosamine->Attack BenzoicAnhydride Benzoic Anhydride (Electrophile) BenzoicAnhydride->Attack Tetrahedral 2. Tetrahedral Intermediate Formation Attack->Tetrahedral Elimination 3. Leaving Group Elimination & Proton Transfer Tetrahedral->Elimination Product This compound Elimination->Product Byproduct Benzoic Acid Elimination->Byproduct

Caption: Mechanism of N-benzoylation of glucosamine.

Experimental Protocols

This section provides a detailed protocol for the N-benzoylation of D-glucosamine using benzoic anhydride in a methanolic solution. This method has been reported to yield nearly quantitative amounts of the product.[2]

Materials and Equipment:

  • D-glucosamine hydrochloride

  • Sodium methoxide (B1231860)

  • Anhydrous methanol (B129727)

  • Benzoic anhydride

  • Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

Protocol:

  • Preparation of Supersaturated D-Glucosamine Solution:

    • In a round-bottom flask, suspend D-glucosamine hydrochloride in anhydrous methanol.

    • Add an equivalent amount of sodium methoxide to the suspension with gentle swirling. This will liberate the free D-glucosamine and precipitate sodium chloride.[2]

    • Filter off the sodium chloride and wash the precipitate with a small volume of methanol. The filtrate is a supersaturated solution of D-glucosamine.[2] For example, a 10% or higher concentration can be achieved.[2]

  • N-Benzoylation Reaction:

    • To the supersaturated D-glucosamine solution, gradually add 1.2 to 1.5 equivalents of benzoic anhydride under mechanical stirring at room temperature.[2]

    • Continue stirring for some time to ensure complete reaction.[2]

  • Crystallization and Isolation:

    • Allow the reaction mixture to stand at room temperature. Crystallization of this compound usually begins immediately.[2]

    • To complete the crystallization, place the reaction mixture in an ice-box overnight.[2]

    • Collect the crude product by filtration using a Büchner funnel.[2]

    • Wash the crystals with cold methanol and then repeatedly with ether to remove any unreacted benzoic anhydride and benzoic acid.[2]

    • Dry the purified this compound at room temperature over concentrated sulfuric acid.[2]

  • Recrystallization (Optional):

    • For higher purity, the crude product can be recrystallized from hot methanol.[2] Dissolve the product in a minimal amount of hot methanol and allow it to cool slowly to form crystals.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G start Start prep_glucosamine Prepare Supersaturated D-Glucosamine Solution in Methanol start->prep_glucosamine reaction Add Benzoic Anhydride (1.2-1.5 equiv.) at Room Temperature prep_glucosamine->reaction stir Stir to Complete Reaction reaction->stir crystallization Crystallize at Room Temp & then in Ice-Box stir->crystallization filtration Filter Crude Product crystallization->filtration wash Wash with Cold Methanol and Ether filtration->wash dry Dry the Product wash->dry recrystallization Optional: Recrystallize from Hot Methanol dry->recrystallization final_product Pure this compound recrystallization->final_product Yes end End recrystallization->end No final_product->end

Caption: Workflow for N-benzoylation of glucosamine.

Data Presentation

The following table summarizes the quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Reactant Ratios
Benzoic Anhydride1.2 - 1.5 equivalents[2]
Reaction Conditions
SolventAnhydrous Methanol[2]
TemperatureRoom Temperature, then Ice-Box[2]
Product Yield
YieldNearly Quantitative[2]
Product Characterization
Melting Point (uncorrected)204-206 °C[2]
Melting Point (recrystallized)208 °C[2]
Specific Rotation [α]D²⁵ (c 2, water, after 24 hr)+31°[2]
Elemental Analysis Calculated Found
% Carbon55.1254.62
% Hydrogen6.055.90
% Nitrogen4.954.88

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in various fields:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities.[1]

  • Cosmetics and Dermatology: Due to its ability to enhance skin hydration and promote cellular regeneration, it is used in anti-aging and moisturizing skincare products.[1]

  • Biotechnology: It can be used in cell culture media to support the growth of specific cell lines.[1]

  • Dietary Supplements: It is explored as a component in dietary supplements aimed at supporting joint health.[1]

The selective N-benzoylation of glucosamine is a fundamental step in the synthesis of various biologically active compounds, making this protocol highly relevant for researchers in medicinal chemistry, chemical biology, and drug discovery.

References

Protocol for the purification of N-benzoyl-D-glucosamine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of N-benzoyl-D-glucosamine by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of glucosamine, a widely occurring amino sugar. As with many biologically significant compounds, achieving high purity is crucial for its use in research and pharmaceutical development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol provides a detailed methodology for the purification of this compound by recrystallization, primarily using methanol (B129727) or ethanol (B145695) as the solvent. The principle of this technique relies on the differential solubility of the compound in a hot versus a cold solvent. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, allowing for the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent.

Experimental Protocol

This protocol outlines the single-solvent recrystallization of this compound using either methanol or ethanol. The choice of solvent may depend on the nature of the impurities present in the crude sample.

Materials

  • Crude this compound

  • Methanol (reagent grade or higher)

  • Ethanol (reagent grade or higher)

  • Distilled water (for potential mixed-solvent system)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure

  • Solvent Selection and Dissolution:

    • Place a small amount of crude this compound into a test tube and add a few drops of the chosen solvent (methanol or ethanol).

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Gently heat the test tube. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

    • Based on these preliminary tests, select the most suitable solvent. Both hot methanol and hot ethanol have been reported as effective for recrystallizing N-acyl-D-glucosamines[1]. This compound is also noted to be almost transparent in hot water[2].

  • Recrystallization of the Bulk Sample:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar to the flask.

    • Add the selected solvent (methanol or ethanol) to the flask in small portions while gently heating the mixture on a hot plate with stirring. Start with an amount of solvent that is insufficient to dissolve the entire sample at room temperature.

    • Continue to add small portions of the hot solvent until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield of crystals upon cooling.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.

    • Continue to draw air through the crystals on the filter for several minutes to help dry them.

  • Drying:

    • Carefully remove the filter paper with the crystals from the funnel.

    • Place the crystals on a pre-weighed watch glass and dry them in a drying oven at a temperature well below the melting point of this compound (m.p. reported as 196-200°C or 204-206°C[1]) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.

    • Further analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the key parameters for the recrystallization of this compound. The values for solvent volume and expected yield are estimates and may need to be optimized based on the purity of the starting material.

ParameterMethanol RecrystallizationEthanol Recrystallization
Starting Material Crude this compoundCrude this compound
Solvent MethanolEthanol
Approx. Solvent Volume 15-25 mL per gram of crude product20-30 mL per gram of crude product
Dissolution Temperature Boiling point of methanol (~65°C)Boiling point of ethanol (~78°C)
Cooling Protocol Slow cooling to RT, then ice bathSlow cooling to RT, then ice bath
Expected Yield 70-90%70-90%
Melting Point (lit.) 196-206°C[1]196-206°C[1]

Visualization

The following diagram illustrates the logical workflow of the recrystallization protocol.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent (Methanol or Ethanol) start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool Impurities Removed ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath filter Isolate Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Small Amount of Cold Solvent filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

References

High-Yield Laboratory Scale Synthesis of N-Benzoyl-D-Glucosamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the high-yield synthesis of N-benzoyl-D-glucosamine on a laboratory scale. The featured method, employing benzoic anhydride (B1165640) in methanol (B129727), is highlighted for its operational simplicity, high yield, and the straightforward purification of the final product. Comparative data on alternative synthetic routes are also presented to inform methodology selection.

Introduction

This compound is a valuable derivative of D-glucosamine, a naturally occurring amino sugar. As a synthetic building block, it plays a crucial role in the development of various bioactive molecules, including oligosaccharides, glycoconjugates, and potential therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical research communities. This document outlines a robust and reproducible protocol for the N-benzoylation of D-glucosamine, suitable for typical laboratory settings.

Comparison of Synthetic Methodologies

Several methods have been reported for the synthesis of this compound. The following table summarizes the key quantitative and qualitative data for the most common approaches to facilitate comparison.

MethodReagentsBaseSolventReaction TimeYieldPurity
Method 1: Benzoic Anhydride D-glucosamine HCl, Benzoic Anhydride, SodiumSodium Methoxide (B1231860) (in situ)Methanol~5 daysNearly Quantitative[1]High (product precipitates)[1]
Method 2: Schotten-Baumann D-glucosamine HCl, Benzoyl Chlorideaq. NaOHDichloromethane/WaterNot SpecifiedNot SpecifiedNot Specified
Method 3: Ueda's Reagent D-glucosamine HCl, Benzoic AcidTriethylamine (TEA)Sulfolane24 hours88%[2]Not Specified

Based on the available data, the benzoic anhydride method offers a superior combination of high yield and ease of purification, making it an excellent choice for laboratory-scale synthesis.

Experimental Protocol: N-Benzoylation of D-Glucosamine with Benzoic Anhydride

This protocol is adapted from the procedure described by Inouye, Onodera, and Kitaoka.[1]

Materials and Reagents
  • D-glucosamine hydrochloride

  • Anhydrous Methanol

  • Sodium metal

  • Benzoic anhydride

  • Diethyl ether

  • Deionized water

Equipment
  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Ice-water bath

  • Buchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure

Step 1: Preparation of Sodium Methoxide Solution

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a calculated amount of anhydrous methanol.

  • Carefully add an equimolar amount of sodium metal to the methanol in small portions. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Allow the sodium to react completely to form a solution of sodium methoxide in methanol.

Step 2: Liberation of Free D-Glucosamine

  • To the freshly prepared sodium methoxide solution, add D-glucosamine hydrochloride.

  • Stir the suspension gently. Sodium chloride will precipitate, and the D-glucosamine will dissolve, forming a supersaturated solution.[1][3]

  • Filter the mixture to remove the precipitated sodium chloride, and wash the precipitate with a small volume of cold methanol.

Step 3: N-Benzoylation Reaction

  • Transfer the filtrate containing the free D-glucosamine to a clean, dry flask.

  • Gradually add 1.2 to 1.5 equivalents of benzoic anhydride to the solution while stirring at room temperature.[3]

  • Continue stirring for a short period, and then allow the reaction mixture to stand.

  • For the synthesis of this compound, the reaction mixture is kept in an ice-box for 5 days.[1]

Step 4: Isolation and Purification of the Product

  • The crude this compound will precipitate out of the solution.[1]

  • Collect the white precipitate by filtration using a Buchner funnel.

  • Wash the crude product with cold methanol and then repeatedly with diethyl ether to remove any unreacted benzoic anhydride and benzoic acid.[1][3]

  • Dry the product at room temperature. The crude product is often of high purity.[1]

  • For further purification, recrystallize the crude product from hot methanol.[1]

Step 5: Characterization

  • Determine the melting point of the purified product. The reported melting point for this compound is 204-206 °C.[1]

  • Confirm the identity and purity of the compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Step 1 & 2: Preparation of Free D-Glucosamine cluster_reaction Step 3: N-Benzoylation cluster_purification Step 4 & 5: Isolation and Characterization GlcN_HCl D-Glucosamine HCl Free_GlcN Free D-Glucosamine Solution GlcN_HCl->Free_GlcN Na_MeOH Sodium in Methanol Na_MeOH->Free_GlcN NaCl_ppt NaCl Precipitate Free_GlcN->NaCl_ppt Filtration Reaction_Mixture Reaction Mixture Free_GlcN->Reaction_Mixture Benzoic_Anhydride Benzoic Anhydride Benzoic_Anhydride->Reaction_Mixture Crude_Product Crude this compound Reaction_Mixture->Crude_Product Precipitation & Filtration Pure_Product Pure Product Crude_Product->Pure_Product Recrystallization Characterization Characterization (MP, NMR, MS) Pure_Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

A signaling pathway is not applicable to this synthetic chemistry protocol.

Logical Relationship Diagram

A logical relationship diagram is not applicable to this synthetic chemistry protocol.

Conclusion

The described protocol for the synthesis of this compound using benzoic anhydride in methanol provides a reliable and high-yielding method suitable for laboratory-scale production. The simplicity of the procedure and the ease of product isolation make it an attractive alternative to other synthetic routes. This application note serves as a comprehensive guide for researchers requiring a practical and efficient synthesis of this important carbohydrate derivative.

References

Application Notes and Protocols: N-benzoyl-D-glucosamine in Cosmetic Formulations for Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the use of N-acylated glucosamine (B1671600) derivatives, with a focus on the potential applications of N-benzoyl-D-glucosamine for skin hydration in cosmetic formulations. Due to the limited publicly available research specifically on this compound, this report leverages the extensive data available for the closely related and well-studied compound, N-acetyl-D-glucosamine (NAG). The information on NAG serves as a scientific proxy to guide the formulation, testing, and understanding of this compound's potential mechanisms and benefits.

This compound is a derivative of glucosamine valued for its potential to enhance skin hydration and promote cellular regeneration.[1] It is suggested that its unique structure may offer improved bioavailability compared to other glucosamine derivatives.[1] Like other glucosamine compounds, it is believed to contribute to the synthesis of hyaluronic acid, a critical molecule for maintaining skin moisture and elasticity.[1][2]

The following sections detail the proposed mechanisms of action, present quantitative data from studies on N-acetyl-D-glucosamine, provide detailed experimental protocols for efficacy testing, and include visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is an amino sugar derivative that is gaining interest in the cosmetic industry for its potential hydrating and anti-aging properties.[1] It is incorporated into skincare products for its moisturizing capabilities, which may help to improve skin texture and hydration.[1] The benzoyl group attached to the glucosamine molecule may enhance its lipophilicity, potentially improving its penetration into the skin and bioavailability. While specific clinical data on this compound is scarce, the extensive research on N-acetyl-D-glucosamine (NAG) provides a strong foundation for its proposed benefits. NAG, a natural component of the skin, is a precursor to hyaluronic acid and has been shown to improve skin hydration, reduce flakiness, and normalize exfoliation.[3][4][5]

Mechanism of Action: Skin Hydration and Barrier Function

The primary proposed mechanism for this compound's hydrating effects is its role as a precursor for the biosynthesis of hyaluronic acid (HA). Hyaluronic acid is a glycosaminoglycan (GAG) composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[6][7][8] It is a major component of the skin's extracellular matrix, where it binds and retains water molecules, contributing to skin turgor and hydration.[9][10]

By supplying a key building block, N-acylated glucosamines can potentially increase the endogenous production of hyaluronic acid by keratinocytes and fibroblasts.[2][9][11] Studies on NAG have shown that it increases HA production in cultured keratinocytes.[9] Furthermore, NAG has been observed to normalize stratum corneum exfoliation and reduce skin flakiness, which contributes to improved skin barrier function and water retention.[3]

Signaling Pathway for Hyaluronic Acid Synthesis

Hyaluronic_Acid_Synthesis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular_matrix Extracellular Matrix This compound This compound Transporter Transporter This compound->Transporter Uptake Glucosamine_Derivative This compound (or metabolite) Transporter->Glucosamine_Derivative UDP_GlcNAc UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) Glucosamine_Derivative->UDP_GlcNAc Metabolic Conversion HAS Hyaluronan Synthase (HAS) UDP_GlcNAc->HAS Hyaluronic_Acid Hyaluronic Acid (HA) HAS->Hyaluronic_Acid Polymerization Hydration Skin Hydration Hyaluronic_Acid->Hydration Increases

Proposed pathway for this compound in skin hydration.

Quantitative Data from N-acetyl-D-glucosamine (NAG) Studies

The following tables summarize quantitative data from clinical and in-vitro studies on N-acetyl-D-glucosamine (NAG), which can be used as a reference for designing studies on this compound.

Table 1: Clinical Studies on Skin Hydration and Hyperpigmentation with NAG

Study ParameterFormulationDurationResultsReference
Skin Moisturization Cream with NAGIn vivoIncreased skin moisturization and decreased skin flakiness.[3]
Hyperpigmentation Reduction Morning SPF 15 lotion and evening cream, each with 4% niacinamide + 2% NAG8 weeksSignificantly more effective than vehicle in reducing the detectable area of facial spots and the appearance of pigmentation.[12]
Skin Moisture Content Liposomal formulation with 7mM NAG5 hoursSignificant increase in skin moisture content compared to empty liposomes.[4]

Table 2: In-Vitro Studies on NAG

Study ParameterCell Type/ModelNAG ConcentrationResultsReference
Hyaluronic Acid Production Cultured human keratinocytesDose-dependentIncreased production of hyaluronic acid.[9]
Keratinocyte Differentiation Human keratinocytesNot specifiedUpregulation of differentiation markers, keratin (B1170402) 10 and involucrin.[3]
Gene Expression SkinEthic skin equivalent culturesNot specifiedReduced melanin (B1238610) production and affected the expression of several pigmentation-relevant genes.[10]

Experimental Protocols

The following protocols are based on methodologies used in studies of N-acetyl-D-glucosamine and are provided as a template for evaluating the efficacy of this compound in cosmetic formulations.

In-Vitro Assessment of Hyaluronic Acid Production in Human Keratinocytes

Objective: To quantify the effect of this compound on hyaluronic acid synthesis in cultured human epidermal keratinocytes.

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte growth medium

  • This compound (cosmetic grade)

  • Phosphate-buffered saline (PBS)

  • Hyaluronic acid ELISA kit

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Protocol:

  • Cell Culture: Culture HEKs in keratinocyte growth medium at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Treatment: Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO or culture medium). Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle-only control.

  • Sample Collection: After the incubation period, collect the culture medium. Wash the cells with PBS and lyse them using a cell lysis buffer.

  • HA Quantification: Measure the concentration of hyaluronic acid in the collected culture medium using a commercially available ELISA kit, following the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay kit.

  • Data Analysis: Normalize the hyaluronic acid concentration to the total protein content for each well. Compare the results from the treated groups to the vehicle control using appropriate statistical analysis (e.g., ANOVA).

Clinical Evaluation of Skin Hydration

Objective: To assess the in-vivo effect of a topical formulation containing this compound on skin hydration.

Study Design: A randomized, double-blind, placebo-controlled study.

Subjects: Healthy female volunteers aged 30-60 with signs of dry skin.

Materials:

  • Test formulation: Cream containing X% this compound.

  • Placebo formulation: Cream without this compound.

  • Corneometer® for measuring stratum corneum hydration.

  • Tewameter® for measuring transepidermal water loss (TEWL).

Protocol:

  • Recruitment and Baseline: Recruit subjects who meet the inclusion criteria. Acclimatize subjects to the controlled environment (e.g., 20-22°C, 40-60% humidity) for 30 minutes before measurements. Perform baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) on designated areas of the forearm or face.

  • Product Application: Randomly assign subjects to either the test or placebo group. Instruct subjects to apply the assigned product twice daily to the designated area for a period of 4-8 weeks.

  • Follow-up Measurements: Schedule follow-up visits at weeks 2, 4, and 8. At each visit, repeat the skin hydration and TEWL measurements after acclimatization.

  • Data Analysis: Calculate the change from baseline for both skin hydration and TEWL at each time point for both groups. Use statistical tests (e.g., t-test or ANCOVA) to compare the efficacy of the test formulation against the placebo.

Experimental Workflow

Experimental_Workflow cluster_invitro In-Vitro Testing cluster_clinical Clinical Trial Cell_Culture Culture Human Keratinocytes Treatment Treat with This compound Cell_Culture->Treatment HA_Assay Quantify Hyaluronic Acid (ELISA) Treatment->HA_Assay Data_Analysis_Invitro Analyze Data HA_Assay->Data_Analysis_Invitro Recruitment Subject Recruitment & Baseline Measurement Data_Analysis_Invitro->Recruitment Inform Randomization Randomization (Test vs. Placebo) Recruitment->Randomization Product_Application Product Application (4-8 weeks) Randomization->Product_Application Follow_Up Follow-up Measurements (Corneometer, Tewameter) Product_Application->Follow_Up Data_Analysis_Clinical Analyze Data Follow_Up->Data_Analysis_Clinical

Workflow for evaluating this compound efficacy.

Formulation Considerations

This compound is a water-soluble, white to off-white crystalline powder. When incorporating it into cosmetic formulations such as serums, creams, and lotions, the following should be considered:

  • Solubility: Ensure complete dissolution in the aqueous phase of the formulation.

  • pH: The stability and efficacy of the compound may be pH-dependent. The final pH of the formulation should be optimized.

  • Compatibility: Conduct compatibility testing with other active ingredients in the formulation. N-acetyl-D-glucosamine has been shown to work synergistically with niacinamide.[12]

  • Concentration: Based on studies with NAG, effective concentrations are likely in the range of 1-5%.[12][13]

Safety and Regulatory Status

Glucosamine and its derivatives, such as N-acetyl-D-glucosamine, have a good safety profile for topical use and are well-tolerated by most skin types.[2][14] Safety data sheets for N-acetyl-D-glucosamine indicate low potential for irritation.[15][16][17][18] As with any new ingredient, it is crucial to conduct thorough safety and stability testing of the final formulation containing this compound.

Conclusion and Future Directions

This compound presents a promising avenue for the development of innovative cosmetic products for skin hydration. While direct evidence of its efficacy is currently limited, the extensive research on the closely related compound N-acetyl-D-glucosamine provides a strong rationale for its potential benefits. Future research should focus on conducting in-vitro and clinical studies specifically with this compound to quantify its effects on hyaluronic acid synthesis, skin hydration, and barrier function. Such studies will be crucial for substantiating its efficacy and establishing optimal use levels in cosmetic formulations.

References

Application Notes and Protocols for N-benzoyl-D-glucosamine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine, where the amino group is acylated with a benzoyl group. While it is commercially available as a biochemical reagent, its application as a direct substrate in routine enzyme assays is not widely documented in scientific literature.[1][2] The bulkier benzoyl group, compared to the acetyl group in the more common N-acetyl-D-glucosamine (GlcNAc), may influence its recognition and processing by enzymes.

These application notes provide a framework for utilizing this compound as a potential substrate in enzyme assays, drawing parallels with the well-established assays for N-acetyl-D-glucosamine. The protocols provided are adapted from standard procedures for enzymes known to act on N-acylated glucosamine (B1671600) derivatives, such as N-acetyl-β-D-hexosaminidase. Researchers should note that these protocols may require optimization for use with this compound.

Principle of the Enzyme Assay

The enzymatic hydrolysis of this compound by a suitable hydrolase would yield D-glucosamine and benzoic acid. The rate of this reaction can be monitored by detecting the formation of either of these products.

The proposed enzymatic reaction is as follows:

This compound + H₂O ---(Enzyme)---> D-glucosamine + Benzoic Acid

Potential Applications

  • Screening for Novel Hydrolases: this compound can be used as a substrate to screen for novel enzymes with N-acyl-glucosamine hydrolase activity.

  • Substrate Specificity Studies: It can be employed in comparative studies to investigate the substrate specificity of known N-acetyl-D-glucosaminidases and other hydrolases.

  • Inhibitor Screening: Once an enzyme that processes this compound is identified, assays can be developed to screen for inhibitors of this activity, which could be relevant in drug development.

Data Presentation

Quantitative data from enzyme assays using this compound should be summarized for clear interpretation and comparison. Below are example tables that can be used to present such data.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
This compoundEnzyme X[Experimental Value][Experimental Value][Value][Value]
N-acetyl-D-glucosamine (for comparison)Enzyme X[Experimental Value][Experimental Value][Value][Value]

Table 2: Inhibitor Effects on Enzyme Activity

InhibitorConcentration (µM)% Inhibition of this compound hydrolysisIC₅₀ (µM)
Inhibitor A10[Experimental Value][Value]
Inhibitor A50[Experimental Value]
Inhibitor B10[Experimental Value][Value]
Inhibitor B50[Experimental Value]

Experimental Protocols

The following are detailed protocols adapted for the potential use of this compound as a substrate.

Protocol 1: Spectrophotometric Assay for this compound Hydrolase Activity

This protocol is adapted from assays for N-acetyl-β-D-hexosaminidase. It relies on a coupled enzymatic reaction to detect the release of D-glucosamine.

Materials:

  • This compound

  • Enzyme source (e.g., purified enzyme or cell lysate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Coupling enzyme: Glucosamine-6-phosphate deaminase

  • ATP (Adenosine triphosphate)

  • NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • Microplate reader or spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.

    • Enzyme Dilution: Dilute the enzyme source to the desired concentration in cold assay buffer.

    • Detection Reagent Mix: Prepare a mixture containing ATP, NADP⁺, hexokinase, glucose-6-phosphate dehydrogenase, and glucosamine-6-phosphate deaminase in assay buffer according to the manufacturer's instructions for a coupled assay.

  • Assay Setup:

    • Add 50 µL of the assay buffer to each well of a 96-well plate.

    • Add 20 µL of the enzyme dilution to the sample wells. For the blank, add 20 µL of assay buffer.

    • Add 10 µL of the this compound stock solution to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • After incubation, add 100 µL of the Detection Reagent Mix to each well.

    • Incubate for an additional 15-30 minutes at 37°C to allow the coupled reaction to proceed.

    • Measure the absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the enzyme activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Protocol 2: HPLC-Based Assay for this compound Hydrolysis

This protocol allows for the direct detection of the product, D-glucosamine, or the disappearance of the substrate, this compound.

Materials:

  • This compound

  • Enzyme source

  • Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)

  • Quenching Solution (e.g., 1 M Trichloroacetic acid)

  • HPLC system with a suitable column (e.g., a C18 column for reversed-phase chromatography or an amino column for sugar analysis)

  • Mobile Phase (e.g., acetonitrile/water gradient)

  • D-glucosamine and this compound standards

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.

    • Enzyme Dilution: Dilute the enzyme source to the desired concentration in cold assay buffer.

    • Standards: Prepare a series of D-glucosamine and this compound standards of known concentrations.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 100 µL of the enzyme dilution with 100 µL of the this compound stock solution.

    • Incubate at the optimal temperature for the desired time.

  • Reaction Termination:

    • Stop the reaction by adding 20 µL of the quenching solution.

    • Centrifuge the tubes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume onto the HPLC column.

    • Run the HPLC method to separate the substrate and product.

    • Detect the compounds using a UV detector (for this compound) or a suitable detector for underivatized sugars (e.g., evaporative light scattering detector or refractive index detector).

  • Data Analysis:

    • Generate a standard curve for D-glucosamine and/or this compound.

    • Quantify the amount of product formed or substrate consumed in the enzymatic reaction by comparing the peak areas to the standard curve.

Visualizations

Signaling Pathway

The enzymatic processing of glucosamine derivatives is part of the broader hexosamine biosynthesis pathway, which is crucial for the synthesis of glycoproteins, glycolipids, and other essential macromolecules.

HexosamineBiosynthesis cluster_enzymes Enzymes Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 Glycoproteins Glycoproteins, etc. UDPGlcNAc->Glycoproteins Glycosyl-transferases Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA AcetylCoA->GlcNAc6P UTP UTP UTP->UDPGlcNAc GFAT GFAT: Glutamine-fructose-6-phosphate aminotransferase GNA1 GNA1: Glucosamine-6-P N-acetyltransferase AGM1 AGM1: N-acetylglucosamine-phosphate mutase UAP1 UAP1: UDP-N-acetylglucosamine pyrophosphorylase

Caption: Hexosamine Biosynthesis Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for an enzyme assay using this compound as a substrate.

EnzymeAssayWorkflow Start Start: Prepare Reagents ReactionSetup Set up Reaction Mixture (Substrate, Enzyme, Buffer) Start->ReactionSetup Incubation Incubate at Optimal Temperature ReactionSetup->Incubation StopReaction Stop Reaction (if necessary) Incubation->StopReaction Detection Detect Product Formation (Spectrophotometry or HPLC) StopReaction->Detection DataAnalysis Analyze Data and Calculate Activity Detection->DataAnalysis End End DataAnalysis->End

Caption: General Enzyme Assay Workflow.

References

Application Notes and Protocols for N-benzoyl-D-glucosamine in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-D-glucosamine (NBDG) is a derivative of the naturally occurring amino sugar D-glucosamine. While direct and extensive research on the anti-inflammatory properties of this compound is limited, its role as a precursor in the synthesis of anti-inflammatory and analgesic medications suggests its significance in this therapeutic area[1]. The broader family of N-acyl-D-glucosamine derivatives has been the subject of numerous studies, demonstrating significant anti-inflammatory potential, primarily through the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, drawing insights from closely related and well-studied analogs like N-acetyl-D-glucosamine (NAG) and N-palmitoyl-D-glucosamine (PGA). The protocols and data presented herein are based on established methodologies for evaluating the anti-inflammatory effects of these related compounds and can be adapted for the investigation of this compound.

Mechanism of Action: Insights from N-acyl-D-glucosamine Analogs

Studies on N-acetyl-D-glucosamine and its derivatives have elucidated a primary mechanism of anti-inflammatory action centered on the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[2][3]. Glucosamine (B1671600) and its derivatives have been shown to attenuate this process[2].

Another studied analog, N-palmitoyl-D-glucosamine (PGA), has been shown to prevent NF-κB activation in LPS-stimulated RAW264.7 cells[4][5]. This suggests that N-acyl-D-glucosamine compounds, likely including this compound, may exert their anti-inflammatory effects by interfering with this critical signaling cascade.

Putative Signaling Pathway for this compound

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P P-IκB (Ubiquitinated for degradation) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NBDG This compound (Putative) NBDG->IKK Inhibits (Putative) IkB_P->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, iNOS) DNA->Pro_inflammatory_Genes Induces In_Vitro_Workflow start Start culture Culture RAW264.7 cells start->culture seed_viability Seed cells for viability assay culture->seed_viability seed_inflammation Seed cells for inflammation assay culture->seed_inflammation treat_viability Treat with NBDG (various concentrations) seed_viability->treat_viability viability_assay Perform WST-1/MTT assay treat_viability->viability_assay determine_conc Determine non-toxic concentrations viability_assay->determine_conc determine_conc->seed_inflammation pretreat Pre-treat with NBDG seed_inflammation->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant no_assay Nitric Oxide (NO) Quantification (Griess Assay) collect_supernatant->no_assay elisa_assay Cytokine Quantification (ELISA for IL-6, TNF-α) collect_supernatant->elisa_assay end End no_assay->end elisa_assay->end In_Vivo_Experiment_Logic start Start acclimatize Acclimatize Mice start->acclimatize grouping Group Allocation (Vehicle, LPS, LPS+NBDG) acclimatize->grouping treatment Administer NBDG or Vehicle grouping->treatment lps_challenge LPS-induced Inflammation Challenge treatment->lps_challenge blood_collection Blood Sample Collection lps_challenge->blood_collection serum_separation Serum Separation and Storage blood_collection->serum_separation cytokine_analysis Serum Cytokine Analysis (ELISA) serum_separation->cytokine_analysis data_analysis Data Analysis and Comparison cytokine_analysis->data_analysis end End data_analysis->end

References

Application Note: HPLC Method for the Analysis and Quantification of N-benzoyl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-D-glucosamine is a derivative of glucosamine, a widely studied amino sugar with significant biological relevance, particularly in the context of osteoarthritis treatment and connective tissue health. The benzoyl modification introduces a chromophore, making it amenable to UV detection, and alters its polarity, which is a key consideration for chromatographic separation. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, formulation analysis, and quality control in drug development.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of this compound. The described protocol offers a reliable approach for achieving consistent and accurate results.

Principle

This method utilizes reverse-phase HPLC to separate this compound from potential impurities and matrix components. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic character. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the analyte from the column. The benzoyl group in the this compound molecule allows for sensitive detection using a UV-Vis detector. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Quaternary or Binary Pump

      • Autosampler

      • Column Thermostat

      • UV-Vis or Diode Array Detector (DAD)

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

    • Vortex mixer

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium phosphate (B84403) monobasic (KH₂PO₄)

    • Orthophosphoric acid (H₃PO₄)

Experimental Protocols

Preparation of Mobile Phase
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve it in approximately 950 mL of HPLC grade water.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • Make up the final volume to 1000 mL with HPLC grade water.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Degas both mobile phases using an ultrasonic bath for 15 minutes or by online degassing.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark.

    • This stock solution should be stored at 2-8 °C when not in use.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid dosage form is provided below:

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

  • Add a volume of methanol sufficient to dissolve the active ingredient and sonicate for 15 minutes.

  • Dilute to the mark with methanol and mix thoroughly.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase (initial composition) if necessary to fall within the calibration range.

HPLC Operating Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 230 nm
Run Time 25 minutes

Data Presentation

The quantitative performance of this method is summarized in the table below. These values are representative and may vary slightly between different HPLC systems and laboratories.

ParameterExpected Value
Retention Time (min) Approximately 8.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98 - 102

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to the final report.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing and Reporting sample_receipt Sample Receipt and Login sample_prep Sample Preparation (Extraction, Dilution, Filtration) sample_receipt->sample_prep standard_prep Standard Solution Preparation sequence_run Run Analytical Sequence (Standards and Samples) standard_prep->sequence_run sample_prep->sequence_run mobile_phase_prep Mobile Phase Preparation hplc_setup HPLC System Setup and Equilibration mobile_phase_prep->hplc_setup hplc_setup->sequence_run data_acquisition Data Acquisition sequence_run->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification report_generation Generate Final Report quantification->report_generation

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of N-benzoyl-D-glucosamine Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-D-glucosamine is a derivative of glucosamine, a widely occurring amino sugar that is a fundamental component of many polysaccharides and glycoconjugates. The benzoyl group provides a hydrophobic character and can influence the molecule's biological activity and pharmacokinetic properties, making it a compound of interest in medicinal chemistry and drug development.

Like other monosaccharides, this compound exists in solution as an equilibrium mixture of two anomers: α and β. The orientation of the hydroxyl group at the anomeric carbon (C1) distinguishes these two forms. The α-anomer has the anomeric hydroxyl group in an axial position, while in the β-anomer, it is in an equatorial position. This structural difference results in distinct NMR spectra for each anomer, allowing for their individual characterization and quantification. The ratio of the two anomers at equilibrium can be influenced by the solvent and temperature.

The analysis of these anomers by NMR spectroscopy is crucial for a complete structural characterization, purity assessment, and for studying their conformational dynamics and interactions with biological targets. ¹H NMR provides information on the proton environment and coupling constants (J-values) that reveal stereochemical relationships, while ¹³C NMR provides a map of the carbon skeleton.

Estimated NMR Data

The following tables present estimated ¹H and ¹³C NMR chemical shift ranges for the α and β anomers of this compound. These estimations are based on data from related compounds such as N-acetyl-D-glucosamine and general principles of carbohydrate NMR spectroscopy.[1][2] It is critical to note that these are theoretical estimations and must be confirmed by experimental data.

Table 1: Estimated ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Anomers in D₂O

Protonα-Anomer δ (ppm)α-Anomer J (Hz)β-Anomer δ (ppm)β-Anomer J (Hz)
H-1~5.2 - 5.4~3.5 (d, ³JH1,H2)~4.7 - 4.9~8.5 (d, ³JH1,H2)
H-2~3.9 - 4.1~3.6 - 3.8
H-3~3.7 - 3.9~3.5 - 3.7
H-4~3.5 - 3.7~3.4 - 3.6
H-5~3.8 - 4.0~3.4 - 3.6
H-6a~3.8 - 3.9~3.8 - 3.9
H-6b~3.7 - 3.8~3.7 - 3.8
Benzoyl-H~7.4 - 7.9 (m)~7.4 - 7.9 (m)

d = doublet, m = multiplet

Table 2: Estimated ¹³C NMR Chemical Shifts (δ) for this compound Anomers in D₂O

Carbonα-Anomer δ (ppm)β-Anomer δ (ppm)
C-1~90 - 94~95 - 99
C-2~55 - 58~57 - 60
C-3~71 - 74~75 - 78
C-4~69 - 72~70 - 73
C-5~72 - 75~76 - 79
C-6~61 - 63~61 - 63
Benzoyl-C=O~168 - 172~168 - 172
Benzoyl-C~127 - 134~127 - 134

Experimental Protocols

This section provides a detailed methodology for the NMR analysis of this compound anomers.

3.1. Sample Preparation

  • Synthesis of this compound: this compound can be synthesized by reacting D-glucosamine hydrochloride with benzoyl chloride in a suitable solvent system, such as aqueous sodium bicarbonate or pyridine. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Purification: The crude product should be purified by recrystallization or column chromatography on silica (B1680970) gel to obtain pure this compound.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). D₂O is a common choice for carbohydrates.

    • If using D₂O, lyophilize the sample from D₂O two to three times to exchange the hydroxyl and amide protons with deuterium, which simplifies the spectrum by removing the signals from these exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard if quantitative analysis is required (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O).

3.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Experiment:

    • Tune and shim the probe for the sample.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or zgpr (with water suppression if in D₂O)

      • Spectral width: ~12-16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (depending on sample concentration)

  • ¹³C NMR Experiment:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: ~200-250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)

  • 2D NMR Experiments (for complete assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is useful for assigning quaternary carbons and confirming assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can help in confirming the anomeric configuration.

3.3. Data Processing and Analysis

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the spectra to the internal standard (e.g., TSP at 0.00 ppm for ¹H in D₂O) or the residual solvent peak.

  • Analysis:

    • ¹H Spectrum:

      • Identify the anomeric proton signals (H-1). The α-anomer typically appears at a lower field (~5.2-5.4 ppm) with a smaller coupling constant (³JH1,H2 ~3-4 Hz), while the β-anomer appears at a higher field (~4.7-4.9 ppm) with a larger coupling constant (³JH1,H2 ~8-9 Hz).

      • Integrate the anomeric proton signals to determine the relative ratio of the α and β anomers.

      • Use the COSY spectrum to "walk through" the spin system starting from the anomeric proton to assign the other ring protons (H-2, H-3, etc.).

    • ¹³C Spectrum:

      • Identify the anomeric carbon signals (C-1). The β-anomer's C-1 signal is typically downfield from the α-anomer's C-1 signal.[3]

      • Use the HSQC spectrum to assign the protonated carbons based on the already assigned proton signals.

      • Use the HMBC spectrum to assign the quaternary carbons (e.g., the benzoyl carbonyl and ipso-carbon) and to confirm the assignments of the ring carbons.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship of the this compound anomers.

experimental_workflow synthesis Synthesis of This compound purification Purification synthesis->purification dissolution Dissolution in Deuterated Solvent purification->dissolution one_d_nmr 1D NMR (¹H, ¹³C) dissolution->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr processing Data Processing two_d_nmr->processing assignment Spectral Assignment processing->assignment quantification Anomer Quantification assignment->quantification

Experimental Workflow for NMR Analysis

Anomeric Equilibrium and Key NMR Parameters

References

Application Note: Protocol for N-benzoyl-D-glucosamine Crystallization for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzoyl-D-glucosamine is a derivative of glucosamine, a fundamental component of various biological macromolecules. Determining its three-dimensional structure via single-crystal X-ray crystallography is crucial for understanding its chemical properties, intermolecular interactions, and potential applications in drug design and material science. Obtaining high-quality single crystals is the most critical and often challenging step in this process. This document provides detailed protocols for the crystallization of this compound using common and effective laboratory techniques.

Physicochemical Properties of this compound

A summary of the key properties of this compound is essential for designing a successful crystallization strategy.

PropertyValueReference
CAS Number 655-42-5[1]
Molecular Formula C₁₃H₁₇NO₆[1]
Molecular Weight 283.28 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 196-200 °C (decomposes)
Known Solubility Sparingly soluble; almost transparent in hot water. Recrystallization from hot methanol (B129727) has been reported.[1][2]

Crystallization Methodologies

The formation of high-quality single crystals relies on slowly achieving a state of supersaturation, which allows for controlled nucleation and growth. The following methods are recommended for this compound.

  • Slow Evaporation: This is a straightforward and widely successful technique.[3] A solution of the compound is prepared in a suitable solvent or solvent system, and the solvent is allowed to evaporate slowly, gradually increasing the compound's concentration to the point of crystallization.[4]

  • Vapor Diffusion: This method is particularly effective when only small amounts of the material are available.[5][6] A concentrated solution of the compound is allowed to equilibrate with a vapor phase containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Slow Cooling: This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[7] The solution is then allowed to cool down slowly, which decreases the solubility of the compound and leads to crystal formation.[4]

Experimental Protocols

4.1. General Considerations

  • Purity: The starting material should be of the highest possible purity.

  • Glassware: All glassware must be scrupulously clean to avoid heterogeneous nucleation sites.[3]

  • Environment: Crystallization setups should be left in a location free from vibrations and significant temperature fluctuations.[3][6]

4.2. Protocol 1: Slow Evaporation

  • Solvent Screening: Identify a suitable solvent or solvent system. This compound is reportedly soluble in hot water and can be recrystallized from hot methanol.[8][2] Other polar solvents like ethanol, or mixtures such as methanol/water or ethanol/water, should be tested. A good solvent is one in which the compound is moderately soluble.[3]

  • Solution Preparation: Prepare a clear, near-saturated solution of this compound at room temperature or with gentle warming. Start by dissolving approximately 5-10 mg of the compound in 0.5-1.0 mL of the chosen solvent. If the compound is not fully dissolved, add more solvent dropwise until a clear solution is obtained. Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.[3]

  • Crystallization Setup: Transfer the filtered solution to a small, clean container like a vial or a test tube. The choice of container can influence the evaporation rate.[3]

  • Evaporation Control: Cover the container to slow down the rate of evaporation. This can be achieved by covering the opening with parafilm and punching a few small holes with a needle, or by placing a cotton plug in the opening.[3]

  • Incubation and Observation: Place the setup in a quiet, undisturbed location. Monitor for crystal growth over several days to weeks. High-quality crystals typically grow slowly.[7]

4.3. Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

This protocol is highly recommended for conserving material.

  • Prepare the Reservoir: In a larger vessel (e.g., a well of a crystallization plate or a sealed jar), place 0.5-1.0 mL of a suitable anti-solvent. The anti-solvent must be more volatile than the solvent used to dissolve the compound.[7]

  • Prepare the Drop:

    • Sitting Drop: Place a small drop (2-10 µL) of a concentrated this compound solution (prepared as in Protocol 1, step 2) onto a micro-bridge or the bottom of a smaller inner vial. Place this inside the larger vessel containing the anti-solvent.[9]

    • Hanging Drop: Place the drop onto a siliconized glass coverslip. Invert the coverslip and use it to seal the reservoir well, with the drop hanging over the reservoir solution.

  • Seal and Incubate: Seal the outer container tightly to create a closed system.[4] The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.

  • Observation: Monitor the drop for the appearance of crystals over a period of several days.

Data Presentation: Solvent and Condition Tables

The selection of an appropriate solvent system is critical. The following tables provide starting points for crystallization screening.

Table 1: Suggested Solvents and Anti-solvents

Solvent (Compound is Soluble)Anti-solvent (Compound is Insoluble)Technique Suitability
MethanolDiethyl Ether, Toluene, HexaneVapor Diffusion, Solvent Layering
EthanolDiethyl Ether, Toluene, HexaneVapor Diffusion, Solvent Layering
Water (Hot)Ethanol, Acetone, IsopropanolSlow Cooling, Anti-solvent addition
Dimethylformamide (DMF)Water, Toluene, DichloromethaneVapor Diffusion
Dimethyl Sulfoxide (DMSO)Water, Toluene, DichloromethaneVapor Diffusion

Table 2: Example Crystallization Setup Conditions

ParameterSlow EvaporationVapor Diffusion (Sitting Drop)
Compound Conc. ~5-10 mg/mL (near saturation)10-20 mg/mL (concentrated)
Solvent Methanol or EthanolMethanol
Anti-solvent N/ADiethyl Ether
Vessel 4 mL glass vial24-well crystallization plate
Solution Volume 0.5 - 1.0 mL5 µL
Reservoir Volume N/A500 µL
Temperature Room Temperature (e.g., 20 °C)Room Temperature (e.g., 20 °C)
Incubation Time 3 - 14 days2 - 10 days

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for obtaining single crystals.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis A Purify this compound B Select Solvent System A->B C Prepare Concentrated Solution B->C D Filter Solution (0.22 µm) C->D E Set up Crystallization (e.g., Vapor Diffusion) D->E F Incubate in Stable Environment E->F G Monitor for Crystal Growth F->G H Harvest Suitable Crystals G->H I Mount Crystal H->I J Perform X-ray Diffraction I->J vapor_diffusion_logic start Start: Setup Vapor Diffusion process Anti-solvent vapor pressure > Solution vapor pressure start->process diffusion Anti-solvent vapor diffuses from reservoir into drop process->diffusion Driving Force solubility Solubility of compound in the drop decreases diffusion->solubility supersaturation Solution becomes supersaturated solubility->supersaturation nucleation Nucleation Occurs supersaturation->nucleation growth Crystal Growth nucleation->growth result Single Crystal for XRD growth->result

References

Application Notes and Protocols for N-Acyl-D-Glucosamine Derivatives in Cell Culture for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of N-acyl-D-glucosamine derivatives in cell culture media for tissue engineering applications. While specific research on N-benzoyl-D-glucosamine in this context is limited, this document leverages findings from closely related N-acyl and peptidyl derivatives of D-glucosamine, such as N-acetyl-D-glucosamine (GlcNAc), N-butyryl-D-glucosamine (GlcNBu), and peptidyl-glucosamine derivatives, to provide a framework for potential applications and experimental design. These compounds are precursors in the biosynthesis of essential macromolecules and have been shown to modulate key cellular processes in tissue regeneration, particularly in cartilage and skin.

N-acyl-D-glucosamine derivatives are of interest in tissue engineering due to their potential to influence cell proliferation, differentiation, and extracellular matrix (ECM) synthesis. They serve as building blocks for glycosaminoglycans (GAGs) like hyaluronic acid and components of proteoglycans, which are crucial for the structural and functional integrity of tissues.[1] The studies on GlcNAc and other derivatives provide valuable insights into how modifications to the acyl group of glucosamine (B1671600) can impact cellular behavior.

Application Notes

N-acyl-D-glucosamine derivatives can be utilized in cell culture media to:

  • Promote Extracellular Matrix Synthesis: Supplementation with certain N-acyl-D-glucosamine derivatives has been shown to enhance the production of key ECM components. For instance, N-acetyl-D-glucosamine has been observed to increase collagen and hyaluronic acid synthesis in human skin fibroblasts.[2] N-butyryl-D-glucosamine has been found to increase the expression of type II collagen and aggrecan mRNA in chondrocytes.[3]

  • Modulate Inflammatory Responses: Some glucosamine derivatives have demonstrated anti-inflammatory properties. Peptidyl-derivatives of glucosamine have been shown to inhibit the activation of IKKα, a key kinase in inflammatory signaling pathways, in human dermal fibroblasts.[4]

  • Influence Cell Proliferation and Viability: The effects on cell proliferation can be derivative- and concentration-dependent. For example, in bovine chondrocytes cultured in 3D, both glucosamine hydrochloride (GlcN·HCl) and N-acetyl-D-glucosamine (GlcNAc), when combined with growth factors, stimulated cell proliferation.[5][6]

  • Direct Chondrocyte Differentiation and Function: N-butyryl-D-glucosamine has been shown to promote matrix gene expression in chondrocytes, suggesting a role in maintaining the chondrocytic phenotype.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of various N-acyl-D-glucosamine derivatives on key cellular responses in tissue engineering-relevant cell types.

Table 1: Effects of N-Acyl-D-Glucosamine Derivatives on Fibroblasts

CompoundCell TypeConcentrationEffectReference
N-acetyl-D-glucosamine (GlcNAc)Human Skin Fibroblasts10 mmol L⁻¹+33% Collagen Synthesis[2]
10 mmol L⁻¹+107% Hyaluronan Synthesis[2]
10 mmol L⁻¹-22% Interleukin-6 Synthesis[2]
10 mmol L⁻¹+34% Wound Healing Rate[2]
Glucosamine (Gluc) + Polynucleotides (PDRN)Human Dermal FibroblastsNot SpecifiedStrong inhibition of MMP13 and IGF-I gene expression[7]

Table 2: Effects of N-Acyl-D-Glucosamine Derivatives on Chondrocytes

CompoundCell TypeCulture ConditionConcentrationEffectReference
N-acetyl-D-glucosamine (GlcNAc)Human Articular ChondrocytesMonolayerNot SpecifiedStimulates hyaluronan synthesis[8][9]
Glucosamine Hydrochloride (GlcN·HCl)Bovine Chondrocytes3D with Growth Factors1 mMIncreased cell proliferation[5][6]
3D with Growth Factors1 mMDecreased proteoglycan synthesis compared to growth factors alone[5][6]
N-acetyl-D-glucosamine (GlcNAc)Bovine Chondrocytes3D with Growth Factors1 mMImproved cell proliferation and proteoglycan synthesis[5][6]
N-butyryl-D-glucosamine (GlcNBu)Neonatal Rat ChondrocytesMonolayerNot SpecifiedSignificantly increased Type II collagen and aggrecan mRNA levels[3]

Experimental Protocols

Protocol 1: Preparation of N-Acyl-D-Glucosamine Stock Solutions for Cell Culture

  • Materials:

    • N-acyl-D-glucosamine derivative (e.g., N-acetyl-D-glucosamine, this compound)

    • Sterile, cell culture grade water or Dimethyl Sulfoxide (DMSO)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile filters (0.22 µm pore size)

  • Procedure:

    • Weigh the desired amount of the N-acyl-D-glucosamine derivative powder in a sterile weighing boat inside a laminar flow hood.

    • Transfer the powder to a sterile conical tube.

    • Add the appropriate solvent (cell culture grade water or DMSO) to achieve a high-concentration stock solution (e.g., 100 mM). For compounds with limited aqueous solubility, DMSO can be used. However, the final concentration of DMSO in the cell culture medium should not exceed a level that affects cell viability (typically <0.1%).

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or as recommended by the manufacturer.

Protocol 2: Supplementation of Cell Culture Media and Treatment of Cells

  • Materials:

    • Cultured cells (e.g., human dermal fibroblasts, bovine chondrocytes)

    • Complete cell culture medium appropriate for the cell type

    • Prepared sterile stock solution of the N-acyl-D-glucosamine derivative

    • Sterile pipettes and culture vessels

  • Procedure:

    • Culture the cells to the desired confluency or cell density in their appropriate complete medium.

    • On the day of treatment, thaw an aliquot of the N-acyl-D-glucosamine stock solution.

    • Prepare the treatment media by diluting the stock solution directly into the complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on literature for related compounds (e.g., 1 µM to 10 mM).

    • Remove the existing culture medium from the cells.

    • Gently wash the cells with sterile phosphate-buffered saline (PBS) if required by the specific experimental design.

    • Add the prepared treatment medium to the cells.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the stock solution) and an untreated control (complete medium only).

    • Incubate the cells for the desired experimental duration (e.g., 24 hours, 48 hours, or longer for differentiation studies).

    • Proceed with downstream analyses such as cell proliferation assays, gene expression analysis, or protein quantification of ECM components.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis stock Prepare N-Acyl-D-Glucosamine Stock Solution media Prepare Treatment Media (various concentrations) stock->media treat Treat Cells with Supplemented Media media->treat seed Seed Cells (e.g., Fibroblasts, Chondrocytes) seed->treat prolif Cell Proliferation Assay (e.g., MTT, BrdU) treat->prolif gene Gene Expression Analysis (RT-qPCR) treat->gene protein Protein Analysis (ELISA, Western Blot) treat->protein matrix ECM Deposition (Histology, Immunofluorescence) treat->matrix

Experimental workflow for evaluating N-acyl-D-glucosamine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKKα receptor->ikk nfkb_i IκB-NF-κB ikk->nfkb_i phosphorylates IκB nfkb NF-κB nfkb_i->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates genes Inflammatory Gene Expression nfkb_n->genes ligand Inflammatory Stimulus (e.g., IL-1β) ligand->receptor glucosamine N-Acyl-D-Glucosamine Derivative glucosamine->ikk inhibits

Potential signaling pathway modulation by N-acyl-D-glucosamine derivatives.

References

Application of N-Acyl-D-Glucosamine Derivatives in Cancer Research: A Focus on N-acetyl-D-glucosamine and D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Valued Researchers: While the inquiry specified N-benzoyl-D-glucosamine, a comprehensive review of current scientific literature reveals a notable absence of studies on its direct application in cancer research. However, extensive research is available for the closely related and structurally similar compounds, N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) . This document provides detailed application notes and protocols for these compounds, which are at the forefront of glycosylation-targeted cancer therapy research.

Introduction

N-acetyl-D-glucosamine and D-glucosamine are amino sugars that serve as fundamental building blocks for various macromolecules, including glycoproteins and glycosaminoglycans. In the context of oncology, aberrant glycosylation is a hallmark of cancer, influencing cell signaling, adhesion, and metastasis. Both GlcNAc and GlcN have emerged as promising therapeutic agents due to their ability to interfere with these altered metabolic pathways in cancer cells, leading to reduced proliferation, induction of apoptosis, and cell cycle arrest.

Principle of Action

The primary anti-cancer mechanisms of GlcNAc and GlcN revolve around their roles in cellular metabolism and glycosylation. By entering the hexosamine biosynthetic pathway, they can modulate the levels of UDP-GlcNAc, a critical substrate for N-linked and O-linked glycosylation of proteins. This interference can disrupt the function of key proteins involved in cancer progression. Furthermore, these compounds have been shown to affect various signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative effects of N-acetyl-D-glucosamine and D-glucosamine on various cancer cell lines as reported in preclinical studies.

Table 1: In Vitro Efficacy of N-acetyl-D-glucosamine (GlcNAc)
Cell LineCancer TypeConcentrationEffectReference
MCF-7Breast Cancer2 mM and 4 mMSignificantly decreased cell proliferation[1][2]
4T1Breast Cancer2 mM and 4 mMSignificantly decreased cell proliferation[1][2]
MCF-7, 4T1Breast Cancer2 mM and 4 mMSignificantly increased number of apoptotic cells (p < 0.01 - p < 0.0001)[1][2]
Table 2: In Vivo Efficacy of N-acetyl-D-glucosamine (GlcNAc)
Animal ModelCancer TypeDosageEffectReference
Xenograft MouseBreast Cancer (4T1 cells)2 mM (intraperitoneal)Significantly reduced tumor size, mitosis, and angiogenesis (p < 0.01 - p < 0.0001)[1][2]
Table 3: In Vitro Efficacy of D-glucosamine (GlcN)
Cell LineCancer TypeConcentrationEffectReference
DU145Prostate Cancer2 mMSuppressed proliferation and induced cell death[3]
786-O, Caki-1Renal Cell CarcinomaDose-dependentSignificantly inhibited proliferation[4]
ALVA41Prostate Cancer1 mMInduced apoptosis after 8 hours[5]
A549, H1299, H460Non-Small Cell LungNot specifiedInhibited cell proliferation, induced cell cycle arrest and apoptosis[6]

Signaling Pathways and Mechanisms of Action

N-acetyl-D-glucosamine and D-glucosamine exert their anti-cancer effects through the modulation of several key signaling pathways.

N-acetyl-D-glucosamine (GlcNAc):

  • HER2 Binding: Molecular docking studies have shown a high binding affinity of GlcNAc to HER2, a key receptor tyrosine kinase involved in the progression of breast cancer. This interaction may disrupt downstream signaling.[1][2]

  • Fas Expression: Treatment with GlcNAc has been shown to increase the expression of the Fas receptor, a key component of the extrinsic apoptosis pathway.[1][2]

  • Hyaluronan Biosynthesis Inhibition: Elevated levels of hyaluronan are associated with tumor progression. GlcNAc analogs can act as chain terminators, inhibiting hyaluronan synthesis and thereby reducing cancer cell proliferation.

GlcNAc_Pathway GlcNAc N-acetyl-D-glucosamine HER2 HER2 Receptor GlcNAc->HER2 Binds to Fas Fas Receptor GlcNAc->Fas Upregulates Hyaluronan Hyaluronan Biosynthesis GlcNAc->Hyaluronan Inhibits Proliferation Cell Proliferation HER2->Proliferation Apoptosis Apoptosis Fas->Apoptosis TumorGrowth Tumor Growth Hyaluronan->TumorGrowth Proliferation->TumorGrowth Apoptosis->TumorGrowth

Figure 1: Proposed mechanism of N-acetyl-D-glucosamine in breast cancer.

D-glucosamine (GlcN):

  • STAT3 Signaling Inhibition: In prostate cancer cells with constitutively active STAT3, glucosamine (B1671600) inhibits the phosphorylation of STAT3, reducing its DNA binding and transcriptional activities. This leads to the suppression of anti-apoptotic proteins like survivin.[3]

  • Inhibition of N-linked Glycosylation: Glucosamine can globally inhibit protein N-glycosylation, which is crucial for the stability and function of many proteins involved in cancer signaling, such as the IL-6 receptor subunit gp130.[7][8] This can impair downstream signaling cascades like the JAK/STAT pathway.

  • Cell Cycle Arrest: Glucosamine can induce G0/G1 phase cell cycle arrest in renal cancer cells by down-regulating cyclins (Cyclin D1) and cyclin-dependent kinases (CDK4, CDK6) and up-regulating cell cycle inhibitors (p21, p53).[4]

  • Proteasome Inhibition: In prostate cancer cells, glucosamine can inhibit proteasomal activity, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis.[5]

  • p70S6K Inhibition: D-glucosamine has been shown to inhibit the activity of p70S6K, a key regulator of protein translation, leading to decreased cancer cell proliferation.[9]

GlcN_Pathway GlcN D-glucosamine STAT3 STAT3 Phosphorylation GlcN->STAT3 Glycosylation N-linked Glycosylation GlcN->Glycosylation CellCycle G0/G1 Phase Arrest GlcN->CellCycle Proteasome Proteasome Activity GlcN->Proteasome p70S6K p70S6K Activity GlcN->p70S6K Proliferation Cell Proliferation STAT3->Proliferation Glycosylation->Proliferation CellCycle->Proliferation Apoptosis Apoptosis Proteasome->Apoptosis p70S6K->Proliferation

Figure 2: Overview of D-glucosamine's multi-target anti-cancer effects.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of GlcNAc or GlcN on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, 786-O)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-acetyl-D-glucosamine or D-glucosamine stock solution (sterile filtered)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of GlcNAc or GlcN (e.g., 0, 0.5, 1, 2, 4, 5, 10 mM). Include a vehicle control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Overnight incubation A->B C Add GlcNAc/GlcN at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Figure 3: Workflow for the MTT cell proliferation assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by GlcNAc or GlcN.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • N-acetyl-D-glucosamine or D-glucosamine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of GlcNAc or GlcN for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of GlcN on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • D-glucosamine

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion

N-acetyl-D-glucosamine and D-glucosamine represent a compelling avenue for cancer research, targeting the unique metabolic dependencies of tumor cells. The protocols and data presented here provide a foundational resource for researchers investigating the anti-cancer properties of these glucosamine derivatives. Further studies are warranted to fully elucidate their mechanisms of action and to explore their potential in combination with existing cancer therapies.

References

N-Benzoyl-D-glucosamine: A Versatile Building Block for Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-benzoyl-D-glucosamine and its derivatives are pivotal building blocks in the intricate field of carbohydrate synthesis. The benzoyl protecting group at the C-2 amino function offers a stable yet strategically removable shield, influencing the stereochemical outcome of glycosylation reactions and enabling the construction of complex oligosaccharides and glycoconjugates. These structures are at the heart of numerous biological processes and are key components in the development of novel therapeutics, from anti-inflammatory agents to vaccines and targeted drug delivery systems.[1][2]

These application notes provide an overview of the utility of this compound in carbohydrate chemistry, alongside detailed protocols for its use as both a glycosyl donor and acceptor.

Applications in Synthesis

This compound serves as a versatile precursor in various synthetic endeavors:

  • Pharmaceutical Development: It is a key starting material for synthesizing pharmaceutical agents, including anti-inflammatory and analgesic medications.[1] The unique structure of its derivatives can lead to improved bioavailability and efficacy.[1]

  • Oligosaccharide Synthesis: The benzoyl group's stability and participating effect are leveraged to control the stereoselectivity of glycosidic bond formation, which is crucial for building biologically active oligosaccharides.[3]

  • Glycoconjugate Chemistry: As a fundamental component of many natural glycans, this compound derivatives are essential for synthesizing glycolipids and glycoproteins, which are vital for studying cellular recognition, signaling, and immune responses.[4]

  • Cosmetic Formulations: In the cosmetics industry, it is used for its moisturizing properties and its role in the synthesis of hyaluronic acid, a key component for skin elasticity.[1]

Strategic Use of the N-Benzoyl Group

The choice of a protecting group for the C-2 amino function of glucosamine (B1671600) is critical for the success of a glycosylation reaction. The N-benzoyl group offers several advantages:

  • Stereodirecting Influence: As a "participating group," the N-benzoyl group at C-2 typically promotes the formation of 1,2-trans-glycosidic linkages through the formation of an intermediate oxazolinium ion. This is a reliable strategy for achieving β-glycosides with high stereoselectivity.[2]

  • Stability: Benzoyl esters are more stable than acetyl esters, providing robustness during multi-step synthetic sequences.[3]

  • Orthogonal Deprotection: The benzoyl group can be removed under conditions that do not affect other common protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers, allowing for selective deprotection strategies in complex syntheses.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in carbohydrate chemistry. Researchers should optimize conditions for their specific substrates.

Protocol 1: Preparation of a Per-O-Benzoylated this compound Glycosyl Donor

This protocol describes the benzoylation of this compound to prepare a fully protected glycosyl donor, which can then be converted to a glycosyl halide or other activated donor for glycosylation reactions.

Workflow for Glycosyl Donor Preparation

G A This compound B Dissolve in Pyridine (B92270) A->B C Cool to 0°C B->C D Add Benzoyl Chloride (slowly) C->D E Stir and Warm to Room Temperature D->E F Work-up and Purification (e.g., Chromatography) E->F G Per-O-benzoylated This compound F->G

Caption: Workflow for the preparation of a per-benzoylated this compound glycosyl donor.

Materials:

  • This compound

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (typically 4-5 equivalents to benzoylate all hydroxyl groups) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water or ice.

  • Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the per-O-benzoylated this compound.

Protocol 2: Glycosylation using an this compound Donor with a Glycosyl Acceptor

This protocol outlines a typical glycosylation reaction using a glycosyl bromide derived from the per-benzoylated product of Protocol 1.

General Glycosylation Workflow

G cluster_0 Donor Activation cluster_1 Glycosylation Reaction A Per-benzoylated This compound B Convert to Glycosyl Halide (e.g., with HBr/AcOH) A->B C Activated Glycosyl Donor B->C E Mix Donor and Acceptor in Anhydrous Solvent (e.g., DCM) C->E D Glycosyl Acceptor D->E F Add Promoter (e.g., AgOTf, NIS/TfOH) E->F G Stir at Controlled Temperature F->G H Quench Reaction and Purify Product G->H I Protected Oligosaccharide H->I

Caption: General workflow for a glycosylation reaction using an activated this compound donor.

Materials:

  • Per-O-benzoylated this compound glycosyl donor (e.g., glycosyl bromide)

  • Glycosyl acceptor with a free hydroxyl group

  • Anhydrous solvent (e.g., DCM, acetonitrile)

  • Promoter/activator (e.g., silver triflate (AgOTf), N-iodosuccinimide (NIS)/triflic acid (TfOH))

  • Molecular sieves (e.g., 4 Å)

Procedure:

  • Dry the glycosyl donor and acceptor under high vacuum before use.

  • To a flame-dried flask containing activated molecular sieves under an inert atmosphere, add the glycosyl acceptor (1 equivalent) and the glycosyl donor (1.2-1.5 equivalents) dissolved in the anhydrous solvent.

  • Stir the mixture at the desired starting temperature (e.g., -40°C to 0°C).

  • Add the promoter/activator solution dropwise.

  • Allow the reaction to proceed, monitoring by TLC.

  • Upon completion, quench the reaction (e.g., with triethylamine (B128534) or saturated sodium thiosulfate (B1220275) solution if using NIS).

  • Filter the mixture through celite, dilute with DCM, and wash as appropriate for the promoter used.

  • Dry the organic layer, concentrate, and purify the resulting protected oligosaccharide by silica gel chromatography.

Quantitative Data Summary

The yield of glycosylation reactions is highly dependent on the specific donor, acceptor, and reaction conditions. Below is a summary of representative yields from the literature for glycosylations involving N-acyl glucosamine derivatives.

Glycosyl DonorGlycosyl AcceptorPromoter/ConditionsProduct LinkageYield (%)Reference
2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranoseNot specifiedβ-(1→3)20[5]
2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide1,6-anhydro-2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranoseNot specifiedβ-(1→3)71[5]
Per-benzoylated-GlcNAcNot specifiedNot specifiedNot specifiedMulti-gram scale[6]
3,4,6-tri-O-benzyl-2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranoseNot specifiedp-nitrobenzenesulfonyl chloride, AgOTf, triethylamineβHigh selectivity[7]

Note: The yields can vary significantly based on the reactivity of the acceptor alcohol (primary vs. secondary, sterically hindered vs. accessible) and the fine-tuning of the reaction conditions (solvent, temperature, and promoter system).

Conclusion

This compound is an indispensable tool in the armamentarium of the synthetic carbohydrate chemist. Its strategic use, facilitated by the protocols and principles outlined above, allows for the controlled and stereoselective synthesis of complex carbohydrates. These molecules are crucial for advancing our understanding of glycobiology and for the development of the next generation of carbohydrate-based therapeutics and diagnostics. Researchers are encouraged to use these notes as a starting point and to consult the primary literature for more specific and optimized procedures.

References

In Vitro Efficacy of N-Acyl-D-Glucosamine Derivatives on Skin Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are primarily based on in vitro studies of N-acetyl-D-glucosamine (NAG) , a well-researched N-acyl-D-glucosamine derivative. Direct in vitro studies with quantitative data on N-benzoyl-D-glucosamine effects on skin cells are scarce in publicly available scientific literature. The information on NAG is presented here as a reference for a closely related compound and to provide a framework for potential in vitro studies of this compound. One study on a more complex N-carbobenzyloxy-glucosamine derivative (NCPA) provides some insight into the effects of a benzyl (B1604629) group-containing glucosamine (B1671600) derivative on dermal fibroblasts.

Introduction

N-acyl-D-glucosamine derivatives are emerging as significant bioactive compounds in dermatology and cosmetic science. These molecules, particularly N-acetyl-D-glucosamine (NAG), have demonstrated a range of beneficial effects on skin cells in vitro. These effects include the modulation of hyaluronic acid and collagen synthesis, regulation of melanin (B1238610) production, and promotion of keratinocyte differentiation. These properties suggest their potential application in skincare products aimed at improving skin hydration, elasticity, and tone, as well as addressing issues of hyperpigmentation. This document provides an overview of the in vitro effects of N-acyl-D-glucosamine derivatives on skin cells and detailed protocols for their evaluation.

Application Notes

Effects on Dermal Fibroblasts

Human dermal fibroblasts are critical for maintaining the structural integrity of the skin through the production of extracellular matrix (ECM) components like collagen and hyaluronic acid.

  • Hyaluronic Acid Synthesis: N-acetyl-glucosamine is a fundamental precursor for the biosynthesis of hyaluronic acid. In vitro studies have shown that exogenous application of NAG to cultured human dermal fibroblasts can significantly increase the production of hyaluronic acid.[1]

  • Collagen Synthesis: Treatment of human dermal fibroblasts with NAG has been shown to increase overall protein production, with a notable increase in collagen synthesis.[2] Furthermore, a study on a peptidyl-derivative of glucosamine, 2-(N-Carbobenzyloxy)-L-phenylalanylamido-2-deoxy-β-D-glucose (NCPA), which contains a benzyl group, demonstrated a significant increase in the ratio of type I to type III collagen in human dermal fibroblasts. This suggests that N-acyl-D-glucosamine derivatives can positively influence the collagen profile of the skin.

  • Anti-inflammatory Effects: NAG has been observed to reduce the synthesis of the pro-inflammatory cytokine interleukin-6 (IL-6) in cultured human skin fibroblasts.[2]

  • Wound Healing: In vitro scratch assays have demonstrated that fibroblasts cultured with NAG exhibit an improved ability to heal the injured cell layer.[2]

Effects on Keratinocytes

Keratinocytes are the primary cell type of the epidermis and play a crucial role in the skin's barrier function.

  • Differentiation: In vitro studies on human keratinocytes have shown that N-acetyl-glucosamine can upregulate the expression of differentiation markers such as keratin (B1170402) 10 and involucrin.[3] This suggests a role in promoting the normal maturation of the epidermis.

  • Proliferation: The effect of NAG on keratinocyte proliferation is less clear, with some studies reporting no significant effect.[4]

Effects on Melanocytes and Pigmentation

Melanocytes are responsible for the production of melanin, the pigment that determines skin color and provides protection against UV radiation.

  • Inhibition of Melanin Synthesis: N-acetyl-glucosamine has been shown to reduce melanin production in melanocyte cultures. The proposed mechanism is the inhibition of the glycosylation of pro-tyrosinase, a critical step in the activation of tyrosinase, the key enzyme in melanogenesis.[5][6]

  • Gene Expression: Genomic studies in skin equivalent cultures have revealed that NAG can affect the expression of several genes relevant to pigmentation.[5][6]

Quantitative Data Summary

Table 1: Effects of N-acetyl-D-glucosamine (NAG) on Human Dermal Fibroblasts

ParameterCell TypeNAG ConcentrationObservationReference
Collagen SynthesisHuman Dermal Fibroblasts10 mmol L⁻¹+33% vs. control[2]
Hyaluronan SynthesisHuman Dermal Fibroblasts10 mmol L⁻¹+107% vs. control[2]
Interleukin-6 SynthesisHuman Dermal Fibroblasts10 mmol L⁻¹-22% vs. control[2]
Wound HealingHuman Dermal Fibroblasts10 mmol L⁻¹+34% improved healing vs. control[2]
Population Doubling TimeHuman Dermal Fibroblasts10 mmol L⁻¹-70% increase vs. control[2]

Table 2: Effects of N-acyl-D-glucosamine Derivatives on Extracellular Matrix

CompoundCell TypeObservationReference
N-acetyl-glucosamine (NAG) & NiacinamideEpiDermFT™ Skin EquivalentIncreased hyaluronan and procollagen-1 expression[3]
2-(N-Carbobenzyloxy)-L-phenylalanylamido-2-deoxy-β-D-glucose (NCPA)Human Dermal FibroblastsSignificant increase in the ratio of type I to type III collagen

Table 3: Effects of N-acetyl-D-glucosamine (NAG) on Keratinocytes and Melanocytes

ParameterCell Type/ModelObservationReference
Keratinocyte DifferentiationHuman KeratinocytesUpregulation of keratin 10 and involucrin[3]
Melanin ProductionSkinEthic™ Skin EquivalentReduced melanin production[5][6]

Experimental Protocols

Protocol 1: Evaluation of Collagen Synthesis in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on collagen production by human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (e.g., ATCC® PCS-201-012™)

  • Fibroblast growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin)

  • This compound

  • Sircol™ Soluble Collagen Assay Kit

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Collagen Quantification: a. Collect the cell culture supernatant. b. Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay to quantify the amount of soluble collagen in the supernatant. c. Measure the absorbance at 555 nm using a spectrophotometer.

  • Data Analysis: Calculate the concentration of collagen from a standard curve. Normalize the collagen production to the cell number (which can be determined using a cell viability assay like MTT in a parallel plate).

Protocol 2: Assessment of Melanin Content in Melanoma Cells

Objective: To determine the effect of this compound on melanin synthesis in a melanoma cell line.

Materials:

  • B16-F10 melanoma cell line

  • Melanoma cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • NaOH (1 M)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed B16-F10 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound in the culture medium for 48-72 hours.

  • Cell Lysis and Melanin Solubilization: a. Wash the cells with PBS. b. Lyse the cells by adding 1 M NaOH to each well. c. Incubate at 80°C for 1 hour to solubilize the melanin.

  • Melanin Quantification: Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the melanin content. Normalize the melanin content to the total protein content of the cell lysate (determined by a BCA assay) or to the cell number.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_collagen cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seeding Seed Human Dermal Fibroblasts adhesion 24h Adhesion seeding->adhesion treatment Add this compound adhesion->treatment incubation 72h Incubation treatment->incubation supernatant Collect Supernatant incubation->supernatant sircol Sircol Collagen Assay supernatant->sircol readout Spectrophotometry (555 nm) sircol->readout

Caption: Experimental workflow for quantifying collagen synthesis.

signaling_pathway_melanin NAG N-acetyl-glucosamine Glycosylation Glycosylation NAG->Glycosylation Inhibits ProTyrosinase Pro-Tyrosinase (Inactive) ProTyrosinase->Glycosylation Tyrosinase Tyrosinase (Active) Glycosylation->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Proposed mechanism of melanin inhibition by NAG.

fibroblast_effects NAG N-acetyl-glucosamine Fibroblast Dermal Fibroblast NAG->Fibroblast Collagen Increased Collagen Synthesis Fibroblast->Collagen HA Increased Hyaluronic Acid Synthesis Fibroblast->HA IL6 Decreased IL-6 Synthesis Fibroblast->IL6

Caption: Summary of NAG effects on dermal fibroblasts.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-benzoyl-D-glucosamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-benzoyl-D-glucosamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Answer: Low yields in this compound synthesis can stem from several factors throughout the experimental process. The most common culprits include incomplete reaction, side reactions, and product loss during workup and purification. It is crucial to systematically evaluate each step of your protocol.

Question 2: How can I determine if the N-benzoylation reaction has gone to completion?

Answer: Monitoring the reaction progress is essential. Thin-layer chromatography (TLC) is a straightforward method to track the consumption of the starting material (D-glucosamine or its hydrochloride salt) and the formation of the this compound product.[1] A typical mobile phase for this analysis is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:3 v/v).[1] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Question 3: I observe multiple spots on my TLC plate even after extended reaction times. What are the possible side reactions?

Answer: The presence of multiple spots suggests the formation of byproducts. In the N-benzoylation of D-glucosamine, several side reactions can occur:

  • O-benzoylation: Besides the desired N-acylation, the hydroxyl groups of the glucosamine (B1671600) can also be benzoylated, leading to a mixture of partially and fully benzoylated products.[2][3]

  • Di-acylation: The amine group can potentially be acylated twice, though this is less common under standard conditions.

  • Degradation: Glucosamine can be unstable under harsh basic or acidic conditions, leading to degradation products.

To minimize these side reactions, careful control of stoichiometry, temperature, and pH is critical.

Question 4: What is the optimal method for introducing the benzoyl group to minimize side reactions?

Answer: The choice of benzoylating agent and reaction conditions plays a significant role in the selectivity and yield of the reaction.

  • Benzoic Anhydride (B1165640): Using benzoic anhydride in a supersaturated methanolic solution of D-glucosamine can lead to an almost quantitative yield of pure this compound that precipitates directly from the reaction mixture.[4] This method often requires no catalyst and simplifies purification.[4]

  • Benzoyl Chloride: While also effective, benzoyl chloride is more reactive and can lead to a higher propensity for O-benzoylation.[4] This reaction is typically performed in the presence of a base like pyridine (B92270) or under Schotten-Baumann conditions (aqueous base).[2][5][6]

Comparison of Benzoylating Agents

Benzoylating AgentTypical ConditionsAdvantagesDisadvantagesReported Yield
Benzoic AnhydrideMethanol, Room TemperatureHigh selectivity for N-acylation, high purity of precipitated product, simplified workup.[4]Slower reaction time (can be several days).[4]Nearly quantitative.[4]
Benzoyl ChloridePyridine, 0°C to Room Temp.Faster reaction.Can lead to O-benzoylation, requires careful control of temperature and stoichiometry.[2][4]Variable, dependent on conditions.
Benzoyl Chloride (Schotten-Baumann)Two-phase system (e.g., water/organic solvent) with aqueous base.[6]Neutralizes HCl byproduct, driving the reaction to completion.[5]Can be complex to optimize, potential for hydrolysis of the product.Widely used in organic synthesis.[6]

Question 5: How can I improve the yield when using the Schotten-Baumann reaction?

Answer: The Schotten-Baumann reaction utilizes a two-phase system with an aqueous base to neutralize the hydrochloric acid generated during the acylation of the amine.[5][6] To optimize this reaction for this compound synthesis:

  • Control pH: Maintain a basic pH in the aqueous phase to effectively neutralize the HCl and prevent the protonation of the unreacted amine, which would render it unreactive.[5]

  • Vigorous Stirring: Ensure efficient mixing of the aqueous and organic phases to facilitate the reaction at the interface.

  • Slow Addition of Reagents: Add the benzoyl chloride slowly to the reaction mixture to control the exothermic reaction and minimize side reactions.

  • Temperature Control: Keep the reaction temperature low (e.g., using an ice bath) to enhance the selectivity of N-acylation over O-acylation.

Question 6: My product seems to be lost during the purification step. What are the best practices for isolating this compound?

Answer: Product loss during purification is a common issue. The purification strategy depends on the reaction method used.

  • Direct Precipitation: If using the benzoic anhydride method in methanol, the product often precipitates in high purity and can be collected by simple filtration, followed by washing with cold methanol and ether to remove any unreacted benzoic acid.[1][4]

  • Crystallization: Recrystallization from a suitable solvent, such as hot methanol, is an effective method for purifying the crude product.[4]

  • Column Chromatography: If significant amounts of byproducts are formed, silica (B1680970) gel column chromatography may be necessary.[2][7] The choice of eluent is critical and should be optimized based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl groups of D-glucosamine before N-benzoylation?

A1: While protecting the hydroxyl groups can prevent O-benzoylation, it adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield.[3] For selective N-benzoylation, it is often more efficient to carefully control the reaction conditions (e.g., using benzoic anhydride in methanol or controlled Schotten-Baumann conditions) without prior protection.[4]

Q2: Can I use D-glucosamine hydrochloride directly, or do I need to use the free base?

A2: D-glucosamine hydrochloride is often used as the starting material.[1] To proceed with the N-benzoylation, the hydrochloride must be neutralized to generate the free amine. This can be achieved by adding an equivalent amount of a base like sodium methoxide (B1231860) in methanol.[1] The precipitated sodium chloride can then be removed by filtration before adding the benzoylating agent.[1]

Q3: What is a typical workup procedure for the N-benzoylation reaction?

A3: A general workup procedure after the reaction is complete involves:

  • If the product precipitates, it can be filtered and washed.[1]

  • If the product is in solution, the reaction mixture can be concentrated under reduced pressure.[4]

  • The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (e.g., 2M HCl) to remove any unreacted amine, a saturated sodium bicarbonate solution to remove excess benzoylating agent and benzoic acid, water, and finally brine.[8]

  • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to yield the crude product, which can then be purified.[8]

Experimental Protocols

Protocol 1: N-Benzoylation using Benzoic Anhydride in Methanol [4]

  • Prepare a supersaturated solution of D-glucosamine in anhydrous methanol by treating D-glucosamine hydrochloride with an equivalent amount of sodium methoxide.

  • Filter to remove the precipitated sodium chloride.

  • To the filtrate, gradually add 1.2 to 1.5 equivalents of benzoic anhydride with stirring at room temperature.

  • Continue stirring for a period, then allow the reaction mixture to stand (this may take several days).[4]

  • Monitor the reaction by TLC.

  • Collect the white precipitate of this compound by filtration.

  • Wash the precipitate with cold methanol and then with ether to remove any residual benzoic acid.

  • Dry the product in a desiccator.

Protocol 2: N-Benzoylation using Benzoyl Chloride in Pyridine [2]

  • Dissolve the starting glucosamine derivative in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (several equivalents may be needed for per-benzoylation) to the solution.[2]

  • Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Perform an aqueous workup as described in the FAQ section.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: D-Glucosamine HCl neutralization Neutralization (e.g., NaOMe in MeOH) start->neutralization filtration1 Filtration (Remove NaCl) neutralization->filtration1 free_amine D-Glucosamine (Free Amine) filtration1->free_amine benzoylation N-Benzoylation free_amine->benzoylation anhydride Add Benzoic Anhydride benzoylation->anhydride Method 1 chloride Add Benzoyl Chloride (with base, e.g., Pyridine) benzoylation->chloride Method 2 reaction_monitoring Reaction Monitoring (TLC) anhydride->reaction_monitoring chloride->reaction_monitoring workup Workup & Isolation reaction_monitoring->workup precipitation Direct Precipitation & Filtration workup->precipitation If precipitate forms extraction Aqueous Extraction workup->extraction If in solution purification Purification precipitation->purification extraction->purification crystallization Crystallization purification->crystallization High Purity chromatography Column Chromatography purification->chromatography Mixed Products product This compound crystallization->product chromatography->product

Caption: Workflow for this compound Synthesis.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete prolong_reaction Action: Prolong Reaction Time / Increase Temperature incomplete->prolong_reaction Yes check_reagents Action: Check Reagent Quality & Stoichiometry incomplete->check_reagents Yes side_reactions Check for Side Reactions (Multiple spots on TLC) complete->side_reactions yes_side Side Reactions Present side_reactions->yes_side no_side No Significant Side Reactions side_reactions->no_side optimize_conditions Action: Optimize Conditions (Lower Temp, Change Reagent) yes_side->optimize_conditions Yes check_workup Review Workup & Purification no_side->check_workup loss_during_workup Potential Loss During Aqueous Wash check_workup->loss_during_workup loss_during_purification Potential Loss During Purification check_workup->loss_during_purification optimize_extraction Action: Adjust pH, Use appropriate solvent loss_during_workup->optimize_extraction optimize_purification Action: Optimize Crystallization / Chromatography loss_during_purification->optimize_purification

Caption: Troubleshooting Logic for Low Yield Issues.

References

Identifying and minimizing side products in glucosamine benzoylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzoylation of glucosamine (B1671600). Our aim is to help you identify and minimize the formation of unwanted side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in glucosamine benzoylation?

A1: The most common side products are a mixture of partially and fully O-benzoylated glucosamine derivatives. Due to the multiple hydroxyl groups (at C1, C3, C4, and C6) and the amino group (at C2) on the glucosamine molecule, benzoylation can occur at several positions. Without careful control of the reaction conditions, it is common to obtain a mixture of mono-, di-, tri-, and tetra-O-benzoyl esters, in addition to the N-benzoyl product. The specific distribution of these side products depends on the reaction conditions and the presence of protecting groups. For N-protected D-glucosamine, regioisomers such as 6-mono-O-benzoyl, 3,6-di-O-benzoyl, 4,6-di-O-benzoyl, and 1,3,6-tri-O-benzoyl derivatives have been identified.[1][2] When an excess of benzoyl chloride is used, the fully benzoylated compound is typically the major product.[1]

Q2: How can I achieve selective N-benzoylation over O-benzoylation?

A2: Selective N-benzoylation can be achieved by taking advantage of the higher nucleophilicity of the amino group compared to the hydroxyl groups, especially under basic conditions. The Schotten-Baumann reaction is a classic method for this purpose.[3][4][5][6][7] This reaction is typically performed in a two-phase system (e.g., an organic solvent and water) with a base like sodium hydroxide (B78521) to neutralize the HCl byproduct.[3][5] The amine preferentially attacks the benzoyl chloride, leading to the formation of the N-benzoyl amide.

Q3: What is the general order of reactivity for the hydroxyl groups in glucosamine towards benzoylation?

A3: The reactivity of the hydroxyl groups can be influenced by steric and electronic factors. For N-protected D-glucosamine derivatives, the primary hydroxyl group at C6 is generally the most reactive due to less steric hindrance.[8] The secondary hydroxyl groups have varying reactivity, with studies on N-protected glucosamine indicating an order of reactivity of OH-6 > OH-3 > OH-1 ≈ OH-4.[2]

Q4: Can protecting groups help in minimizing side products?

A4: Absolutely. Protecting groups are essential for achieving regioselective benzoylation and minimizing the formation of a complex mixture of products.[9] For instance, if you want to selectively benzoylate at a specific hydroxyl group, you would first protect the other hydroxyl groups and the amino group. Common protecting groups in carbohydrate chemistry include acetals (like benzylidene acetal (B89532) for the 4,6-hydroxyls), ethers (like benzyl (B1604629) ethers), and esters.[10][11] The choice of protecting group is critical as it must be stable under the benzoylation conditions and easily removable afterwards.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired benzoylated product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or incorrect stoichiometry. - Degradation of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. Low temperatures (e.g., -40°C to 0°C) can improve selectivity.[12] - Use a suitable base like pyridine (B92270) or triethylamine (B128534) and ensure correct molar ratios. - Ensure anhydrous conditions, as water can hydrolyze benzoyl chloride.
Formation of a complex mixture of products (multiple spots on TLC) - Lack of regioselectivity due to multiple reactive sites. - Use of excess benzoyl chloride leading to over-benzoylation.- Employ protecting groups to block reactive sites other than the desired one.[9] - Carefully control the stoichiometry of benzoyl chloride. Use a limiting amount if you are aiming for partial benzoylation. - Perform the reaction at a lower temperature to enhance selectivity.[12]
Preferential O-benzoylation when N-benzoylation is desired - Reaction conditions favoring O-acylation. - The amino group may be protonated and therefore less nucleophilic.- Use Schotten-Baumann conditions (biphasic system with aqueous base) to favor N-acylation.[3][4][5][6][7] - Ensure the presence of a suitable base to deprotonate the amino group.
Difficulty in separating the desired product from side products - Similar polarities of the desired product and byproducts.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatizing the mixture to alter the polarities of the components, facilitating separation. - Recrystallization may be an effective purification method for crystalline products.[13]

Quantitative Data on Regioselective Benzoylation

The following table summarizes the results from the regioselective benzoylation of 2-deoxy-2-[(2,2-diethoxycarbonylvinyl)amino]-α-D-glucopyranose with benzoyl chloride in pyridine at different temperatures. This data illustrates how reaction conditions can be tuned to favor the formation of specific partially benzoylated products.

Table 1: Product Distribution in the Benzoylation of an N-Protected D-Glucosamine Derivative[2]

EntryMolar Ratio (Benzoyl Chloride:Glucosamine)Temperature (°C)Reaction Time (h)Product (Yield %)
12:1-3026-O-Benzoyl (2): 30%
22.5:1-2026-O-Benzoyl (2): 45% 3,6-di-O-Benzoyl (3): 10%
33.5:1023,6-di-O-Benzoyl (3): 35% 1,3,6-tri-O-Benzoyl (5): 25%
45.5:1Room Temp241,3,4,6-Tetra-O-benzoyl (6): 80%

Data adapted from Fuentes, J., Cuevas, T., & Pradera, M. A. (1992). Regioselective Benzoylation of N-Protected D-Glucosamine. Journal of Carbohydrate Chemistry, 11(5), 539-551.

Experimental Protocols

Protocol 1: Selective N-Benzoylation of Glucosamine Hydrochloride (Schotten-Baumann Conditions)

This protocol is a general guideline for the selective N-benzoylation of glucosamine.

Materials:

  • D-Glucosamine hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve D-glucosamine hydrochloride in deionized water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of NaOH in water dropwise to the glucosamine solution while stirring.

  • In a separate flask, dissolve benzoyl chloride in DCM.

  • Add the benzoyl chloride solution to the aqueous glucosamine solution dropwise while maintaining the temperature at 0-5°C and stirring vigorously.

  • Continue stirring for 2-4 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-benzoyl-D-glucosamine.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Strategies

The following diagrams illustrate key concepts and workflows for controlling the outcomes of glucosamine benzoylation.

selective_n_benzoylation glucosamine Glucosamine Hydrochloride schotten_baumann Schotten-Baumann Reaction (NaOH, H2O/DCM) glucosamine->schotten_baumann Selective Conditions non_selective Non-selective Benzoylation (e.g., Pyridine) glucosamine->non_selective Uncontrolled Conditions n_benzoyl N-Benzoyl-D- glucosamine schotten_baumann->n_benzoyl Desired Product o_benzoyl_mix Mixture of O- and N-Benzoyl Products (Side Products) non_selective->o_benzoyl_mix

Caption: Workflow for achieving selective N-benzoylation.

regioselective_o_benzoylation cluster_0 Strategy for Regioselective O-Benzoylation start Glucosamine protect_amine Protect Amino Group (e.g., Phthalimide) start->protect_amine protect_hydroxyls Protect Hydroxyls (e.g., 4,6-O-benzylidene) protect_amine->protect_hydroxyls selective_deprotection Selective Deprotection of one OH group protect_hydroxyls->selective_deprotection benzoylation Benzoylation (Benzoyl Chloride, Pyridine) selective_deprotection->benzoylation deprotection Final Deprotection benzoylation->deprotection final_product Regioselectively O-Benzoylated Glucosamine deprotection->final_product

Caption: A multi-step strategy for regioselective O-benzoylation.

References

Technical Support Center: Optimizing Recrystallization of N-benzoyl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization conditions for enhancing the purity of N-benzoyl-D-glucosamine.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Failure of Crystals to Form - Solvent polarity is not ideal: The compound may be too soluble or insoluble in the chosen solvent. - Insufficient supersaturation: The concentration of the compound in the solvent is too low. - Solution cooled too quickly: Rapid cooling can inhibit nucleation.- Select an appropriate solvent: Hot methanol (B129727) has been shown to be an effective solvent for the recrystallization of this compound.[1] For related compounds like N-acetyl-D-glucosamine, a mixture of water, ethanol (B145695), and ether has been used.[1] - Concentrate the solution: If the initial volume of the solvent is too high, carefully evaporate a portion of it to increase the concentration of the solute. - Induce crystallization: Introduce a seed crystal of pure this compound to the solution or gently scratch the inner surface of the flask with a glass rod to create nucleation sites. - Ensure slow cooling: Allow the solution to cool gradually to room temperature before transferring it to an ice bath.
"Oiling Out" (Formation of an oil instead of crystals) - High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. - Inappropriate solvent: The boiling point of the solvent may be too high relative to the melting point of the solute. - Rapid cooling: Cooling the solution too quickly can lead to the separation of a supersaturated liquid phase.- Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography. - Solvent selection: Choose a solvent with a boiling point lower than the melting point of this compound (204-206°C).[1] Methanol (boiling point: 64.7°C) is a suitable choice. - Adjust cooling rate: Reheat the solution to redissolve the oil, then allow it to cool more slowly. Adding a slightly larger volume of solvent can also help.
Low Crystal Yield - Excessive solvent volume: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. - Premature crystallization: Crystals forming during hot filtration will be lost. - Incomplete transfer: Residual crystals remaining in the crystallization flask.- Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Recover from mother liquor: Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Preheat filtration apparatus: Ensure the funnel and filter paper are preheated with hot solvent to prevent crystallization during filtration. - Rinse the flask: Rinse the crystallization flask with a small amount of cold solvent and transfer the washings to the filter to collect any remaining crystals.
Discolored Crystals - Presence of colored impurities: The starting material may contain colored byproducts.- Charcoal treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Hot methanol has been successfully used to recrystallize this compound, yielding a product with a melting point of 204-206°C.[1] For similar N-acylated glucosamine (B1671600) derivatives, recrystallization is often performed from hot ethanol or a mixture of water, ethanol, and ether.[1]

Q2: How can I improve the purity of my this compound?

A2: To enhance purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals, which are less likely to incorporate impurities. A second recrystallization step can be performed if higher purity is required. Washing the collected crystals with a small amount of cold solvent can also help remove residual impurities from the mother liquor.

Q3: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A3: If crystals do not form, your solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration of the this compound. Alternatively, you can try to induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod at the surface of the solution.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals. This can happen if the solution is cooled too quickly, if there is a high concentration of impurities, or if the solvent is not suitable. To prevent this, ensure a slow cooling rate. If oiling out occurs, reheat the mixture to redissolve the oil, perhaps adding a small amount of additional solvent, and then allow it to cool more slowly.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Hot Methanol

This protocol is based on a reported method for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small volume of methanol and heat the mixture gently.

  • Continue to add methanol portion-wise until the solid has just dissolved. Avoid adding an excess of solvent.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum. The expected melting point of the purified product is 204-206°C.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum hot methanol start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold methanol vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue no_crystals Issue: No Crystals start->no_crystals oiling_out Issue: Oiling Out start->oiling_out low_yield Issue: Low Yield start->low_yield cause_no_crystals Causes: - Too much solvent - Cooled too fast no_crystals->cause_no_crystals solution_no_crystals Solutions: - Evaporate solvent - Add seed crystal - Scratch flask cause_no_crystals->solution_no_crystals cause_oiling_out Causes: - High impurity - Rapid cooling oiling_out->cause_oiling_out solution_oiling_out Solutions: - Reheat and cool slowly - Add more solvent cause_oiling_out->solution_oiling_out cause_low_yield Causes: - Too much solvent - Premature crystallization low_yield->cause_low_yield solution_low_yield Solutions: - Minimize solvent - Concentrate mother liquor cause_low_yield->solution_low_yield

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: N-benzoyl-D-glucosamine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of N-benzoyl-D-glucosamine for successful in vitro assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A1: Precipitation of this compound in aqueous solutions is a common issue due to its limited water solubility. The benzoyl group increases the hydrophobicity of the glucosamine (B1671600) backbone, making it less soluble in polar solvents like water and aqueous buffers compared to its analog, N-acetyl-D-glucosamine. Precipitation often occurs due to a phenomenon known as "solvent-shift" when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.

Q2: What is the best solvent to use for making a stock solution of this compound?

Q3: Can I heat the solution to dissolve my this compound?

A3: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. It is advisable to first attempt dissolution at room temperature with vigorous vortexing or sonication.

Q4: How can I prevent my compound from precipitating in my cell culture medium during a long-term experiment?

A4: To maintain solubility over time, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.5%) and is non-toxic to the cells. Preparing fresh dilutions of your compound from the stock solution immediately before each experiment is also recommended. For long-term incubations, the use of solubility enhancers such as serum in the cell culture medium can also help to keep the compound in solution.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, data from its close structural analog, N-acetyl-D-glucosamine, can provide a useful starting point for estimating solubility.

Table 1: Estimated Solubility of this compound based on N-acetyl-D-glucosamine Data

SolventEstimated Solubility (mg/mL)Molarity (mM)Notes
Dimethyl Sulfoxide (B87167) (DMSO)~10[1]~35.3Recommended for primary stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.2)~5[1]~17.7Limited aqueous solubility.
Dimethylformamide (DMF)~0.25[1]~0.88Lower solubility compared to DMSO.
Water34 mg/mL (34 g/L) at 25°C[2]119.9This value is from a single source and should be confirmed experimentally.
Hot WaterQualitatively described as "almost transparent"[3][4][5]-Increased solubility with temperature.
Hot MethanolRecrystallization is possible from hot methanol.[6]-Suggests moderate solubility at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for serial dilution in in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 353 µL of DMSO to 1 mg of this compound, MW: 283.28 g/mol ).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Experimental Solubility

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol, assay buffer)

  • Microcentrifuge tubes

  • Vortex mixer

  • Benchtop centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound to a microcentrifuge tube.

  • Add a defined volume of the solvent to be tested (e.g., 1 mL).

  • Vortex the tube vigorously for 2-3 minutes.

  • Incubate the tube at a constant temperature (e.g., room temperature or 37°C) for 1-2 hours to allow it to reach equilibrium.

  • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • The resulting concentration is the solubility of the compound in that solvent at the tested temperature.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution into aqueous buffer Solvent-Shift: The compound is "crashing out" of solution as the solvent polarity dramatically increases.1. Decrease the stock solution concentration: Prepare a more dilute stock solution in DMSO. 2. Stepwise Dilution: Perform a serial dilution, first into a small volume of the aqueous buffer with vigorous mixing, and then bring it to the final volume. 3. Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells (typically <0.5%).
Cloudiness in the final assay well Exceeding Solubility Limit: The final concentration of this compound is above its solubility limit in the final assay medium.1. Lower the final concentration: If possible, reduce the working concentration of the compound in your assay. 2. Use of Surfactants: For cell-free assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer.
Inconsistent experimental results Incomplete Dissolution of Stock: The stock solution may not be fully dissolved, leading to inaccurate concentrations.1. Ensure complete dissolution: After preparing the stock, centrifuge it at high speed and check for a pellet. If a pellet is present, the stock is supersaturated. 2. Prepare fresh stock: If in doubt, prepare a fresh stock solution following Protocol 1.

Visual Workflow and Decision-Making Diagrams

G cluster_0 Preparation of this compound Solution cluster_1 Dilution for In Vitro Assay start Start: Weigh this compound dissolve_dmso Dissolve in Anhydrous DMSO (e.g., 10-20 mM) start->dissolve_dmso vortex Vortex Vigorously dissolve_dmso->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate Sonicate Gently (Optional: Warm to 37°C) check_dissolution->sonicate No stock_solution Store Stock Solution at -20°C/-80°C check_dissolution->stock_solution Yes sonicate->vortex thaw_stock Thaw Stock Solution stock_solution->thaw_stock intermediate_dilution Prepare Intermediate Dilution in Assay Medium thaw_stock->intermediate_dilution final_dilution Prepare Final Working Concentration intermediate_dilution->final_dilution check_precipitation Precipitation Observed? final_dilution->check_precipitation proceed_assay Proceed with Assay check_precipitation->proceed_assay No troubleshoot Go to Troubleshooting Guide check_precipitation->troubleshoot Yes

Caption: Workflow for preparing and diluting this compound.

G cluster_0 Troubleshooting Precipitation precipitate Precipitation Observed cause1 Cause: Solvent-Shift precipitate->cause1 cause2 Cause: Exceeding Solubility Limit precipitate->cause2 solution1a Solution: Lower Stock Concentration cause1->solution1a solution1b Solution: Stepwise Dilution cause1->solution1b solution2a Solution: Lower Final Concentration cause2->solution2a solution2b Solution: Add Surfactant (cell-free) cause2->solution2b

Caption: Decision tree for troubleshooting precipitation issues.

References

Common impurities in N-benzoyl-D-glucosamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis and purification of N-benzoyl-D-glucosamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound sample?

The most common impurities typically arise from the starting materials, side reactions, or degradation. These include:

  • Unreacted Starting Materials: D-glucosamine (or its hydrochloride salt) and the benzoylating agent (e.g., benzoic anhydride, benzoyl chloride).[1][2]

  • Reaction Byproducts: Benzoic acid is a frequent byproduct, formed from the hydrolysis of the benzoylating agent.[3]

  • Over-benzoylated Species: Multiple hydroxyl groups on the glucosamine (B1671600) molecule can be reactive, leading to the formation of O-benzoyl derivatives in addition to the desired N-benzoyl product.[4]

  • Residual Solvents: Solvents used during the reaction or purification, such as methanol (B129727), ethanol (B145695), or dimethylformamide (DMF), may be present in the final product.[2][5]

Q2: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks in an NMR spectrum often correspond to the common impurities listed above. A peak around 12-13 ppm could indicate the carboxylic acid proton of benzoic acid. Signals corresponding to unreacted D-glucosamine may also be present. If using deuterated water (D₂O) as the solvent, be aware that the anomeric proton signal can appear as two distinct peaks (one for the α-anomer and one for the β-anomer), which is normal for the product itself.

Q3: How can I confirm the purity of my this compound sample?

A combination of analytical techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main product and detecting impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present in sufficient quantity.[9]

  • Melting Point Analysis: A sharp and consistent melting point is a good indicator of high purity.[2] Literature values are often in the range of 196-206°C.[2]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amide, hydroxyl).[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Purification • Product loss during multiple recrystallization steps.• Inefficient separation during column chromatography.• Minimize the number of purification steps.• Optimize the recrystallization solvent system to maximize recovery.• For chromatography, ensure proper solvent polarity and column packing.
Oily or Gummy Product Instead of Crystals • Presence of significant amounts of impurities.• Residual solvent trapped in the product.• Wash the crude product with a non-polar solvent like cold acetone (B3395972) to remove some impurities.[9]• Attempt purification via silica (B1680970) gel column chromatography before crystallization.• Ensure the product is thoroughly dried under vacuum to remove all residual solvent.
Product Fails Purity Analysis (e.g., by HPLC) • Incomplete removal of starting materials or byproducts like benzoic acid.• Perform an additional recrystallization step. Methanol is often effective.[2]• Use silica gel column chromatography for more difficult separations.[5][10]
Melting Point is Broad or Depressed • The sample is impure.• Recrystallize the sample until a constant and sharp melting point is achieved.[2]

Summary of Physical and Purification Data

CompoundMelting Point (°C)Common Recrystallization Solvents
This compound196-206[2]Hot Methanol[2], Ethanol[2], Dilute Ethanol[3]
N-acetyl-D-glucosamine (related compound)~208[2]Water/Ethanol/Ether[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for purifying the crude product.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.[2] The solution should be saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol or ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

  • Analysis: Confirm the purity of the recrystallized product by melting point analysis and/or HPLC.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating the product from less polar or more polar impurities.

  • Column Packing: Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[5] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in separate test tubes as the solvent flows through the column.

  • Analysis (TLC): Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid under vacuum to obtain the purified this compound.

Visual Guides

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Glucosamine D-Glucosamine Reaction N-Benzoylation Reaction Glucosamine->Reaction BenzoylatingAgent Benzoylating Agent BenzoylatingAgent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Wash Optional Wash (e.g., Cold Acetone) CrudeProduct->Wash Impurity Removal PurificationStep Primary Purification (Recrystallization or Chromatography) CrudeProduct->PurificationStep Wash->PurificationStep PureProduct Pure this compound PurificationStep->PureProduct Analysis Purity Check (HPLC, NMR, MP) PureProduct->Analysis

Caption: General workflow for synthesis and purification.

G CrudeProduct Crude this compound Source_SM Starting Materials Impurity_GlcN Unreacted D-Glucosamine Source_SM->Impurity_GlcN Impurity_Benzoyl Unreacted Benzoylating Agent Source_SM->Impurity_Benzoyl Source_SideRxn Side Reactions Impurity_BenzoicAcid Benzoic Acid Source_SideRxn->Impurity_BenzoicAcid Impurity_Overacylation O-Benzoylated Products Source_SideRxn->Impurity_Overacylation Source_Degradation Degradation Impurity_Hydrolysis Hydrolysis Products Source_Degradation->Impurity_Hydrolysis Impurity_GlcN->CrudeProduct Impurity_Benzoyl->CrudeProduct Impurity_BenzoicAcid->CrudeProduct Impurity_Overacylation->CrudeProduct Impurity_Hydrolysis->CrudeProduct

Caption: Potential sources of impurities in the crude product.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Acyl Glucosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of N-acyl glucosamine (B1671600) derivatives. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing N-acyl glucosamine derivatives on a C18 column?

Peak tailing in the HPLC analysis of N-acyl glucosamine derivatives is often a result of secondary interactions between the analyte and the stationary phase, or other system-related issues. For these polar molecules, which contain an amine group, the primary causes include:

  • Secondary Silanol (B1196071) Interactions: This is the most frequent cause. Residual silanol groups (Si-OH) on the surface of silica-based stationary phases, like C18, are acidic and can interact strongly with the basic amine group of the glucosamine derivative.[1][2][3][4] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can exacerbate silanol interactions.[3][5] If the pH is close to the pKa of the residual silanols (typically around 3.5-4.5), they will be partially ionized (SiO-), increasing their capacity for strong ionic interactions with the protonated amine of the analyte.[6]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion and tailing.[3][4]

  • Column Contamination and Degradation: The accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[3][7] Over time, the stationary phase can degrade, especially when operating at a high pH, exposing more silanol groups.[2]

  • Metal Contamination: Trace metal impurities within the silica (B1680970) matrix of the column can chelate with the N-acyl glucosamine derivatives, leading to peak tailing.[2]

Q2: I am observing peak tailing for my N-acyl glucosamine derivative. What is a systematic approach to troubleshoot this issue?

A logical, step-by-step approach is the most efficient way to identify and resolve the problem. Start with the simplest and most common solutions before moving to more complex ones. The workflow below illustrates a systematic process for diagnosis.

G cluster_0 Start: Peak Tailing Observed cluster_1 Phase 1: Mobile Phase & Method Optimization cluster_2 Phase 2: Sample & Injection cluster_3 Phase 3: Hardware & Column Health cluster_4 Resolution start Observe Tailing Peak (Asymmetry > 1.2) check_ph Is Mobile Phase pH Optimized? (2-3 units below analyte pKa) start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient? (25-50 mM) check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_overload Is Column Overloaded? check_buffer->check_overload Yes increase_buffer->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Is the Column Old or Contaminated? check_overload->check_column No resolved Problem Resolved: Symmetrical Peak dilute_sample->resolved flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_extracolumn Check for Extra-Column Volume (tubing, fittings) check_column->check_extracolumn No replace_column Replace with a New/End-Capped Column flush_column->replace_column Still Tailing flush_column->resolved Tailing Gone replace_column->resolved optimize_tubing Use Shorter, Narrower ID Tubing check_extracolumn->optimize_tubing Yes check_extracolumn->resolved No optimize_tubing->resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: How does mobile phase pH affect peak tailing for N-acyl glucosamine derivatives, and what is the optimal range?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like N-acyl glucosamine derivatives.[5][8] Its effect is primarily twofold:

  • Analyte Ionization: The amine group in the glucosamine derivative is basic and will be protonated (positively charged) at acidic pH.

  • Silanol Group Ionization: Residual silanol groups on the silica-based column are acidic and will be deprotonated (negatively charged) at a higher pH.

The interaction causing peak tailing is the electrostatic attraction between the protonated analyte and the ionized silanol groups.

G cluster_0 High pH (e.g., pH > 5) cluster_1 Low pH (e.g., pH 2.5-3.5) analyte_high_ph Analyte (R-NH2) Neutral or Partially Protonated interaction_high_ph Strong Ionic Interaction (if analyte is protonated) analyte_high_ph->interaction_high_ph silanol_high_ph Silanol (Si-O-) Ionized (Anionic) silanol_high_ph->interaction_high_ph result_high_ph Result: Significant Peak Tailing interaction_high_ph->result_high_ph analyte_low_ph Analyte (R-NH3+) Protonated (Cationic) interaction_low_ph Interaction Minimized analyte_low_ph->interaction_low_ph silanol_low_ph Silanol (Si-OH) Protonated (Neutral) silanol_low_ph->interaction_low_ph result_low_ph Result: Improved Peak Shape interaction_low_ph->result_low_ph

Caption: Effect of mobile phase pH on analyte-silanol interactions.

To minimize tailing, it is recommended to operate at a low pH (typically between 2.5 and 3.5) .[4][9] At this pH, the residual silanol groups are fully protonated and thus electrically neutral, which suppresses the strong secondary ionic interactions that cause peak tailing.

Q4: Can my choice of column significantly impact peak tailing? What are the alternatives if a standard C18 column is not working?

Yes, the column is a critical factor. If you continue to experience issues with a standard C18 column, consider these alternatives:

  • Use a Highly Deactivated, End-Capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to shield them.[1][3][10] This significantly reduces the potential for secondary interactions.

  • Switch to a "Polar-Embedded" or "Aqua" Column: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This makes the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases and can also shield residual silanols, improving the peak shape for polar analytes.[11][12]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar N-acyl glucosamine derivatives that have poor retention on reversed-phase columns, HILIC is an excellent alternative.[11][13][14] HILIC columns use a polar stationary phase (like bare silica, amino, or zwitterionic phases) with a high organic content mobile phase. Retention is based on partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Troubleshooting Data & Parameters

The following tables summarize key parameters that can be adjusted to mitigate peak tailing.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Silanol StateExpected Analyte State (Amine)Typical Peak Asymmetry (As)Recommendation
2.5Fully Protonated (Si-OH)Protonated (R-NH₃⁺)1.0 - 1.3Optimal
4.0Partially Ionized (Si-O⁻)Protonated (R-NH₃⁺)1.4 - 1.8Sub-optimal
6.0Mostly Ionized (Si-O⁻)Protonated (R-NH₃⁺)> 1.8Not Recommended

Table 2: General Troubleshooting Parameters

ParameterRecommended ChangeExpected Outcome on TailingPotential Side Effects
Mobile Phase
pHDecrease to 2.5-3.5DecreaseMay decrease retention time.[4]
Buffer ConcentrationIncrease to 25-50 mMDecreaseMay increase system backpressure.
Sample
ConcentrationDilute sample by a factor of 5-10DecreaseLower signal-to-noise ratio.
Injection VolumeReduce injection volume by 50%DecreaseLower signal-to-noise ratio.
Column
TemperatureIncrease column temperature by 5-10 °CMinor DecreaseMay decrease retention time and alter selectivity.
Column TypeSwitch to an end-capped or polar-embedded columnSignificant DecreaseMay require method re-validation.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

This protocol provides a systematic way to determine the optimal mobile phase pH for your N-acyl glucosamine derivative.

  • Prepare Buffer Stock Solutions:

    • Prepare a 100 mM stock solution of phosphate (B84403) buffer or formate (B1220265) buffer.

    • Create a series of aqueous mobile phase components by adjusting the pH of aliquots of the stock solution to 2.5, 3.0, 3.5, and 4.0 using phosphoric acid or formic acid.

  • Prepare Mobile Phases:

    • For each pH level, prepare the final mobile phase by mixing the aqueous buffer with your organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired isocratic ratio or initial gradient conditions. For example, 80:20 (v/v) aqueous buffer:acetonitrile.

    • Filter and degas all mobile phases.

  • System Equilibration:

    • Start with the lowest pH mobile phase (pH 2.5).

    • Flush the HPLC system and column for at least 20 column volumes or until a stable baseline is achieved.

  • Sequential Analysis:

    • Inject a standard solution of your N-acyl glucosamine derivative and record the chromatogram.

    • Move to the next pH level (pH 3.0). Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 20 column volumes.

    • Repeat the injection for each subsequent pH level.

  • Data Analysis:

    • For each chromatogram, calculate the peak asymmetry factor (also known as the tailing factor).

    • Plot the peak asymmetry factor against the mobile phase pH to visually determine the optimal pH that provides the most symmetrical peak (closest to 1.0).

Protocol 2: Diagnosing Column Overload

This protocol helps determine if peak tailing is caused by injecting too much sample mass.

  • Prepare a Sample Dilution Series:

    • Prepare your sample at its normal concentration.

    • Create a dilution series by diluting the sample with the mobile phase. Prepare dilutions at 1:2, 1:5, and 1:10.

  • Equilibrate the System:

    • Equilibrate your HPLC system with the mobile phase used in your current method until a stable baseline is achieved.

  • Inject and Analyze:

    • Inject a constant volume of your original, undiluted sample and record the chromatogram.

    • Inject the same volume of each dilution, starting with the most dilute sample (1:10) and moving to the most concentrated.

    • Record the chromatogram for each injection.

  • Evaluate Peak Shape:

    • Compare the peak asymmetry for each concentration.

    • If the peak shape improves significantly (asymmetry factor decreases towards 1.0) with more dilute samples, the original issue was likely column overload.[3]

    • The solution is to either dilute your sample for routine analysis or reduce the injection volume.

References

Optimizing reaction time and temperature for N-benzoylation of glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-benzoylation of glucosamine (B1671600). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the N-benzoylation of glucosamine.

Question: Why am I getting a low yield of my desired N-benzoyl-glucosamine?

Answer: Low yields can result from several factors:

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and efficiency of the benzoylation. Reactions are often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.

  • Incorrect Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of benzoyl chloride is typically required to drive the reaction to completion. For instance, a protocol might use 5 equivalents of benzoyl chloride for each equivalent of the glucosamine derivative.[1]

  • Moisture in the Reaction: Benzoyl chloride is highly reactive with water. The presence of moisture in the solvent (e.g., pyridine) or on the glassware will consume the reagent and reduce the yield. Always use anhydrous solvents and flame-dried glassware.[2]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While some reactions are relatively quick, others may require several hours to overnight stirring to ensure completion.[2]

Question: I am observing multiple products in my TLC/LC-MS analysis. What are these side products?

Answer: The formation of multiple products is a common issue due to the presence of several reactive hydroxyl (-OH) groups on the glucosamine molecule in addition to the target amino (-NH2) group.

  • O-Benzoylation: The hydroxyl groups can also be benzoylated, leading to di-, tri-, tetra-, or even fully per-benzoylated products. The order of reactivity for similar reactions like benzylation on glucosamine hydrochloride is highly dependent on the conditions, with the amino group generally being the most nucleophilic and therefore most reactive.[3][4]

  • Protecting Group Strategy: To achieve selective N-benzoylation, it is often necessary to protect the hydroxyl groups first. A common strategy involves using protecting groups like benzylidene acetals to protect the C4 and C6 hydroxyls.[2][5]

  • Rearrangement Products: Under certain conditions, acyl migration from the nitrogen to an oxygen atom (N→O acyl shift) can occur, leading to isomeric impurities.[6]

Question: How can I improve the selectivity for N-benzoylation over O-benzoylation?

Answer: Achieving high selectivity is key to a successful synthesis.

  • Control Reaction Temperature: Performing the reaction at low temperatures (e.g., 0°C) can enhance selectivity. The amino group is generally more nucleophilic than the hydroxyl groups, and this difference is more pronounced at lower temperatures.[1]

  • Choice of Base and Solvent: The reaction is typically carried out in a basic solvent like pyridine, which acts as both a solvent and an acid scavenger.[1] The choice of base can influence the relative reactivity of the functional groups.

  • Use of Protecting Groups: The most reliable method is to use an orthogonal protecting group strategy. For example, protecting the hydroxyl groups before introducing the benzoyl group on the nitrogen ensures that the reaction occurs only at the desired position.[5]

Question: My starting material is glucosamine hydrochloride. Do I need to neutralize it first?

Answer: Yes, it is crucial to neutralize the hydrochloride salt. The free amino group (-NH2) is the nucleophile that attacks the benzoyl chloride. In the hydrochloride salt form (-NH3+Cl-), the nitrogen is protonated and no longer nucleophilic. The base used in the reaction, such as pyridine, serves to neutralize the HCl salt, freeing the amino group to react.[1]

Quantitative Data Summary

The following tables summarize reaction conditions from various experimental protocols for the acylation and protection of glucosamine derivatives.

Table 1: Conditions for Benzoylation of a Protected Glucosamine Derivative

Starting Material Reagents Solvent Temperature Time Yield Reference

| 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose | Benzoyl chloride (5 eq.) | Pyridine | 0°C to RT | Not specified | High (used in multi-gram scale) |[1] |

Table 2: Conditions for a Related N-Acetylation and Subsequent Reactions

Step Starting Material Reagents Solvent Temperature Time Yield Reference
Benzyl Glycosylation N-Acetyl glucosamine Benzyl alcohol, conc. HCl Benzyl alcohol 90°C 3 h 71% [2]

| Benzylidene Acetal Formation | Benzyl-2-acetamido-2-deoxy-α-d-glucopyranoside | Benzaldehyde dimethyl acetal, p-toluenesulfonic acid | DMF | Room Temp. | 3 h | 95% |[2] |

Experimental Protocols

Below is a detailed methodology for the N-benzoylation of a glucosamine derivative, synthesized from literature procedures.[1]

Objective: To synthesize 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride. This protocol involves the benzoylation of a protected glucosamine intermediate.

Materials:

  • 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Acetone (B3395972)

  • 5 M HCl

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the benzylidene-protected glucosamine derivative (1 eq.) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (5 eq.) dropwise to the cooled solution via a dropping funnel over 20-30 minutes while stirring vigorously. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis of Imine: Once the benzoylation is complete, add the reaction mixture to a solution of 5 M HCl in acetone at reflux temperature to hydrolyze the imine protecting group. A white precipitate of the hydrochloride salt should form.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration.

  • Purification: Wash the solid precipitate successively with acetone and diethyl ether. The product can be further purified by recrystallization from methanol.

  • Characterization: Dry the final product under vacuum and characterize using NMR and Mass Spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate key workflows and chemical logic for the N-benzoylation of glucosamine.

experimental_workflow cluster_prep Preparation cluster_reaction N-Benzoylation Reaction cluster_workup Workup & Purification start Glucosamine HCl protect Protect Hydroxyl Groups (e.g., Benzylidene Acetal) start->protect 1. Protection react Add Benzoyl Chloride & Pyridine at 0°C -> RT protect->react 2. Benzoylation deprotect Deprotection / Hydrolysis (if necessary) react->deprotect 3. Workup purify Purification (Crystallization / Chromatography) deprotect->purify 4. Purification final N-Benzoyl-Glucosamine Product purify->final

Caption: A generalized workflow for the selective N-benzoylation of glucosamine.

reactivity_order reactivity N-H (amine) O-H (C1) O-H (C6) O-H (C4) O-H (C3) reactivity:f0->reactivity:f1 reactivity:f1->reactivity:f2 reactivity:f2->reactivity:f3 reactivity:f3->reactivity:f4 label_node Decreasing Reactivity Towards Benzylation*

Caption: Relative reactivity of functional groups in Glucosamine HCl towards electrophiles*.

References

Preventing degradation of N-benzoyl-D-glucosamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-benzoyl-D-glucosamine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a dry environment at room temperature (20-25°C).[1][2] For shorter durations, storage at 2-8°C is also acceptable.[3] Exposure to moisture and high temperatures should be avoided to minimize hydrolysis and other degradation pathways.

Q2: My this compound solution appears to be degrading. What are the likely causes?

A2: Degradation in solution is most commonly caused by hydrolysis, particularly at non-neutral pH. The amide bond of this compound is susceptible to both acid and base-catalyzed hydrolysis. Other potential causes include oxidation and photodegradation if the solution is exposed to light or oxidizing agents.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation products from hydrolysis are D-glucosamine and benzoic acid. Under oxidative conditions, various oxidized derivatives of the glucose moiety may form. Photodegradation could lead to a more complex mixture of products.

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach.[4] Such a method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound.

Problem 1: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks over time.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the material (solid or solution) has been stored according to the recommended conditions (see FAQ A1).

    • Analyze Degradation Products: If possible, identify the new peaks. The appearance of peaks corresponding to D-glucosamine and benzoic acid would suggest hydrolysis.

    • Review Solution Preparation: If the sample is in solution, check the pH. Buffering the solution to a neutral pH can often mitigate hydrolysis. Ensure the solvent is free of contaminants.

    • Protect from Light: If photodegradation is suspected, store solutions in amber vials or protect them from light.

Problem 2: The physical appearance of the solid this compound has changed (e.g., discoloration, clumping).

  • Possible Cause: Exposure to moisture or light.

  • Troubleshooting Steps:

    • Assess Storage Container: Ensure the container is airtight and properly sealed.

    • Control Humidity: Store the container in a desiccator or a controlled low-humidity environment.

    • Re-test Material: Perform analytical testing (e.g., HPLC, melting point) to determine the purity of the material. If significant degradation is confirmed, the batch may need to be discarded.

Data Presentation

The following tables summarize recommended storage conditions and typical stress conditions used in forced degradation studies to evaluate the stability of this compound.

Table 1: Recommended Storage Conditions for this compound

ConditionSolid StateSolution State
Temperature Room Temperature (20-25°C)2-8°C (short-term) or -20°C (long-term)
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Degassed solvent, Inert headspace
Light Protected from lightAmber vials or protected from light
Container Tightly sealed, non-reactive materialTightly sealed, non-reactive material

Table 2: Example Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDurationExpected Degradation Products
Acid Hydrolysis 0.1 N HCl24 - 72 hoursD-glucosamine, Benzoic Acid
Base Hydrolysis 0.1 N NaOH4 - 24 hoursD-glucosamine, Benzoic Acid
Oxidation 3% H₂O₂24 - 48 hoursOxidized sugar derivatives
Thermal 60°C1 - 7 daysHydrolysis and other products
Photolytic UV light (254 nm) / Visible light24 - 72 hoursVarious photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method suitable for separating this compound from its potential degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to understand the stability profile of this compound.

  • Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for thermal and photolytic stress).

  • Stress Conditions:

    • Hydrolysis: Store the acidic and basic solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Store the hydrogen peroxide solution at room temperature, protected from light.

    • Thermal: Store the aqueous solution at an elevated temperature (e.g., 60°C), protected from light.

    • Photolytic: Expose the aqueous solution to UV and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

  • Analysis: Analyze all samples by the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations

DegradationPathway NBG This compound Hydrolysis Hydrolysis (Acid or Base) NBG->Hydrolysis H₂O Oxidation Oxidation NBG->Oxidation [O] Photolysis Photolysis NBG->Photolysis Glucosamine (B1671600) D-glucosamine Hydrolysis->Glucosamine BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid OxidizedProducts Oxidized Products Oxidation->OxidizedProducts PhotoProducts Photodegradation Products Photolysis->PhotoProducts

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Results Prep Prepare this compound solutions in stress media Stress Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) Prep->Stress Sampling Withdraw samples at time points Stress->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Quantify degradation and identify degradation products HPLC->Data

Caption: Workflow for a forced degradation study.

TroubleshootingTree Start Degradation Suspected CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckSolution Review Solution Parameters (pH, Solvent Purity) Start->CheckSolution ImproperStorage Correct Storage Conditions CheckStorage->ImproperStorage Incorrect ImproperSolution Adjust pH / Use Pure Solvent CheckSolution->ImproperSolution Incorrect Retest Re-analyze Sample ImproperStorage->Retest ImproperSolution->Retest Stable Problem Resolved Retest->Stable Degradation Halted Unstable Further Investigation Needed Retest->Unstable Degradation Persists

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Scale-Up Synthesis of N-benzoyl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-benzoyl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method involves the reaction of D-glucosamine hydrochloride with a benzoylating agent. The two primary choices for the benzoylating agent are benzoyl chloride and benzoic anhydride (B1165640), typically in the presence of a base to neutralize the generated acid and deprotonate the amine.

Q2: What are the critical parameters to control during the scale-up of the N-benzoylation of D-glucosamine?

A2: Key parameters for successful scale-up include:

  • Temperature Control: The reaction can be exothermic. Efficient heat removal is crucial to prevent side reactions and degradation of the product.

  • Reagent Addition Rate: Slow and controlled addition of the benzoylating agent is necessary to maintain the optimal reaction temperature and prevent localized high concentrations, which can lead to side product formation.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions throughout the reactor, especially in larger volumes.

  • pH Control: Maintaining the appropriate pH is critical for selective N-acylation over O-acylation.

  • Purity of Starting Materials: The purity of D-glucosamine hydrochloride can significantly impact the reaction's success and the final product's purity.

Q3: What are the expected yields for this synthesis?

A3: Yields can vary depending on the specific conditions and scale. Laboratory-scale syntheses using benzoic anhydride have been reported with good yields. However, when using fatty acid chlorides on D-glucosamine, yields can be lower and the purity of the resulting N-acylated product may be reduced compared to using acid anhydrides[1]. For scale-up, yields may initially be lower during process optimization.

Q4: What are the main impurities and side reactions to be aware of?

A4: The primary side reaction of concern is the O-benzoylation of the hydroxyl groups on the glucosamine (B1671600) backbone. This can lead to the formation of multiply benzoylated species, which can be difficult to separate from the desired product. Other potential impurities can arise from the degradation of the starting material or product under harsh reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).- Ensure the reaction is run for a sufficient amount of time.- Verify the stoichiometry of the reactants.
Side Reactions (O-acylation) - Optimize the reaction temperature; lower temperatures often favor N-acylation.- Control the pH carefully; a slightly basic medium is generally preferred.- Consider the use of a selective benzoylating agent if O-acylation is a persistent issue.
Degradation of Product - Avoid excessive temperatures and prolonged reaction times.- Ensure that the work-up procedure is not too harsh (e.g., strong acids or bases).
Poor Starting Material Quality - Use high-purity D-glucosamine hydrochloride.- Analyze the starting material for any impurities that might interfere with the reaction.
Problem 2: Product Contamination and Purity Issues
Potential Cause Recommended Solution
Presence of O-benzoylated byproducts - Optimize the reaction conditions to favor N-acylation (see above).- Develop a robust purification protocol, which may involve recrystallization from a suitable solvent like hot methanol, or chromatography for higher purity.[1]
Unreacted Starting Materials - Ensure the reaction goes to completion.- Choose a purification method that effectively separates the product from the more polar starting materials.
Solvent and Reagent Residues - Ensure the final product is thoroughly dried under vacuum.- Use high-purity solvents and reagents to minimize contamination.

Experimental Protocols

Key Experiment: N-benzoylation of D-glucosamine using Benzoic Anhydride

This protocol is a representative method that can be adapted for scale-up.

Materials:

  • D-glucosamine hydrochloride

  • Benzoic anhydride

  • Sodium hydroxide (B78521) (or another suitable base)

  • Methanol

  • Water

Procedure:

  • Dissolve D-glucosamine hydrochloride in an appropriate aqueous solvent system.

  • Cool the solution in an ice bath to maintain a low temperature.

  • Separately, dissolve benzoic anhydride in a suitable solvent like methanol.

  • Slowly add the benzoic anhydride solution to the D-glucosamine solution while vigorously stirring and maintaining the temperature below 5°C.

  • Simultaneously, add a solution of sodium hydroxide dropwise to maintain a slightly alkaline pH (around 8-9).

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or HPLC).

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as hot methanol, to yield this compound.[1]

Visualizations

Scale_Up_Workflow start Start: Define Scale-Up Batch Size raw_materials Raw Material Procurement (High Purity D-Glucosamine HCl, Benzoic Anhydride) start->raw_materials reactor_prep Reactor Preparation (Cleaning, Inerting) raw_materials->reactor_prep reagent_prep Reagent Solution Preparation raw_materials->reagent_prep reaction Controlled Reaction - Temperature Control - Slow Addition of Benzoylating Agent - pH Monitoring reactor_prep->reaction reagent_prep->reaction monitoring In-Process Monitoring (TLC, HPLC) reaction->monitoring workup Reaction Work-up (Quenching, Neutralization) monitoring->workup isolation Product Isolation (Crystallization, Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification drying Drying (Vacuum Oven) purification->drying qc Quality Control Analysis (Purity, Identity) drying->qc final_product Final Product: this compound qc->final_product Troubleshooting_Logic start Problem Detected: Low Yield or Impure Product check_temp Review Temperature Logs start->check_temp check_addition Review Reagent Addition Rate start->check_addition check_ph Review pH Control Data start->check_ph check_materials Analyze Starting Materials start->check_materials temp_ok Temperature in Range? check_temp->temp_ok addition_ok Addition Rate Controlled? check_addition->addition_ok ph_ok pH in Optimal Range? check_ph->ph_ok materials_ok Materials Meet Specs? check_materials->materials_ok temp_ok->addition_ok Yes adjust_cooling Action: Improve Heat Transfer/ Adjust Cooling temp_ok->adjust_cooling No addition_ok->ph_ok Yes adjust_addition Action: Slow Down Addition Rate addition_ok->adjust_addition No ph_ok->materials_ok Yes adjust_base Action: Refine Base Addition Protocol ph_ok->adjust_base No source_materials Action: Source Higher Purity Starting Materials materials_ok->source_materials No resolve Problem Resolved materials_ok->resolve Yes adjust_cooling->resolve adjust_addition->resolve adjust_base->resolve source_materials->resolve

References

Technical Support Center: N-Benzoyl-D-glucosamine Synthesis & NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and NMR analysis of N-benzoyl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this process.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows two sets of signals for my this compound product. Is my product impure?

A1: Not necessarily. This compound exists as a mixture of two anomers in solution: the α-anomer and the β-anomer. These two isomers are in equilibrium and will each give rise to a distinct set of signals in the NMR spectrum. The presence of two sets of signals, particularly in the anomeric region (around 5.0-6.0 ppm), is expected.

Q2: How can I distinguish between the α- and β-anomers in the 1H NMR spectrum?

A2: The key to distinguishing the anomers lies in the signal of the anomeric proton (H-1).

  • Chemical Shift: The anomeric proton of the α-anomer typically appears at a lower field (higher ppm value) than the β-anomer.

  • Coupling Constant: The most reliable method is to examine the coupling constant (J-value) of the anomeric proton's doublet. The β-anomer exhibits a larger coupling constant (typically 8-10 Hz) due to the trans-diaxial relationship between H-1 and H-2. The α-anomer has a smaller coupling constant (typically 3-4 Hz) because of the axial-equatorial relationship between H-1 and H-2.[1]

Q3: The signals for the other sugar ring protons (H-2 to H-6) are overlapping and difficult to interpret. What can I do?

A3: Signal overlapping in the sugar region (typically 3.0-4.5 ppm) is a common issue in carbohydrate NMR.[2] To resolve these signals, you can employ several techniques:

  • Higher Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.[3]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify which protons are coupled to each other, allowing you to trace the spin systems of each anomer and assign the individual proton signals.[4]

  • Temperature Variation: Changing the temperature of the NMR experiment can sometimes alter the chemical shifts of the protons sufficiently to resolve overlapping signals.

Q4: What are the common impurities I might see in my 1H NMR spectrum after synthesis?

A4: Common impurities can include:

  • Unreacted D-glucosamine: You may see the characteristic anomeric signals of the free sugar.

  • Benzoic Acid/Anhydride (B1165640): Aromatic signals from the benzoylating agent may be present if it is not completely removed during workup and purification.

  • Solvent Residues: Signals from solvents used in the reaction or purification (e.g., pyridine, methanol (B129727), ethyl acetate) are common.

  • O-Benzoylated Byproducts: If the reaction conditions are not optimized, you may have some benzoylation on the hydroxyl groups of the sugar in addition to the desired N-benzoylation. This can lead to a more complex spectrum.

Troubleshooting Guide for Complex NMR Spectra

If your ¹H NMR spectrum of this compound is difficult to interpret, follow this guide to troubleshoot common issues.

Problem 1: Multiple sets of anomeric signals are observed.

  • Is it just two sets of signals?

    • Yes: This is likely the expected mixture of α- and β-anomers. Proceed with identifying each anomer based on their distinct chemical shifts and coupling constants as detailed in the table below.

    • No, there are more than two sets: This suggests the presence of impurities or byproducts. Refer to Problem 3.

Problem 2: Ring proton signals (H-2 to H-6) are heavily overlapped.

  • Actionable Steps:

    • Confirm Anomeric Signals: First, clearly identify and integrate the anomeric proton signals for both anomers. The ratio of the anomers can be determined from this integration.

    • Employ 2D NMR: Run a COSY or TOCSY experiment to establish the connectivity between the protons of each anomer. This will help in assigning the crowded regions of the spectrum.

    • Use a Higher Field Spectrometer: If available, re-acquire the spectrum on a higher field instrument to improve signal dispersion.[3]

Problem 3: Unexpected signals are present in the spectrum.

  • Identify the region of the unexpected signals:

    • Aromatic Region (7.0-8.5 ppm): If you see aromatic signals that do not correspond to your N-benzoyl group, it could be residual benzoic acid or benzoyl anhydride. Improved purification, such as recrystallization or column chromatography, is recommended.

    • Sugar Region (3.0-5.5 ppm): Additional signals in this region could be from unreacted D-glucosamine or O-benzoylated byproducts.

    • Other Regions: Sharp singlets or multiplets may correspond to residual solvents from your reaction or purification.

Quantitative Data Summary

The following table summarizes the typical ¹H NMR chemical shift ranges and coupling constants for the anomeric protons of N-acylated glucosamine (B1671600) derivatives, which are key for distinguishing the α- and β-anomers of this compound.

AnomerAnomeric Proton (H-1) Chemical Shift (ppm)H-1, H-2 Coupling Constant (J-value in Hz)
α-anomer ~5.3 - 5.5~3 - 4
β-anomer ~4.8 - 5.0~8 - 10

Note: Exact chemical shifts can vary depending on the solvent and concentration.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the N-acylation of glucosamine.[5]

Materials:

  • D-glucosamine hydrochloride

  • Sodium methoxide (B1231860)

  • Methanol (anhydrous)

  • Benzoic anhydride

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Suspend D-glucosamine hydrochloride in anhydrous methanol and cool the suspension in an ice bath.

  • Slowly add the sodium methoxide solution to the D-glucosamine suspension with stirring. A precipitate of sodium chloride will form.

  • Filter off the sodium chloride to obtain a clear, supersaturated solution of D-glucosamine in methanol.

  • To the filtrate, slowly add a slight excess (1.1 equivalents) of benzoic anhydride while stirring at room temperature.

  • Continue stirring the reaction mixture. The this compound product will begin to precipitate.

  • Allow the mixture to stand, ideally overnight in a refrigerator, to ensure complete crystallization.

  • Collect the crystalline product by filtration and wash with a small amount of cold methanol.

  • The product can be further purified by recrystallization from hot methanol.[5]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start D-Glucosamine HCl in Methanol naome Add Sodium Methoxide start->naome filter_nacl Filter NaCl naome->filter_nacl add_benz Add Benzoic Anhydride filter_nacl->add_benz precipitate Precipitation of Product add_benz->precipitate collect Collect Crude Product precipitate->collect recrystallize Recrystallize from Methanol collect->recrystallize analyze NMR Analysis recrystallize->analyze

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for NMR Spectra

troubleshooting_logic node_rect node_rect node_ok node_ok start Complex NMR Spectrum q_anomers Two sets of anomeric signals? start->q_anomers a_anomers_yes Expected α/β anomer mixture. Analyze J-couplings. q_anomers->a_anomers_yes Yes q_impurities More than two sets of signals? q_anomers->q_impurities No q_overlap Ring proton signals overlapping? a_anomers_yes->q_overlap a_impurities_yes Indicates impurities. Check for unreacted starting materials or byproducts. q_impurities->a_impurities_yes Yes q_impurities->q_overlap No a_impurities_yes->q_overlap a_overlap_yes Run 2D NMR (COSY/TOCSY) or use higher field spectrometer. q_overlap->a_overlap_yes Yes end Spectrum Interpreted q_overlap->end No a_overlap_yes->end

Caption: Decision tree for troubleshooting complex ¹H NMR spectra.

Anomer Identification from ¹H NMR Data

anomer_identification cluster_anomers Anomers of this compound cluster_nmr Key ¹H NMR Parameters alpha α-anomer j_coupling H-1, H-2 Coupling Constant (J) alpha->j_coupling Small J (~3-4 Hz) chem_shift H-1 Chemical Shift (δ) alpha->chem_shift Downfield shift (~5.3-5.5 ppm) beta β-anomer beta->j_coupling Large J (~8-10 Hz) beta->chem_shift Upfield shift (~4.8-5.0 ppm)

Caption: Relationship between anomeric form and key ¹H NMR parameters.

References

How to remove unreacted benzoic anhydride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who need to remove unreacted benzoic anhydride (B1165640) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted benzoic anhydride?

The most common method is to first hydrolyze (quench) the unreacted benzoic anhydride into benzoic acid and then perform an acid-base extraction.[1][2] Benzoic anhydride reacts with water to form two equivalents of benzoic acid.[3][4] The resulting benzoic acid can then be easily removed from an organic solution by washing with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[5] This converts the water-insoluble benzoic acid into its water-soluble sodium benzoate (B1203000) salt, which partitions into the aqueous layer.[5][6]

Q2: How do I convert the unreacted benzoic anhydride to benzoic acid in the workup?

Acid anhydrides readily hydrolyze to carboxylic acids when they come into contact with water.[1] The process is often referred to as "quenching."[2] Simply adding water to the reaction mixture and stirring will initiate the hydrolysis. The reaction can be slow at room temperature but can be accelerated by gentle heating.[7] Often, the aqueous wash during the extraction step is sufficient to complete the hydrolysis.

Q3: Which basic solution is best for the extraction of the resulting benzoic acid?

The choice of base depends on the stability of your desired product.

  • Sodium Bicarbonate (NaHCO₃): A 5-10% aqueous solution is often preferred. It is a weak base and is sufficient to deprotonate benzoic acid without hydrolyzing or degrading sensitive functional groups (like esters) in the desired product.

  • Sodium Hydroxide (NaOH): A dilute solution (e.g., 1-2 M) is a stronger base and ensures complete deprotonation of benzoic acid.[8] However, it should be used with caution as it can promote side reactions with sensitive products.

Q4: Can I remove benzoic anhydride without an aqueous workup?

Yes, non-aqueous methods are available, which are particularly useful if your product is water-sensitive.

  • Distillation: If your product has a significantly different boiling point from benzoic anhydride (BP: 360 °C), fractional distillation under reduced pressure can be effective.[9]

  • Crystallization: You can selectively crystallize either your desired product or the benzoic anhydride impurity from a suitable solvent system.[10] For example, benzoic anhydride can be recrystallized from a mixture of benzene (B151609) and petroleum ether.[9]

  • Chromatography: Standard column chromatography is a highly effective method for separating benzoic anhydride from most organic compounds.

Q5: How can I confirm that the benzoic anhydride has been completely removed?

You can monitor the purification process using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Spot the crude mixture and the purified fractions against a benzoic anhydride standard. The absence of the benzoic anhydride spot in the purified sample indicates successful removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic protons of benzoic anhydride have characteristic chemical shifts. Their disappearance in the ¹H NMR spectrum of your product confirms its removal.

  • Infrared (IR) Spectroscopy: Benzoic anhydride shows two characteristic C=O stretching bands around 1780 cm⁻¹ and 1720 cm⁻¹. The absence of the higher frequency band is a good indicator of its removal.

Troubleshooting Guides

Problem 1: An emulsion formed during the basic aqueous wash.

  • Cause: High concentration of reactants or insufficient solvent can lead to the formation of stable emulsions.

  • Solution 1 (Dilution): Dilute the mixture with more organic solvent and/or water. This often helps to break the emulsion.

  • Solution 2 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of the layers.[5]

  • Solution 3 (Filtration): In some cases, passing the emulsified mixture through a pad of Celite or glass wool can help break the emulsion.

Problem 2: My desired product is also acidic and is being extracted into the aqueous layer.

  • Cause: If your product has an acidic proton (e.g., a phenol (B47542) or another carboxylic acid), it will also be deprotonated and extracted by a strong base.

  • Solution 1 (Use a Weaker Base): Carefully select a base that is strong enough to deprotonate benzoic acid (pKa ≈ 4.2) but not your product. For example, a sodium bicarbonate solution can separate benzoic acid from more weakly acidic phenols (pKa ≈ 10).

  • Solution 2 (Alternative Purification): If acid-base extraction is not selective, you must rely on other methods like chromatography, distillation, or recrystallization to separate your product from benzoic anhydride.

Problem 3: Benzoic anhydride is still present in my product after multiple aqueous washes.

  • Cause 1 (Incomplete Hydrolysis): The hydrolysis of benzoic anhydride to benzoic acid may be slow or incomplete, especially in non-polar organic solvents with limited interfacial area.

  • Solution 1: Before separating the layers, stir the two-phase mixture vigorously for an extended period (e.g., 30-60 minutes) to ensure complete hydrolysis. Gentle warming can also help.[7]

  • Cause 2 (Insufficient Base): You may not have used enough of the basic solution to neutralize all the benzoic acid formed from the unreacted anhydride.

  • Solution 2: Ensure you are using a sufficient molar excess of the base. Perform an additional wash with fresh aqueous base and test the aqueous layer with pH paper to ensure it is still basic after the wash.

Data Presentation

For reference, the physical properties of benzoic anhydride and its hydrolysis product, benzoic acid, are summarized below.

PropertyBenzoic AnhydrideBenzoic Acid
Molar Mass 226.23 g/mol [11]122.12 g/mol
Appearance White solid[11]White crystalline solid
Melting Point 42 °C[11]122 °C
Boiling Point 360 °C (decomposes)249 °C
Water Solubility Reacts (hydrolyzes)Slightly soluble in cold, soluble in hot
Organic Solubility Soluble in benzene, ether, chloroform[9]Soluble in ethanol, ether, benzene

Experimental Protocols

Protocol 1: Removal by Hydrolysis and Acid-Base Extraction

This is the most common procedure for removing benzoic anhydride from a neutral or basic organic product.

  • Concentrate the Reaction Mixture: If the reaction was run in a high volume of solvent, reduce the volume using a rotary evaporator.

  • Dilute: Re-dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Hydrolysis (Quenching): Transfer the organic solution to a separatory funnel. Add a portion of deionized water, shake the funnel, and allow it to stand for 15-20 minutes with occasional shaking to hydrolyze the anhydride.[2][7]

  • First Basic Wash: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.

  • Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the sodium bicarbonate solution (steps 4-5) one or two more times. Check the pH of the final aqueous wash to ensure it is basic.

  • Final Wash: Wash the organic layer with a saturated brine solution to remove residual water and salts.[5]

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Protocol 2: Removal by Recrystallization

This method is suitable if the desired product and benzoic anhydride have significantly different solubilities in a particular solvent system. The example below describes purifying the product, leaving the anhydride in the mother liquor.

  • Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at low temperatures but highly soluble at high temperatures, while benzoic anhydride is highly soluble at all temperatures.

  • Dissolution: Dissolve the crude reaction mixture in the minimum amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice-water bath to induce crystallization of the desired product.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved benzoic anhydride.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Analyze the purified product and the mother liquor by TLC or NMR to assess the purity.

Visualizations

Removal_Workflow start Reaction Mixture (Product + Unreacted Benzoic Anhydride) check_stability Is the product stable to water and base? start->check_stability extraction Perform Hydrolysis and Acid-Base Extraction check_stability->extraction  Yes check_bp Are boiling points significantly different? check_stability->check_bp  No end_node Purified Product extraction->end_node distillation Use Fractional Distillation (under vacuum) check_bp->distillation  Yes check_solubility Are solubilities significantly different? check_bp->check_solubility  No distillation->end_node recrystallization Use Recrystallization check_solubility->recrystallization  Yes chromatography Use Column Chromatography check_solubility->chromatography  No recrystallization->end_node chromatography->end_node

Caption: Decision workflow for selecting a purification method.

Hydrolysis_Pathway cluster_org Organic Phase cluster_aq Aqueous Phase Anhydride Benzoic Anhydride (Insoluble in H₂O) step1 + H₂O (Hydrolysis) Anhydride->step1 Product Desired Product (Organic Soluble) Benzoate Sodium Benzoate (Water Soluble) Acid Benzoic Acid (Slightly Soluble in H₂O) step1->Acid step2 + NaHCO₃ (aq) (Deprotonation) Acid->step2 step2->Benzoate

Caption: Pathway for converting benzoic anhydride to a water-soluble salt.

References

Dealing with hygroscopic nature of N-benzoyl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound N-benzoyl-D-glucosamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a derivative of glucosamine (B1671600), a naturally occurring amino sugar. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including:

  • Inaccurate Weighing: Absorption of water will lead to errors in mass measurements, affecting the concentration of solutions and the stoichiometry of reactions.

  • Physical Changes: The powder may clump or cake, making it difficult to handle and dispense accurately. In extreme cases, it may become a sticky solid or even deliquesce (dissolve in the absorbed water).

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound. Glucosamine itself is known to be very hygroscopic and can degrade rapidly when exposed to moisture.[1]

  • Alteration of Crystal Structure: Moisture can induce changes in the crystalline form of the compound, which can affect its physical properties like solubility and dissolution rate.

Q2: How should I properly store this compound?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment. Recommended storage conditions are "Sealed in dry, Room Temperature" or refrigerated at 2-8°C.[2][3] For enhanced protection, the primary container can be placed inside a secondary container with a desiccant.

Q3: What is the solubility of this compound?

A3: this compound is reported to be almost transparent in hot water and has a solubility of 34 g/L at 25°C.[3]

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate weighing of this compound.
  • Possible Cause: The compound has absorbed atmospheric moisture between being taken from storage and being weighed.

  • Troubleshooting Steps:

    • Minimize Exposure: Open the main container for the shortest time possible, preferably in a low-humidity environment such as a glove box or a room with a dehumidifier.

    • Use a Desiccator: Pre-weigh your weighing vessel and then place the required amount of this compound into it. If there is a delay before use, store the weighed sample in a desiccator.

    • Work Quickly: Have all necessary equipment ready to minimize the time the compound is exposed to the air.

    • Consider a Dry Box: For highly sensitive experiments, perform all manipulations within a glove box with a controlled inert atmosphere.

Issue 2: The this compound powder has caked or clumped.
  • Possible Cause: Improper storage has allowed the compound to absorb a significant amount of moisture.

  • Troubleshooting Steps:

    • Drying: Gently break up any large clumps with a clean, dry spatula. The powder can be dried under vacuum at a temperature that will not cause decomposition. It is crucial to determine the decomposition temperature of this compound before heating.

    • Verification: After drying, it is advisable to verify the purity and water content of the compound using appropriate analytical techniques (see Experimental Protocols section).

    • Improved Storage: Transfer the dried compound to a new, dry, airtight container with a desiccant and store it properly.

Issue 3: Unexpected results in analytical tests (e.g., NMR, HPLC).
  • Possible Cause: The presence of water in the sample can affect the analytical results.

  • Troubleshooting Steps:

    • NMR Spectroscopy:

      • Water can obscure signals in the 1H NMR spectrum, particularly in the region around 4.7-4.8 ppm in D2O. It can also exchange with labile protons (e.g., -OH, -NH), leading to peak broadening or disappearance.

      • Ensure your NMR solvent is anhydrous. Use freshly opened deuterated solvents or solvents stored over molecular sieves.

      • Consider using a solvent in which water is less soluble or where its peak does not interfere with key signals.

    • HPLC Analysis:

      • Excess water in the sample can alter the solvent composition at the point of injection, potentially leading to peak distortion or shifts in retention time, especially in reversed-phase chromatography.

      • Ensure that the sample is fully dissolved in the mobile phase or a compatible solvent. If the compound is dissolved in a different solvent for injection, ensure it is miscible with the mobile phase and does not cause precipitation.

    • Moisture Content Analysis: Before performing other analyses, determine the water content of your this compound sample using a technique like Karl Fischer titration. This will allow you to correct for the water content in your calculations.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₆[4]
Molecular Weight 283.28 g/mol [4]
Appearance White to Almost white powder to crystal[5][6]
Melting Point Not specified
Solubility in Water 34 g/L (25 °C)[3]
Storage Temperature Room Temperature or 2-8°C (Sealed in dry)[2][3][5]

Table 2: Illustrative Moisture Sorption Data for a Hygroscopic Carbohydrate Powder (Sucrose) at 29°C

Disclaimer: This data is for sucrose (B13894) and is provided as an illustrative example of the type of data that would be generated for this compound. Specific moisture sorption isotherm data for this compound was not found in the literature.

Water Activity (aw)Equilibrium Moisture Content (g H₂O/100 g solids)
0.071.20
0.201.50
0.402.10
0.602.80
0.753.50
0.858.50
0.9732.20
Data adapted from[7]

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is a general guideline and may need optimization for this compound.

Principle: Karl Fischer titration is a specific method for the determination of water content. A solution of iodine, sulfur dioxide, a base, and a solvent reacts stoichiometrically with water. The endpoint is detected potentiometrically.

Apparatus:

  • Automatic Karl Fischer Titrator

  • Titration vessel

  • Platinum electrode

  • Burette

  • Magnetic stirrer

  • Analytical balance

Reagents:

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • Water standard (e.g., sodium tartrate dihydrate) for titer determination

Procedure:

  • Titer Determination:

    • Add an appropriate volume of anhydrous methanol to the clean, dry titration vessel.

    • Titrate the solvent to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a suitable amount of water standard (e.g., 100-150 mg of sodium tartrate dihydrate) and add it to the vessel.[8]

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water equivalence factor (F) of the reagent (in mg H₂O/mL) is calculated.

  • Sample Analysis:

    • Neutralize the solvent in the titration vessel as described above.

    • Accurately weigh a sample of this compound (the amount will depend on the expected water content) and quickly transfer it to the titration vessel.

    • Stir to dissolve the sample. For carbohydrates that dissolve poorly in methanol, the addition of formamide (B127407) (up to 50%) and gentle warming (e.g., 50°C) may be necessary, provided the compound is stable under these conditions.[9]

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water content (%) is calculated using the following formula:

      where:

      • V = Volume of Karl Fischer reagent consumed (mL)

      • F = Water equivalence factor of the reagent (mg/mL)

      • W = Weight of the sample (g)

Protocol 2: General HPLC Method for Glucosamine Derivatives

This is a general method and should be optimized for the specific analysis of this compound.

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Apparatus:

  • HPLC system with a pump, autosampler, column oven, and detector (e.g., UV or ELSD)

  • Analytical column suitable for polar compounds (e.g., Amino, HILIC, or a reversed-phase C18 column with an appropriate mobile phase)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as determined during method development. For glucosamine derivatives, a common mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer.[10][11] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., the mobile phase or a diluent compatible with the mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent used for the standard solutions to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_storage Storage and Handling cluster_preparation Sample Preparation cluster_analysis Analytical Procedures cluster_results Data Interpretation storage Store this compound in airtight container with desiccant handling Handle in low-humidity environment (e.g., glove box) storage->handling weighing Accurately weigh sample (minimize exposure time) handling->weighing dissolution Dissolve in appropriate anhydrous solvent weighing->dissolution kf Karl Fischer Titration (Determine Water Content) dissolution->kf hplc HPLC Analysis (Purity/Assay) dissolution->hplc nmr NMR Spectroscopy (Structural Confirmation) dissolution->nmr correction Correct for water content in calculations kf->correction interpretation Interpret results considering potential moisture effects hplc->interpretation nmr->interpretation correction->interpretation

Caption: Workflow for handling and analyzing hygroscopic this compound.

troubleshooting_workflow cluster_yes cluster_no start Unexpected Experimental Results check_hygroscopicity Considered hygroscopic nature of the compound? start->check_hygroscopicity check_storage Was the compound stored correctly? check_hygroscopicity->check_storage Yes investigate_other Investigate other potential sources of error check_hygroscopicity->investigate_other No check_handling Was handling performed in a dry environment? check_storage->check_handling Yes reweigh Re-weigh sample after proper drying check_storage->reweigh No check_solvents Were anhydrous solvents used for analysis? check_handling->check_solvents Yes re_run_kf Determine water content with Karl Fischer titration check_handling->re_run_kf No re_run_analysis Repeat analysis with corrected sample weight and anhydrous conditions check_solvents->re_run_analysis Yes check_solvents->re_run_analysis No reweigh->re_run_kf re_run_kf->re_run_analysis

References

Enhancing the reaction rate of N-benzoyl-D-glucosamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-benzoyl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the reaction rate of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the N-benzoylation of D-glucosamine are the Schotten-Baumann reaction using benzoyl chloride and a base, and acylation with benzoic anhydride (B1165640). The choice between these methods often depends on the desired reaction conditions, scale, and sensitivity of the starting material to pH.[1][2]

Q2: How can I increase the rate of the N-benzoylation reaction?

A2: Several factors can be optimized to increase the reaction rate:

  • Choice of Benzoylating Agent: Benzoyl chloride is generally more reactive than benzoic anhydride and will typically result in a faster reaction.[2]

  • Temperature: Increasing the reaction temperature, within the stability limits of the reactants and products, can significantly accelerate the reaction. For instance, the Schotten-Baumann reaction is often conducted at room temperature but can be gently heated if the reaction is sluggish.[1] Reactions with benzoic anhydride may require heating to around 150°C in the absence of a catalyst.[2]

  • Concentration of Reactants: Increasing the concentration of the reactants can lead to a higher frequency of molecular collisions, thereby increasing the reaction rate.

  • Catalyst: While not always necessary, a catalyst can be employed. For instance, in the Schotten-Baumann reaction, a phase-transfer catalyst can be beneficial in biphasic systems. For reactions with benzoic anhydride, a catalyst may be required to achieve a reasonable reaction rate at lower temperatures.

Q3: What are the common side reactions, and how can they be minimized?

A3: The most common side reaction is O-benzoylation, where the hydroxyl groups of D-glucosamine are acylated in addition to the desired N-benzoylation. The reactivity of the functional groups in glucosamine (B1671600) generally follows the order: amino group > primary hydroxyl group (C6-OH) > secondary hydroxyl groups.[3] To minimize O-benzoylation:

  • Control Stoichiometry: Use a controlled amount of the benzoylating agent (typically a slight excess, e.g., 1.1 equivalents) to favor the more reactive amino group.

  • Reaction Conditions: Running the reaction at lower temperatures can increase the selectivity for N-acylation over O-acylation.

  • pH Control: In the Schotten-Baumann reaction, maintaining an appropriate alkaline pH is crucial. Excessively high pH can promote the hydrolysis of the benzoylating agent and may also lead to side reactions.

Q4: What are the best practices for purifying this compound?

A4: Purification typically involves crystallization. Common solvents for recrystallization include methanol (B129727), ethanol, or water-ethanol mixtures. The crude product should be washed to remove unreacted starting materials and byproducts. For example, washing with cold methanol and then ether can help remove fatty acids if benzoic anhydride is used. If O-benzoylated byproducts are present, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Low Reactivity of Benzoylating Agent: Benzoic anhydride is less reactive than benzoyl chloride.[2]2. Low Temperature: The reaction temperature may be too low for the chosen reagents.3. Insufficient Mixing: In biphasic reactions (e.g., Schotten-Baumann), poor mixing can limit the reaction rate.4. Incorrect pH: In the Schotten-Baumann reaction, the pH may not be sufficiently basic to neutralize the generated HCl.1. Switch to the more reactive benzoyl chloride.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Increase the stirring speed to ensure efficient mixing of the phases.4. Monitor and adjust the pH of the aqueous phase to maintain alkaline conditions (pH 9-12).[1]
Low Yield 1. Hydrolysis of Benzoylating Agent: Benzoyl chloride is moisture-sensitive and can hydrolyze, especially at high pH.2. Formation of Byproducts: Significant O-benzoylation or other side reactions can consume the starting material.3. Product Loss During Workup: The product may be partially soluble in the wash solvents or mother liquor.1. Use anhydrous solvents and ensure the reaction setup is dry. Add the benzoyl chloride slowly to the reaction mixture.2. Optimize reaction conditions (lower temperature, controlled stoichiometry of benzoylating agent) to favor N-benzoylation.3. Use cold wash solvents to minimize product loss. Concentrate the mother liquor to check for further product precipitation.
Presence of Multiple Products (TLC/NMR) 1. O-Benzoylation: One or more hydroxyl groups have been acylated.2. Unreacted Starting Material: The reaction has not gone to completion.1. Use purification methods such as column chromatography to separate the desired this compound from O-benzoylated byproducts.2. Increase the reaction time or temperature, or consider adding a slight excess of the benzoylating agent.
Difficulty in Product Crystallization 1. Presence of Impurities: O-benzoylated byproducts, unreacted starting materials, or salts can inhibit crystallization.2. Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization.1. Purify the crude product using column chromatography before attempting crystallization.2. Experiment with different solvent systems for recrystallization, such as methanol, ethanol, or mixtures with water. Seeding with a small crystal of pure product can also induce crystallization.

Experimental Protocols

Method 1: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This method utilizes the highly reactive benzoyl chloride in a biphasic system.

Materials:

Procedure:

  • Dissolve D-glucosamine hydrochloride in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Transfer the solution to a flask equipped with a magnetic stirrer.

  • Add an equal volume of dichloromethane to create a biphasic system.

  • Cool the mixture in an ice bath.

  • With vigorous stirring, add benzoyl chloride (1.1 equivalents) dropwise to the mixture.

  • Continue stirring at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol.

Method 2: N-Benzoylation using Benzoic Anhydride

This method is an alternative that avoids the use of the more moisture-sensitive benzoyl chloride.

Materials:

  • D-glucosamine hydrochloride

  • Sodium methoxide (B1231860)

  • Anhydrous methanol

  • Benzoic anhydride

  • Ether

Procedure:

  • Prepare a supersaturated solution of D-glucosamine in anhydrous methanol by treating a suspension of D-glucosamine hydrochloride with an equivalent amount of sodium methoxide in methanol.

  • Filter off the precipitated sodium chloride.

  • To the resulting solution of free D-glucosamine, add a slight excess of benzoic anhydride (e.g., 1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction may take several hours to days. Gentle heating can be applied to increase the rate. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with cold methanol and then with ether to remove unreacted benzoic anhydride and benzoic acid.

  • Purify the this compound by recrystallization from a suitable solvent.

Visualizations

experimental_workflow_schotten_baumann start Start dissolve Dissolve D-Glucosamine HCl in aq. NaOH start->dissolve add_solvent Add Organic Solvent (e.g., CH₂Cl₂) dissolve->add_solvent cool Cool to 0°C add_solvent->cool add_benzoyl_chloride Add Benzoyl Chloride (dropwise) cool->add_benzoyl_chloride react Stir at RT (15-30 min) add_benzoyl_chloride->react separate Separate Organic Layer react->separate wash Wash with Water and Brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end This compound purify->end

Caption: Workflow for Schotten-Baumann Synthesis.

logical_relationship_side_reaction cluster_reactants Reactants cluster_products Products glucosamine D-Glucosamine (Free Amine and Hydroxyls) n_benzoylation Desired Reaction: N-Benzoylation glucosamine->n_benzoylation o_benzoylation Side Reaction: O-Benzoylation glucosamine->o_benzoylation benzoylating_agent Benzoylating Agent (e.g., Benzoyl Chloride) benzoylating_agent->n_benzoylation benzoylating_agent->o_benzoylation product This compound n_benzoylation->product byproduct O-Benzoylated Byproducts o_benzoylation->byproduct

Caption: N- vs. O-Benzoylation Pathways.

References

Validation & Comparative

A Comprehensive Guide to the Purity Validation of N-benzoyl-D-glucosamine via NMR and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of N-benzoyl-D-glucosamine purity as determined by Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis, offering supporting experimental data and protocols.

This compound (C₁₃H₁₇NO₆, Molar Mass: 283.28 g/mol ) is a derivative of glucosamine (B1671600) with significant applications in the pharmaceutical and cosmetic industries. Its efficacy and safety are directly linked to its purity. This guide outlines the analytical methodologies for validating the purity of this compound, focusing on ¹H and ¹³C NMR spectroscopy and elemental analysis.

Comparative Analysis of Purity Assessment Methods

Both NMR spectroscopy and elemental analysis provide quantitative data to assess the purity of this compound. Below is a comparative summary of the expected and potential alternative results.

ParameterTechniqueExpected Value for Pure this compoundPotential Alternative/Impurity Indication
¹H NMR Chemical Shift (δ)Specific peaks corresponding to the protons of the glucosamine and benzoyl moieties.Presence of unexpected signals may indicate impurities such as residual starting materials (D-glucosamine, benzoic acid) or byproducts (e.g., N-acetyl-D-glucosamine).
IntegrationIntegral ratios consistent with the number of protons in the structure (e.g., 5 aromatic protons, 1 anomeric proton, etc.).Deviations from expected integral ratios suggest the presence of impurities.
Coupling Constants (J)Characteristic J-values for the pyranose ring protons.Altered coupling constants could suggest a different stereoisomer or a related but different sugar derivative.
¹³C NMR Chemical Shift (δ)Thirteen distinct signals corresponding to the carbon atoms of the molecule.Fewer or more than 13 signals, or significant shifts in expected peaks, point to the presence of impurities or a different compound.
Elemental Analysis % Carbon55.12%Deviation from this value suggests the presence of impurities with a different carbon content.
% Hydrogen6.05%Variation indicates impurities with a different hydrogen content.
% Nitrogen4.94%A lower or higher nitrogen percentage can indicate incomplete reaction or the presence of nitrogen-containing impurities.

Experimental Protocols

Detailed methodologies for conducting NMR and elemental analysis are crucial for obtaining reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical structure and quantify the purity of this compound by analyzing the ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid, dimethyl sulfone)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay). For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is critical.

    • Set the appropriate acquisition parameters for ¹³C NMR (e.g., pulse program with proton decoupling, acquisition time, relaxation delay).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at δ 4.79 ppm, DMSO-d₆ at δ 2.50 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

    • Analyze the integral ratios in the ¹H NMR spectrum to confirm the relative number of protons.

    • Identify any signals that do not correspond to the target molecule, which may indicate impurities. The purity can be calculated by comparing the integral of a characteristic peak of the analyte to that of a known internal standard (qNMR).

Elemental Analysis

Objective: To determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the this compound sample and compare them with the theoretical values.

Materials:

  • This compound sample (accurately weighed, typically 1-3 mg)

  • Tin or silver capsules

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried this compound sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Combustion: Place the encapsulated sample into the analyzer's autosampler. The sample is then dropped into a high-temperature furnace (around 900-1000 °C) and combusted in a stream of pure oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of columns that separate the gases. The amount of each gas is then measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the sample based on the detector's response and the sample weight.

  • Purity Assessment: Compare the experimentally determined percentages with the theoretical values for C₁₃H₁₇NO₆ (C: 55.12%, H: 6.05%, N: 4.94%). A close correlation indicates high purity.

Visualization of the Validation Workflow

The logical flow for the purity validation of this compound can be visualized as follows:

cluster_start Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_validation Purity Validation cluster_result Final Assessment Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR EA Elemental Analysis (CHN) Sample->EA NMR_Data Acquire & Process Spectra NMR->NMR_Data EA_Data Combustion & Detection EA->EA_Data Compare_NMR Compare Spectral Data with Reference NMR_Data->Compare_NMR Compare_EA Compare %C, H, N with Theoretical Values EA_Data->Compare_EA Purity_Confirmed Purity Confirmed Compare_NMR->Purity_Confirmed Match Impurity_Detected Impurity Detected Compare_NMR->Impurity_Detected Mismatch Compare_EA->Purity_Confirmed Match Compare_EA->Impurity_Detected Mismatch

Caption: Workflow for the purity validation of this compound.

Conclusion

The combined use of NMR spectroscopy and elemental analysis provides a robust and comprehensive approach to validating the purity of this compound. NMR offers detailed structural information and the ability to identify and quantify impurities, while elemental analysis provides a fundamental confirmation of the elemental composition. By following the detailed protocols and comparing the experimental data with theoretical values, researchers can confidently ascertain the purity of their samples, ensuring the reliability of their research and the quality of their products.

A Comparative Analysis of N-benzoyl-D-glucosamine and N-acetyl-D-glucosamine for Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced cosmetic and dermatological actives for skin hydration, glucosamine (B1671600) derivatives have garnered significant attention. Among these, N-acetyl-D-glucosamine (NAG) is a well-researched compound with established benefits. A lesser-known derivative, N-benzoyl-D-glucosamine, is also utilized in cosmetic formulations for its purported moisturizing properties. This guide provides a comparative analysis of these two molecules, summarizing the available experimental data, outlining their mechanisms of action, and detailing relevant experimental protocols to inform future research and development.

Executive Summary

N-acetyl-D-glucosamine is a precursor to hyaluronic acid (HA), a critical glycosaminoglycan for maintaining skin moisture.[1][2][3] Extensive in vitro and in vivo studies have demonstrated that topical and oral administration of NAG can increase skin hydration, improve barrier function, and reduce the clinical signs of dryness.[4][5] In contrast, while this compound is marketed for its moisturizing effects and is suggested to aid in HA synthesis, there is a notable absence of publicly available quantitative data from clinical or in vitro studies to substantiate these claims. The benzoyl moiety is theorized to enhance skin penetration, potentially offering a bioavailability advantage over NAG, but experimental evidence is required to confirm this hypothesis.

Data Presentation: Quantitative Effects on Skin Hydration

Due to the lack of available quantitative data for this compound's effect on skin hydration, a direct comparative table is not feasible at this time. The following table summarizes the documented effects of N-acetyl-D-glucosamine.

ParameterActiveConcentration/DosageStudy TypeKey FindingsReference
Skin MoisturizationN-acetyl-D-glucosamine (NAG)Not specifiedIn vivoIncreased skin moisturization and decreased skin flakiness with topical application.[5]
Skin MoisturizationN-acetyl-D-glucosamine (NAG)1000 mg/dayIn vivo (Oral)Significant increase in moisture content below the left eye after 60 days.[6]
Skin Plumping & ElasticityN-acetyl-D-glucosamine (NAG)8% creamIn vivo16.2% increase in total skin thickness (skin plumping) and 12.2% improvement in elasticity at 12 weeks.[7]
Hyaluronic Acid ProductionN-acetyl-D-glucosamine (NAG)Not specifiedIn vitroPromoted HA production in human dermal fibroblasts.[8]

Mechanism of Action: The Hyaluronic Acid Synthesis Pathway

Both N-acetyl-D-glucosamine and, theoretically, this compound are thought to exert their primary hydrating effects by serving as precursors for the biosynthesis of hyaluronic acid in the skin. Hyaluronic acid is synthesized by hyaluronan synthases (HAS), which are integral membrane proteins.[9] These enzymes polymerize alternating units of UDP-glucuronic acid and UDP-N-acetylglucosamine into long, unbranched HA chains that are extruded into the extracellular matrix.[3][7] By providing an exogenous source of a key building block, these glucosamine derivatives are believed to drive the synthesis of new hyaluronic acid, thereby increasing the skin's capacity to retain water.

Hyaluronic_Acid_Synthesis cluster_0 Cell Cytoplasm cluster_1 Plasma Membrane cluster_2 Extracellular Matrix Glucosamine_Derivatives N-acetyl-D-glucosamine or This compound (exogenous) UDP_GlcNAc UDP-N-acetylglucosamine Glucosamine_Derivatives->UDP_GlcNAc Enzymatic Conversion HAS Hyaluronan Synthase (HAS1, HAS2, HAS3) UDP_GlcNAc->HAS UDP_GlcUA UDP-glucuronic acid UDP_GlcUA->HAS HA Hyaluronic Acid Chain HAS->HA Polymerization & Extrusion Experimental_Workflow Start Start: EpiDermFT™ Tissues Equilibration Overnight Equilibration (37°C, 5% CO₂) Start->Equilibration Acclimatization Acclimatization to Ambient Conditions (90 min) Equilibration->Acclimatization Baseline Baseline Hydration Measurement (Impedance) Acclimatization->Baseline Treatment Topical Application of Test/Vehicle Formulations Baseline->Treatment Incubation Incubation (60 min) Treatment->Incubation Removal Removal of Excess Formulation Incubation->Removal Post_Measurement Post-Treatment Hydration Measurement (t=0, 15, 30 min) Removal->Post_Measurement Analysis Data Analysis and Comparison Post_Measurement->Analysis End End Analysis->End

References

Comparative Analysis of the Anti-inflammatory Activities of N-benzoyl-D-glucosamine and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of N-benzoyl-D-glucosamine and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). Due to a lack of direct comparative studies on this compound, this guide draws upon data from related glucosamine (B1671600) derivatives, primarily glucosamine sulfate (B86663) and N-acetyl-glucosamine, to provide a preliminary assessment framework. The information presented is intended to inform research and development efforts by highlighting the known mechanisms and potential therapeutic profiles of these compounds.

Executive Summary

Ibuprofen is a well-established anti-inflammatory agent that functions through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] Its efficacy in reducing pain and inflammation is well-documented. This compound is a derivative of glucosamine, a naturally occurring amino sugar.[5] While direct data is limited, related glucosamine compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties. This guide explores the potential anti-inflammatory mechanisms of this compound in contrast to the known actions of ibuprofen, supported by available experimental data on related molecules.

Data Presentation: Glucosamine vs. Ibuprofen in Osteoarthritis

Clinical studies comparing glucosamine sulfate with ibuprofen in patients with osteoarthritis offer insights into their relative efficacy and safety. The following table summarizes key findings from these studies. It is important to note that these studies were conducted with glucosamine sulfate, not this compound.

ParameterGlucosamine SulfateIbuprofenStudy DetailsSource
Dosage 1,500 mg/day (in three divided doses)1,200 mg/day (in three divided doses)Double-blind, randomized controlled trials in patients with knee osteoarthritis.[6][7]
Pain Reduction (4 weeks) Significant improvement in pain scores. In one study, pain score fell by 4.8 points on a 9-point scale.Significant improvement in pain scores. In the same study, pain score fell by 4.3 points. The difference was not statistically significant.Two RCTs with a total of 218 patients.[6]
Pain Reduction (8 weeks) Continued reduction in pain scores. One study showed a greater, statistically significant reduction in pain compared to ibuprofen at 8 weeks.Pain scores also decreased, but the reduction was less pronounced than with glucosamine at 8 weeks in one study.A double-blind trial in 40 out-patients with unilateral knee osteoarthrosis.[8]
Responder Rate (4 weeks) 48% of patients responded to treatment.52% of patients responded to treatment.Randomized, double-blind, parallel-group study with 200 hospitalized patients with active knee OA.[7]
Adverse Events Significantly fewer adverse events reported (6% of patients).Higher incidence of adverse events, mainly gastrointestinal (35% of patients).Randomized, double-blind, parallel-group study with 200 hospitalized patients with active knee OA.[7]

Experimental Protocols

The following are detailed methodologies representative of in vitro and in vivo assays used to evaluate the anti-inflammatory activity of glucosamine derivatives. These protocols can be adapted for a direct comparison of this compound and ibuprofen.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol is based on studies investigating N-acetyl-glucosamine derivatives.[9][10]

  • Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay: To determine non-toxic concentrations, a WST-1 assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds (e.g., this compound, ibuprofen) for 24 hours.

  • Induction of Inflammation: Macrophages are pre-treated with non-toxic concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Cytokine Production (IL-6, TNF-α, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available ELISA kits.

    • Gene and Protein Expression (iNOS, COX-2): Cells are harvested for RNA and protein extraction. The expression of inducible nitric oxide synthase (iNOS) and COX-2 is analyzed by quantitative RT-PCR and Western blot, respectively.

In Vivo Anti-inflammatory Assay: LPS-Induced Systemic Inflammation in Mice

This protocol is based on a study of N-acetyl-glucosamine derivatives.[11][12]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Inflammation: Mice are intraperitoneally injected with a non-lethal dose of LPS (e.g., 10 mg/kg).

  • Treatment: Test compounds (this compound or ibuprofen) or vehicle are administered intravenously or orally at a specified dose (e.g., 200-300 mg/kg) shortly before or after the LPS challenge.

  • Sample Collection: At a designated time point post-LPS injection (e.g., 6 hours), blood is collected via cardiac puncture for serum separation. Peritoneal and lung lavage can also be performed to assess leukocyte migration.

  • Measurement of Inflammatory Markers:

    • Serum Cytokines: Serum levels of IL-6 and TNF-α are measured by ELISA.

    • Leukocyte Migration: The number of leukocytes in the peritoneal and lung lavage fluid is counted using a hemocytometer.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the established anti-inflammatory pathway for ibuprofen and a proposed pathway for acylated glucosamine derivatives based on current research.

ibuprofen_pathway Arachidonic_Acid Arachidonic_Acid COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Conversion Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation Ibuprofen Ibuprofen Ibuprofen->COX-1_COX-2 Inhibition

Caption: Ibuprofen's anti-inflammatory mechanism of action.

glucosamine_pathway cluster_lps LPS Signal cluster_inflammation Inflammatory Cascade LPS LPS TLR4 TLR4 LPS->TLR4 NLRP3 NLRP3 TLR4->NLRP3 NF-kB NF-kB TLR4->NF-kB Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, etc.) NLRP3->Pro-inflammatory_Cytokines NF-kB->Pro-inflammatory_Cytokines Acylated_Glucosamine Acylated Glucosamine (e.g., N-palmitoyl-D-glucosamine) PPAR-a PPAR-α Acylated_Glucosamine->PPAR-a Activation PPAR-a->TLR4 Inhibition PPAR-a->NLRP3 Inhibition

Caption: Proposed anti-inflammatory pathway for acylated glucosamine derivatives.

Experimental Workflow

The diagram below outlines a general workflow for comparing the anti-inflammatory activity of this compound and ibuprofen in an in vitro setting.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Cell_Culture Culture Macrophages (e.g., RAW 264.7) Compound_Treatment Treat with: 1. Vehicle (Control) 2. This compound 3. Ibuprofen Cell_Culture->Compound_Treatment LPS_Stimulation Induce Inflammation with LPS Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells LPS_Stimulation->Cell_Lysis Cytokine_Assay Measure Cytokines (ELISA) Supernatant_Collection->Cytokine_Assay NO_Assay Measure Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay Gene_Expression Analyze Gene Expression (qRT-PCR) Cell_Lysis->Gene_Expression Protein_Expression Analyze Protein Expression (Western Blot) Cell_Lysis->Protein_Expression

Caption: In vitro workflow for comparing anti-inflammatory compounds.

Conclusion

While direct comparative data for this compound and ibuprofen is not yet available, the existing research on related glucosamine compounds suggests a potential for anti-inflammatory activity with a favorable safety profile. Ibuprofen is a potent and fast-acting anti-inflammatory drug, primarily working through COX inhibition.[1][2][3][4] Glucosamine derivatives, on the other hand, may exert their effects through different mechanisms, such as the modulation of inflammatory cytokines and signaling pathways like NF-kB and PPAR-α.[13][14] The presented experimental protocols provide a framework for future studies to directly compare the anti-inflammatory efficacy of this compound and ibuprofen. Such research is crucial for elucidating the therapeutic potential of novel glucosamine derivatives in the management of inflammatory conditions.

References

A Comparative Guide to N-benzoyl-D-glucosamine and Other Glucosamine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of N-benzoyl-D-glucosamine and other glucosamine (B1671600) derivatives. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction

Glucosamine and its derivatives are a class of compounds that have garnered significant interest for their therapeutic potential, largely revolving around their ability to inhibit specific enzymes. This inhibitory action is central to their roles in various biological processes, including glucose metabolism and inflammatory pathways. This guide focuses on a comparative analysis of this compound against other notable glucosamine derivatives, providing quantitative data on their inhibitory effects, detailed experimental methodologies, and visualizations of the relevant biological pathways.

Quantitative Comparison of Enzyme Inhibition

The inhibitory potential of glucosamine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and other derivatives against key enzymes.

Hexokinase Inhibition

Hexokinase is a crucial enzyme that phosphorylates glucose to glucose-6-phosphate, the first step in glycolysis. Inhibition of hexokinase can impact cellular energy metabolism and is a target of interest in cancer research.

Glucosamine DerivativeEnzyme SourceInhibition TypeKi (µM)IC50 (µM)Reference
This compound Yeast HexokinaseCompetitive~2.9 (for a similar C-2 amide)-[1]
N-acetyl-D-glucosamine (NAG)Rat Liver & Kidney N-acetyl-D-glucosamine kinaseCompetitive--[2]
2,6-disubstituted glucosamine (Compound 1)Human Hexokinase 2 (HK2)Competitive with glucose2.9 ± 0.33-[1]
2,6-disubstituted glucosamine (Compound 25)Human Hexokinase 2 (HK2)--0.025[1]
2,6-bis-sulfonamide glucosamine (Compound 34)Human Hexokinase 2 (HK2)--0.0079[1]
3-O-methyl-N-acetyl-D-glucosamineRat Liver N-acetylglucosamine kinaseCompetitive17-[2]
Glucosamine-6-Phosphate Synthase Inhibition

Glucosamine-6-phosphate synthase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthesis pathway, which is vital for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for glycosylation.

Glucosamine DerivativeEnzyme SourceInhibition TypeKi (µM)IC50 (µM)Reference
N-iodoacetylglucosamine-6-phosphateEscherichia coliIrreversible--
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP)Candida albicans---
Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in conditions like osteoarthritis and cancer metastasis.

Glucosamine DerivativeMMP TargetCell/Tissue SourceInhibition EffectConcentrationReference
Glucosamine HydrochlorideMMP-1, MMP-3, MMP-13Equine ChondrocytesSignificant inhibition of mRNA expression25-50 mM
Glucosamine SulfateMMP-3, MMP-9Human Osteosarcoma CellsSignificant reduction in mRNA and protein levels10 µg/ml
N-acetyl-D-glucosamineMMP-2HT-1080 cellsReduction of Concanavalin A-induced activity-
GlucosamineMMP-1, MMP-13Human ChondrocytesInhibition of mRNA expression10 mmol/l

Note: Direct IC50 or Ki values for this compound against specific MMPs were not found in the initial search. The table highlights the inhibitory effects of other common glucosamine forms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key enzyme inhibition assays cited in this guide.

Coupled Spectrophotometric Assay for Hexokinase Inhibition

This assay measures hexokinase activity by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.[3][4][5][6]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2 (10 mM)

  • ATP (2 mM)

  • NADP+ (1 mM)

  • Glucose (1 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (1 unit/mL)

  • Hexokinase

  • Inhibitor (this compound or other derivatives)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH in a microplate well.

  • Add the glucosamine derivative inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.

  • To initiate the reaction, add glucose to all wells.

  • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 10-15 minutes.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Fluorometric Assay for Matrix Metalloproteinase (MMP) Inhibition

This method utilizes a fluorogenic peptide substrate that is cleaved by MMPs, resulting in an increase in fluorescence.[7][8][9][10]

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • Inhibitor (glucosamine derivative)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., using APMA).

  • In a 96-well black microplate, add the assay buffer.

  • Add the glucosamine derivative inhibitor at various concentrations to the wells. Include a control well without the inhibitor.

  • Add the activated MMP enzyme to all wells except for the blank.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) kinetically over a period of 30-60 minutes.

  • The reaction rate is determined from the slope of the linear phase of the fluorescence versus time curve.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the hexokinase assay.

Assay for Glucosamine-6-Phosphate Synthase (GFAT) Inhibition

The activity of GFAT can be determined by measuring the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine.[11][12]

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • Fructose-6-phosphate (10 mM)

  • L-glutamine (20 mM)

  • EDTA (1 mM)

  • Recombinant GFAT enzyme

  • Inhibitor (glucosamine derivative)

  • Perchloric acid

  • Reagents for colorimetric detection of glucosamine-6-phosphate (e.g., Ehrlich's reagent)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, fructose-6-phosphate, L-glutamine, and EDTA.

  • Add the glucosamine derivative inhibitor at various concentrations to the reaction tubes. Include a control without inhibitor.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the GFAT enzyme.

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to remove the precipitated protein.

  • Quantify the amount of glucosamine-6-phosphate in the supernatant using a colorimetric method.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibitory effects of glucosamine derivatives on enzymes like hexokinase and GFAT have significant implications for cellular signaling. Below are diagrams illustrating the key pathways affected and a typical experimental workflow for inhibitor screening.

Hexosamine_Biosynthesis_Pathway Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis GlcN6P Glucosamine-6-P Fructose6P->GlcN6P GFAT (Glucosamine Derivatives Inhibit) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GlcNAc6P N-Acetylglucosamine-6-P GlcN6P->GlcNAc6P GNA1 AcetylCoA Acetyl-CoA CoA CoA AcetylCoA->CoA GlcNAc1P N-Acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 UTP UTP PPi PPi UTP->PPi Glycosylation Protein & Lipid Glycosylation UDPGlcNAc->Glycosylation

Caption: The Hexosamine Biosynthesis Pathway (HBP) and points of inhibition.[13][14][15][16][17][18]

Caption: Inhibition of the NF-κB signaling pathway by glucosamine derivatives.[19][20][21][22]

Experimental_Workflow start Start: Inhibitor Screening prep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitors start->prep assay Perform Enzyme Assay: Incubate enzyme with inhibitor and substrate prep->assay measure Measure Activity: Spectrophotometry or Fluorometry assay->measure data Data Analysis: Calculate % Inhibition and IC50 values measure->data compare Compare Derivatives: Rank inhibitory potency data->compare pathway Pathway Analysis: Investigate effects on cellular signaling compare->pathway end Conclusion: Identify lead compounds pathway->end

Caption: A generalized experimental workflow for screening enzyme inhibitors.

Conclusion

This guide provides a comparative overview of this compound and other glucosamine derivatives as enzyme inhibitors. The presented data indicates that modifications to the glucosamine scaffold can significantly alter inhibitory potency and selectivity against key enzymes such as hexokinase and matrix metalloproteinases. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the fields of biochemistry, pharmacology, and drug discovery to design and interpret studies aimed at exploring the therapeutic potential of this versatile class of compounds. Further research is warranted to elucidate the precise inhibitory mechanisms and structure-activity relationships for this compound and a broader range of its analogs.

References

A Comparative Analysis of N-benzoyl-D-glucosamine and Hyaluronic Acid in Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of N-benzoyl-D-glucosamine and hyaluronic acid in cosmetic formulations, supported by experimental data, for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of cosmetic science, the quest for effective ingredients that promote skin health and combat the signs of aging is paramount. Among the vast array of available compounds, this compound and hyaluronic acid have emerged as notable contenders for their purported benefits in skin hydration, anti-aging, and barrier function. This guide provides a detailed comparative analysis of these two molecules, summarizing key experimental data and outlining the methodologies used to evaluate their performance.

While direct comparative clinical data for this compound is limited, this guide will utilize data from its closely related and well-researched derivative, N-acetyl-glucosamine (NAG), as a proxy to facilitate a meaningful comparison with the extensively studied hyaluronic acid. It is important to note that while structurally similar, the benzoyl group in this compound may influence its properties, and further research is warranted for a definitive comparison.

At a Glance: Key Efficacy Parameters

Efficacy ParameterThis compound (data from N-acetyl-glucosamine)Hyaluronic Acid
Skin Hydration Increases skin moisturization and stimulates endogenous hyaluronic acid synthesis.[1][2]Potent humectant, capable of holding up to 1000 times its weight in water, providing immediate and sustained hydration.
Anti-Aging Improves skin elasticity, reduces the appearance of fine lines and wrinkles, and enhances skin plumpness.[3]Reduces wrinkle depth, improves skin elasticity and firmness.
Skin Barrier Function Normalizes stratum corneum exfoliation and can improve skin barrier integrity.Strengthens the skin barrier by promoting cell cohesion and reducing transepidermal water loss (TEWL).
Hyperpigmentation Inhibits melanin (B1238610) production, leading to a reduction in the appearance of hyperpigmentation.[4]While not its primary function, improved hydration and barrier function can contribute to a more even skin tone.
Mechanism of Action Serves as a precursor for hyaluronic acid synthesis and modulates cellular adhesion and differentiation.[1][2]Binds to cell surface receptors like CD44, activating signaling pathways that influence cell proliferation, migration, and inflammation.

Detailed Efficacy Comparison

Skin Hydration

This compound (as N-acetyl-glucosamine): Clinical studies have demonstrated that topical application of NAG leads to a significant increase in skin moisturization.[1] This is attributed to its role as a precursor for hyaluronic acid synthesis within the skin.[2][5][6][7][8] By providing the building blocks for this essential glycosaminoglycan, NAG helps the skin to naturally maintain its hydration levels from within.

Hyaluronic Acid: Hyaluronic acid is a renowned humectant, drawing moisture from the environment and binding it to the skin. This property results in an immediate plumping effect and sustained hydration. The efficacy of hyaluronic acid is often dependent on its molecular weight, with lower molecular weight versions penetrating deeper into the epidermis for longer-lasting hydration.

Experimental Protocols

To ensure a clear understanding of the data presented, this section details the methodologies employed in key experiments cited throughout this guide.

Assessment of Skin Hydration
  • Objective: To quantify the change in skin moisture content after topical application of the test formulation.

  • Methodology:

    • Subject Recruitment: A cohort of healthy female volunteers with mild to moderate dry skin is recruited.

    • Acclimatization: Subjects are acclimatized to a controlled environment (temperature and humidity) for a specified period before measurements.

    • Baseline Measurement: Baseline skin hydration is measured on the forearm or cheek using a Corneometer®. This instrument measures the electrical capacitance of the skin, which is proportional to its water content.

    • Product Application: A standardized amount of the test formulation (containing either this compound/NAG or hyaluronic acid) and a placebo control are applied to designated areas on the skin.

    • Post-application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 2, 4, and 8 weeks) after the initial application.

    • Data Analysis: The percentage change in skin hydration from baseline is calculated for both the test and placebo groups. Statistical analysis is performed to determine the significance of the observed changes.

Evaluation of Anti-Aging Effects (Wrinkle Reduction and Elasticity)
  • Objective: To assess the impact of the test formulation on skin elasticity and the appearance of fine lines and wrinkles.

  • Methodology:

    • Subject Recruitment: A panel of female volunteers with visible signs of photoaging (fine lines, wrinkles, loss of elasticity) is selected.

    • Baseline Assessment:

      • Elasticity: Skin elasticity is measured using a Cutometer®. This device applies negative pressure to the skin and measures its ability to return to its original state.

      • Wrinkles: High-resolution images of the periorbital (crow's feet) or nasolabial fold areas are captured using a standardized imaging system.

    • Product Application: Subjects apply the test formulation or a placebo to their face twice daily for a predetermined period (e.g., 8 or 12 weeks).

    • Follow-up Assessments: Elasticity measurements and high-resolution imaging are repeated at the end of the study period.

    • Data Analysis:

      • Elasticity: Changes in skin elasticity parameters (e.g., R2 value) are calculated and compared between the test and placebo groups.

      • Wrinkles: Image analysis software is used to quantify changes in wrinkle depth, length, and area. Expert visual grading may also be employed.

Signaling Pathways and Mechanisms of Action

The efficacy of both this compound and hyaluronic acid is rooted in their interaction with cellular signaling pathways that govern skin homeostasis.

This compound (as N-acetyl-glucosamine) Signaling

NAG primarily functions as a fundamental building block for the biosynthesis of hyaluronic acid. Its mechanism also involves the modulation of cellular adhesion molecules.

NBzG_Signaling NBzG This compound (as N-acetyl-glucosamine) HAS Hyaluronan Synthase (HAS) NBzG->HAS Precursor CD44 CD44 Receptor NBzG->CD44 Competitive Binding HA Hyaluronic Acid Synthesis HAS->HA Hydration Increased Skin Hydration HA->Hydration Adhesion Modulation of Keratinocyte Adhesion CD44->Adhesion Exfoliation Normalized Exfoliation Adhesion->Exfoliation

Caption: this compound (as NAG) signaling pathway.

Hyaluronic Acid Signaling

Hyaluronic acid exerts its effects by binding to specific cell surface receptors, most notably CD44, which triggers a cascade of intracellular events.

HA_Signaling HA Hyaluronic Acid CD44 CD44 Receptor HA->CD44 Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., Rho/ROCK, PI3K/Akt) CD44->Signaling_Cascade Activates Proliferation Cell Proliferation & Migration Signaling_Cascade->Proliferation Inflammation Modulation of Inflammation Signaling_Cascade->Inflammation Barrier Skin Barrier Function Signaling_Cascade->Barrier Experimental_Workflow Start Start: Subject Recruitment (Defined Inclusion/Exclusion Criteria) Washout Washout Period (Standardized Cleanser) Start->Washout Baseline Baseline Measurements (Corneometer, Cutometer, Imaging) Washout->Baseline Randomization Randomization (Test vs. Placebo Group) Baseline->Randomization Treatment Treatment Period (Standardized Product Application) Randomization->Treatment Group A Randomization->Treatment Group B FollowUp Follow-up Measurements (e.g., Weeks 4, 8, 12) Treatment->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis End End: Conclusion on Efficacy Analysis->End

References

Confirming the Structure of Synthesized N-benzoyl-D-glucosamine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, rigorous structural confirmation of synthesized compounds is a critical step to ensure the validity of experimental outcomes. This guide provides a comparative overview of using mass spectrometry to confirm the structure of N-benzoyl-D-glucosamine, contrasting it with other common analytical techniques and providing detailed experimental protocols.

This compound is a derivative of glucosamine (B1671600) with a molecular formula of C₁₃H₁₇NO₆ and a molecular weight of 283.28 g/mol .[1][2][3][4][5] Its synthesis is a key step in the development of various pharmaceutical agents and in glycobiology research.[2] Mass spectrometry is a powerful tool for confirming its identity by providing precise mass-to-charge ratio (m/z) information and characteristic fragmentation patterns.

Comparison of Structural Confirmation Methods

While mass spectrometry is highly effective for determining molecular weight, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information. The choice of method depends on the specific information required, sample availability, and desired sensitivity.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Information Provided Molecular weight, elemental composition, fragmentation patternDetailed molecular structure, atom connectivity, stereochemistryPresence of specific functional groups
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Low (milligram to microgram)
Sample Requirement Small (micrograms to nanograms)Larger (milligrams)Moderate (milligrams to micrograms)
Key this compound Data [M+H]⁺, [M+Na]⁺ ions, fragments from glycosidic and amide bond cleavageChemical shifts and coupling constants for protons and carbonsAbsorption bands for -OH, -NH, C=O (amide and ester), and aromatic C-H groups
Primary Use Case Confirming molecular weight and identifying structure through fragmentationElucidating the complete 3D structure and connectivityQuick verification of functional groups present in the molecule

Mass Spectrometry Data for this compound

Mass spectrometry analysis, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is ideal for analyzing polar molecules like this compound. The expected mass spectrum would prominently feature the protonated molecule ([M+H]⁺) and its adducts, along with characteristic fragment ions.

Ion DescriptionTheoretical m/zExpected AdductsTheoretical m/z of Adducts
Molecular Ion [M] 283.11[M+H]⁺284.11
[M+Na]⁺306.09
[M+K]⁺322.07
Key Fragment 1 (Loss of Benzoyl group)178.09
Key Fragment 2 (Benzoyl Cation)105.03
Key Fragment 3 (Loss of water from [M+H]⁺)266.10
Key Fragment 4 (Oxonium ion from cleavage)162.07

Note: The observed m/z values may vary slightly depending on the instrument's calibration and resolution.

Experimental Protocols

A reliable confirmation of the structure of this compound can be achieved using High-Resolution Mass Spectrometry (HRMS). Below is a typical protocol for ESI-MS analysis.

Protocol: ESI-MS Analysis of this compound
  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile/water 1:1 v/v) to create a stock solution of 1 mg/mL.

    • Prepare a dilute working solution by taking 10 µL of the stock solution and diluting it to 1 mL with the same solvent, resulting in a final concentration of 10 µg/mL.

    • To promote ionization, add 0.1% formic acid to the final solution for positive ion mode analysis.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range of m/z 50-500.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V (adjust to control fragmentation)

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas (N₂) Flow: 500 - 800 L/hr

      • Desolvation Temperature: 300 - 400 °C

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • To confirm the structure, perform MS/MS analysis on the precursor ion (e.g., m/z 284.11 for [M+H]⁺).

    • Isolate the precursor ion in the quadrupole or ion trap.

    • Apply collision-induced dissociation (CID) with argon as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.

    • Acquire the product ion spectrum.

Visualizing the Workflow and Fragmentation

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

G Experimental Workflow for Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_confirmation Data Analysis & Confirmation Synthesis Synthesize N-benzoyl- D-glucosamine Purification Purify Compound (e.g., Chromatography) Synthesis->Purification SamplePrep Prepare Sample for MS Purification->SamplePrep MS_Acquisition Acquire Full Scan MS Data (ESI-TOF/Orbitrap) SamplePrep->MS_Acquisition MSMS_Acquisition Acquire MS/MS Data (CID on [M+H]⁺) MS_Acquisition->MSMS_Acquisition DataAnalysis Analyze Spectra: - Check m/z of [M+H]⁺ - Identify Fragment Ions MSMS_Acquisition->DataAnalysis StructureConfirm Confirm Structure DataAnalysis->StructureConfirm G Proposed ESI-MS/MS Fragmentation of this compound parent [M+H]⁺ m/z 284.11 frag1 Loss of H₂O m/z 266.10 parent->frag1 - H₂O frag2 Loss of Benzoyl [C₇H₅O] m/z 178.09 parent->frag2 - C₇H₅O frag3 Benzoyl Cation [C₇H₅O]⁺ m/z 105.03 parent->frag3 Amide Cleavage frag4 Oxonium Ion [C₆H₁₀NO₄]⁺ m/z 162.07 parent->frag4 Glycosidic Cleavage

References

Comparative Analysis of the Biological Activity of N-benzoyl-D-glucosamine Anomers: An Insight into Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conformational Differences: The Structural Basis for Differential Activity

The primary distinction between the α and β anomers of N-benzoyl-D-glucosamine lies in their three-dimensional structure, which dictates how they fit into the binding pockets of enzymes and receptors. Studies on related N-glycosyl amides have revealed that the anomeric configuration directly influences the preferred chair conformation of the pyranose ring.[1][2][3][4][5]

It has been observed that for several N-glycosyl amides, the β-anomers predominantly adopt a ⁴C₁ chair conformation . In this conformation, the large N-benzoyl group at the anomeric carbon is in an equatorial position, which is generally more stable. Conversely, the α-anomers tend to favor a ¹C₄ chair conformation , placing the N-benzoyl group in an axial orientation.[1][2][3][4][5] This conformational variance is crucial as it alters the spatial presentation of the entire molecule, potentially leading to different biological interactions and activities.

Anomer_Conformations cluster_beta β-Anomer cluster_alpha α-Anomer b_anomer β-N-benzoyl-D-glucosamine b_conformation ⁴C₁ Chair Conformation (Equatorial N-benzoyl group) b_anomer->b_conformation Predominantly adopts bioactivity_beta Potentially Different Biological Activity b_conformation->bioactivity_beta Leads to a_anomer α-N-benzoyl-D-glucosamine a_conformation ¹C₄ Chair Conformation (Axial N-benzoyl group) a_anomer->a_conformation Tends to favor bioactivity_alpha Potentially Different Biological Activity a_conformation->bioactivity_alpha Leads to

Figure 1: Conformational differences between α and β anomers.

Potential Implications for Biological Activity

The distinct conformations of the α and β anomers can translate into significant differences in their biological activities. While specific data for this compound is lacking, studies on analogous compounds provide valuable insights.

Enzyme Inhibition

The inhibitory activity of glycoside derivatives against enzymes is highly dependent on their ability to mimic the substrate or transition state and fit snugly into the active site. A study on N-glycosyl amides with a galactose unit demonstrated that these compounds act as moderate inhibitors of β-galactosidase.[1][2][3][4][5] The stereochemistry at the anomeric center is pivotal for such interactions. It is plausible that one anomer of this compound could be a more potent inhibitor of a specific glucosaminidase or other enzymes involved in glycosylation pathways than the other, due to a more favorable binding conformation.

Immunomodulatory Effects

Research on anomeric pairs of lipophilic glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine (a muramyl dipeptide) has explored their capacity to stimulate nonspecific resistance to bacterial infections.[6] While for some derivatives, no difference was observed between the α and β anomers, for α- and β-cyclododecyl glycosides, an inverse relationship between stimulatory activity and dose was found.[6] This suggests that the nature of the aglycone, in this case, the benzoyl group, in conjunction with the anomeric configuration, could fine-tune the immunomodulatory response.

Anti-cancer and Anti-inflammatory Potential

N-acetyl-D-glucosamine (NAG) and its derivatives have been investigated for their anti-inflammatory and anti-cancer properties. The biological effects of these compounds are often mediated through their influence on cellular signaling pathways. Given that the presentation of the molecule to cell surface receptors or intracellular proteins is conformation-dependent, it is reasonable to hypothesize that the α and β anomers of this compound could exhibit differential efficacy in these areas.

Experimental Protocols for Biological Activity Assessment

To empirically determine the comparative biological activities of this compound anomers, a series of well-established assays can be employed. The following protocols are based on methodologies used for related glucosamine (B1671600) derivatives.

Enzyme Inhibition Assay (Example: β-Galactosidase)

This assay is designed to measure the inhibitory effect of the test compounds on enzyme activity.

Materials:

  • β-galactosidase from E. coli

  • o-nitrophenyl β-D-galactopyranoside (ONPG) as the substrate

  • Test compounds (α- and β-N-benzoyl-D-glucosamine)

  • Phosphate (B84403) buffer

  • Sodium carbonate solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and varying concentrations of the test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to wells containing either the test compound or buffer (as a control).

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the ONPG substrate to all wells.

  • Allow the reaction to proceed at 37°C for a defined period.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance at a specific wavelength (e.g., 420 nm) to quantify the amount of o-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC₅₀ value.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis A Prepare Enzyme, Substrate, and Test Compound Solutions B Add Enzyme to Test Compound/Buffer in 96-well Plate A->B C Incubate at 37°C B->C D Add ONPG Substrate C->D E Incubate at 37°C D->E F Stop Reaction with Sodium Carbonate E->F G Measure Absorbance F->G H Calculate % Inhibition and IC₅₀ G->H

Figure 2: Workflow for enzyme inhibition assay.

Cell Viability and Proliferation Assay

This assay assesses the cytotoxic effects of the compounds on cell lines.

Materials:

  • Relevant cell line (e.g., cancer cell line, immune cells)

  • Cell culture medium and supplements

  • Test compounds

  • MTT or WST-1 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the α and β anomers of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • For MTT, add a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength.

  • Express the results as a percentage of the viability of untreated control cells.

Conclusion and Future Directions

The anomeric configuration of this compound is predicted to have a profound impact on its biological activity due to the resulting conformational differences. While direct experimental evidence is currently unavailable, the principles derived from studies of related N-acyl-glucosamine derivatives strongly suggest that the α and β anomers will exhibit distinct pharmacological profiles.

Future research should focus on the stereoselective synthesis of both anomers of this compound and their subsequent evaluation in a panel of biological assays. This would include enzyme inhibition studies, assessment of anti-inflammatory and anti-cancer activities, and investigation of their effects on key signaling pathways. Such studies will not only elucidate the specific biological roles of each anomer but also pave the way for the rational design of more potent and selective carbohydrate-based therapeutics. The distinct biological activities of glucosamine and N-acetylglucosamine further underscore the importance of such detailed structural and functional analyses.[7]

References

A Comparative Guide to HPLC Methodologies for N-benzoyl-D-glucosamine Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of N-benzoyl-D-glucosamine in complex biological or pharmaceutical matrices is crucial for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides a comparative overview of two principal HPLC-based methodologies: a direct Reverse-Phase HPLC with UV detection (RP-HPLC-UV) and a pre-column derivatization HPLC method.

The choice between these methods depends on the required sensitivity, the complexity of the sample matrix, and the available equipment. While this compound's benzoyl group provides a chromophore for direct UV detection, derivatization can significantly enhance sensitivity and selectivity, which may be necessary for trace-level analysis in challenging matrices.

Comparative Performance of HPLC Methodologies

The following tables summarize the typical performance characteristics of a direct HPLC-UV method and a pre-column derivatization method, based on validated methods for structurally similar compounds like N-acryloyl-glucosamine and derivatized glucosamine (B1671600).

Table 1: HPLC-UV Method Performance (Adapted from N-acryloyl-glucosamine analysis)

Validation ParameterPerformance Metric
Linearity (R²)>0.999
Accuracy (Relative Error)-1.43% to 1.78%
Precision (Intra- and Inter-day Variation)<3.10%
Limit of Detection (LOD)Typically in the low µg/mL range
Limit of Quantification (LOQ)Typically in the mid-to-high µg/mL range
Recovery94.62% to 99.33%

Table 2: Pre-column Derivatization HPLC Method Performance (FMOC-Su Derivatization of Glucosamine)

Validation ParameterPerformance Metric
Linearity (R²)>0.9995
Accuracy (Spike Recovery)99.0% to 101%[1]
Precision (Repeatability RSD)~0.7%[1]
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Reproducibility (Inter-laboratory RSD)<4.0%[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the direct HPLC-UV method and the pre-column derivatization HPLC method.

G cluster_0 Direct HPLC-UV Method Workflow sample Sample Preparation (e.g., Protein Precipitation, Filtration) hplc HPLC System (Amino Column) sample->hplc Inject uv UV Detector hplc->uv Elute data Data Acquisition & Analysis uv->data

Direct HPLC-UV Method Workflow Diagram

G cluster_1 Pre-column Derivatization HPLC Method Workflow sample Sample Preparation (e.g., Protein Precipitation, Filtration) derivatize Derivatization Reaction (e.g., with FMOC-Su) sample->derivatize hplc HPLC System (C18 Column) derivatize->hplc Inject uv_fl UV or Fluorescence Detector hplc->uv_fl Elute data Data Acquisition & Analysis uv_fl->data

Pre-column Derivatization Workflow Diagram

Detailed Experimental Protocols

Below are detailed experimental protocols for the two compared HPLC methodologies. These protocols are adapted from established methods for similar analytes and should be optimized and validated for the specific application.

Method 1: Direct RP-HPLC-UV Analysis

This method is adapted from a validated procedure for N-acetyl-glucosamine and N-acryloyl-glucosamine and is suitable for this compound due to its inherent UV absorbance.[2]

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: Shimadzu InertSustain Amino Column (250 × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Acetonitrile (B52724) and phosphate (B84403) buffer (75:25, v/v, pH 6.0).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection Wavelength: UV at approximately 230 nm (for the benzoyl group).

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation (from a complex matrix like plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

4. Method Validation:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.

  • Accuracy and Precision: Analyze spiked blank matrix samples at low, medium, and high concentrations in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Recovery: Compare the peak area of a spiked sample before and after the extraction procedure.

Method 2: Pre-column Derivatization HPLC Analysis

This method is based on the principle of derivatizing the amine group of glucosamine with N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su) to enhance UV absorbance and fluorescence for higher sensitivity.[1] This approach would be beneficial if very low detection limits are required.

1. Chromatographic Conditions:

  • HPLC System: Waters Alliance 2695 or equivalent with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., sodium acetate (B1210297) with triethylamine, pH adjusted).

  • Gradient Elution: A typical gradient might be 20-80% Mobile Phase A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).

  • Injection Volume: 20 µL.

2. Reagent Preparation:

  • Borate (B1201080) Buffer: Prepare a 0.2 M boric acid solution and adjust the pH to 8.5 with sodium hydroxide.

  • FMOC-Su Solution: Dissolve FMOC-Su in acetonitrile to a concentration of 15 mM.[1]

3. Derivatization Procedure:

  • To 100 µL of the extracted and reconstituted sample (from Method 1, step 3, reconstituted in water), add 100 µL of borate buffer.

  • Add 200 µL of the FMOC-Su solution.

  • Vortex and allow the reaction to proceed at room temperature for 2 minutes.

  • Add 100 µL of a quenching reagent (e.g., 20 mM glycine) to stop the reaction.

  • The sample is now ready for injection.

4. Method Validation:

  • Follow the same validation parameters as outlined for Method 1. The derivatization step adds complexity, so stability of the derivatized product should also be assessed. The stability tests confirmed that the glucosamine–FMOC-Su derivative, once formed, is stable at room temperature for at least 5 days.

Conclusion

The choice between a direct HPLC-UV method and a pre-column derivatization method for the quantification of this compound depends on the specific requirements of the analysis.

  • Direct HPLC-UV: This method is simpler, faster, and avoids the use of additional reagents. It is well-suited for routine analysis and quality control where concentration levels are expected to be within the µg/mL range. The presence of the benzoyl chromophore makes this a viable approach.

  • Pre-column Derivatization: This method offers significantly higher sensitivity, making it the preferred choice for bioanalysis, pharmacokinetic studies, or any application requiring the detection and quantification of trace amounts of the analyte. While more complex and time-consuming, the enhanced sensitivity can be critical for accurate measurements in complex matrices with low analyte concentrations.

Ultimately, the method must be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for the intended application.

References

Side-by-side comparison of different synthesis routes for N-benzoyl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and carbohydrate chemistry, the synthesis of N-benzoyl-D-glucosamine, a key derivative of glucosamine (B1671600), is of significant interest. This guide provides a side-by-side comparison of three prominent chemical synthesis routes, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for specific research needs.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative metrics for the different synthesis routes for this compound.

Synthesis Route Reagents Yield Reaction Time Temperature Key Features
1. Benzoic Anhydride (B1165640) D-Glucosamine HCl, Sodium, Anhydrous Methanol (B129727), Benzoic AnhydrideNearly Quantitative24 hours to 5 daysRoom Temperature / Ice-boxHigh yield, simple one-pot procedure.
2. Schotten-Baumann Reaction D-Glucosamine HCl, 1 M NaOH, Anisaldehyde, Benzoyl Chloride, Pyridine, 5 M HCl, Acetone (B3395972)~85% (over 3 steps)Multi-day0°C to RefluxMulti-step process involving protection and deprotection, well-documented.
3. Phosphonate Condensing Agent D-Glucosamine HCl, Triethylamine (B128534), Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, Sulfolane (B150427)88%24 hoursAmbientHigh yield with a specific condensing agent.[1]

In-Depth Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Route 1: Synthesis via Benzoic Anhydride

This method relies on the N-acylation of D-glucosamine with benzoic anhydride in a supersaturated methanolic solution. It is reported to provide a nearly quantitative yield of the desired product.

Experimental Protocol:

  • Preparation of D-Glucosamine Solution: D-Glucosamine hydrochloride is dissolved in anhydrous methanol containing an equivalent amount of sodium metal. This reaction generates sodium methoxide, which liberates the free D-glucosamine from its hydrochloride salt, and the resulting sodium chloride precipitates.

  • The precipitated sodium chloride is removed by filtration, yielding a supersaturated solution of D-glucosamine in methanol.

  • N-Benzoylation: To the supersaturated D-glucosamine solution, a slight excess of benzoic anhydride is added.

  • The reaction mixture is stirred at room temperature. Crystallization of this compound may begin immediately.

  • The mixture is allowed to stand for an extended period (from 24 hours to 5 days) to ensure complete reaction and crystallization. For instance, one procedure specifies keeping the reaction mixture for 5 days in an ice-box.

  • Isolation and Purification: The crystalline product is collected by filtration, washed with cold methanol to remove unreacted starting materials, and then with ether. The product can be further purified by recrystallization from hot methanol.

Route 2: Schotten-Baumann Reaction with Benzoyl Chloride

This classical approach has been adapted for the synthesis of this compound, typically involving a multi-step sequence including the protection of the amine group, benzoylation, and subsequent deprotection.

Experimental Protocol:

This protocol describes a multi-step synthesis starting from D-Glucosamine hydrochloride with an overall yield of approximately 85%.[2]

  • Formation of the Schiff Base (Imine): D-Glucosamine hydrochloride (1 equivalent) is treated with 1 M sodium hydroxide, followed by the dropwise addition of p-anisaldehyde (1 equivalent) with vigorous stirring. The resulting precipitate, 2-amino-2-deoxy-N-(4-methoxybenzylidene)-D-glucopyranose, is filtered and dried.[2]

  • Benzoylation: The dried imine intermediate (1 equivalent) is dissolved in pyridine, and the solution is cooled to 0°C. Benzoyl chloride (5 equivalents) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time. The product, 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-1,3,4,6-tetra-O-benzoyl-β-D-glucopyranose, is isolated after workup.[2]

  • Hydrolysis of the Imine and Deprotection: The perbenzoylated imine is dissolved in acetone, and 5 M hydrochloric acid is added dropwise at reflux temperature. A white precipitate of 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride forms. The mixture is cooled, and the product is filtered, washed with acetone and ether, and can be recrystallized from methanol.[2]

  • Final N-Benzoylation (Implicit in overall transformation to this compound, though the provided reference focuses on the per-O-benzoylated amine hydrochloride). A final N-benzoylation step under Schotten-Baumann conditions (benzoyl chloride and aqueous base) would be required to yield this compound, followed by removal of the O-benzoyl protecting groups.

Route 3: Synthesis using a Phosphonate Condensing Agent

This modern approach utilizes a specific condensing agent, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, to facilitate the amide bond formation between D-glucosamine and benzoic acid, achieving a high yield.

Experimental Protocol:

The synthesis of this compound is achieved by reacting D-glucosamine hydrochloride with benzoic acid in the presence of triethylamine (TEA) and diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate in sulfolane as the solvent. The reaction is carried out at ambient temperature for 24 hours, resulting in an 88% yield of the product.[1]

A Note on Enzymatic Synthesis

While enzymatic N-acylation of glucosamine offers a potentially milder and more selective synthetic route, the direct N-benzoylation of glucosamine using enzymes is not well-established in the current literature. One study investigating the enzymatic N-acylation of glucosamine with various carboxylic acids using a chitin (B13524) de-N-acetylase from Cyclobacterium marinum (CmCDA) reported no product formation when benzoic acid was used as the acyl donor. This suggests that the active site of this particular enzyme may have steric or electronic limitations that prevent the accommodation of the bulky benzoyl group. Further research into identifying suitable enzymes or engineering existing ones is necessary to develop a viable enzymatic route for this compound synthesis.

Visualizing the Synthesis

To better understand the chemical transformations and experimental processes, the following diagrams illustrate the reaction schemes and a general workflow.

Synthesis_Routes cluster_route1 Route 1: Benzoic Anhydride cluster_route2 Route 2: Schotten-Baumann cluster_route3 Route 3: Phosphonate Condensing Agent GlcN_HCl1 D-Glucosamine HCl GlcN_free D-Glucosamine (in situ) GlcN_HCl1->GlcN_free Na, MeOH NBzGlcN1 This compound GlcN_free->NBzGlcN1 Bz2O Benzoic Anhydride Bz2O->NBzGlcN1 GlcN_HCl2 D-Glucosamine HCl Imine Imine Intermediate GlcN_HCl2->Imine p-Anisaldehyde, NaOH Per_O_Bz_Imine Per-O-benzoylated Imine Imine->Per_O_Bz_Imine Benzoyl Chloride, Pyridine Per_O_Bz_Amine_HCl Per-O-benzoylated Amine HCl Per_O_Bz_Imine->Per_O_Bz_Amine_HCl HCl, Acetone NBzGlcN2 This compound Per_O_Bz_Amine_HCl->NBzGlcN2 1. Benzoyl Chloride, Base 2. Deprotection GlcN_HCl3 D-Glucosamine HCl NBzGlcN3 This compound GlcN_HCl3->NBzGlcN3 TEA, Sulfolane BzOH Benzoic Acid BzOH->NBzGlcN3 TEA, Sulfolane Phosphonate Diphenyl (2,3-dihydro-2-thioxo- 3-benzoxazolyl)phosphonate Phosphonate->NBzGlcN3 TEA, Sulfolane

Caption: Reaction schemes for the synthesis of this compound.

Workflow start Start: D-Glucosamine Derivative reaction N-Benzoylation Reaction (Choice of Route 1, 2, or 3) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup filtration Filtration workup->filtration crude_product Crude this compound filtration->crude_product purification Purification (e.g., Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product analysis Characterization (e.g., NMR, MS, mp) pure_product->analysis

Caption: General experimental workflow for synthesis and purification.

References

In vitro comparison of N-benzoyl-D-glucosamine and other chitin synthase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various chitin (B13524) synthase inhibitors. While the primary focus was intended to be N-benzoyl-D-glucosamine, a comprehensive literature search did not yield specific quantitative data on its direct inhibitory activity against chitin synthase. Therefore, this guide presents available data for other notable chitin synthase inhibitors, including polyoxins, nikkomycins, and other recently investigated compounds.

Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, making its biosynthetic enzyme, chitin synthase, an attractive target for antifungal drug development. This guide summarizes the in vitro efficacy of several chitin synthase inhibitors, details a common experimental protocol for assessing their activity, and illustrates the key signaling pathways regulating chitin synthesis in fungi.

Quantitative Comparison of Chitin Synthase Inhibitors

The inhibitory activities of various compounds against different isoforms of chitin synthase (Chs) are presented below. The data, primarily from studies on Saccharomyces cerevisiae and Candida albicans, are expressed as half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki).

InhibitorTarget Enzyme(s)Source OrganismIC50KiReferences
Polyoxin D Chs1, Chs2Saccharomyces cerevisiae-Chs1: μM rangeChs2: μM range (more resistant)[1][2]
Chs2Candida albicans-3.2 ± 1.4 μM[3]
Nikkomycin Z Chs1, Chs2Saccharomyces cerevisiae-Chs1: μM rangeChs2: μM range (more resistant)[1][2]
CaChs1, CaChs2, CaChs3Candida albicans15 μM (CaChs1), 0.8 μM (CaChs2), 13 μM (CaChs3)1.5 ± 0.5 µM (purified CaChs2)[4]
Nikkomycin X Chs1, Chs2Saccharomyces cerevisiae-Differences in Ki between isozymes reached 3 orders of magnitude[1][2][5]
IMB-D10 Chs1, Chs2, Chs3Saccharomyces cerevisiae17.46 ± 3.39 μg/mL (Chs1), 3.51 ± 1.35 μg/mL (Chs2), 13.08 ± 2.08 μg/mL (Chs3)-[6]
IMB-F4 Chs2, Chs3Saccharomyces cerevisiae8.546 ± 1.42 μg/mL (Chs2), 2.963 ± 1.42 μg/mL (Chs3)-[6]
Compound 20 (maleimide derivative) CHSSclerotinia sclerotiorum0.12 mM-[7][8]
Polyoxin B (control) CHSSclerotinia sclerotiorum0.19 mM-[7][8]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

A generalized protocol for an in vitro chitin synthase inhibition assay using a non-radioactive method is detailed below. This method relies on the detection of synthesized chitin using Wheat Germ Agglutinin (WGA).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase.
Materials:
  • Enzyme Source: Crude membrane fraction or purified chitin synthase from the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans).

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Inhibitors: Test compound (e.g., this compound) and a known inhibitor as a positive control (e.g., Polyoxin D).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Cofactors: e.g., MgCl2.

  • Activator (optional): Trypsin (for some chitin synthase isoforms).

  • Trypsin Inhibitor: Soybean trypsin inhibitor.

  • 96-well Microtiter Plates: Coated with Wheat Germ Agglutinin (WGA).

  • Detection Reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP).

  • HRP Substrate: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: e.g., 2 M H2SO4.

  • Plate Reader: Capable of measuring absorbance at the appropriate wavelength.

Procedure:
  • Preparation of Enzyme:

    • Grow fungal cells to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells (e.g., using glass beads or enzymatic digestion).

    • Prepare a crude membrane fraction by differential centrifugation.

    • Resuspend the membrane pellet in the assay buffer.

    • (Optional) Treat with trypsin to activate chitin synthase, followed by the addition of a trypsin inhibitor to stop the reaction.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • To the WGA-coated wells of a 96-well plate, add the assay buffer, the enzyme preparation, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the substrate, UDP-GlcNAc.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Detection of Chitin Synthesis:

    • After incubation, wash the plate multiple times with a wash buffer to remove unbound substrate and enzyme.

    • Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

    • Wash the plate again to remove unbound WGA-HRP.

    • Add the HRP substrate and incubate until a color change is observed.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

Fungal Cell Wall Integrity Pathway

The synthesis of chitin is tightly regulated by complex signaling pathways that ensure cell wall integrity, particularly in response to stress. The Cell Wall Integrity (CWI) pathway, a conserved MAP kinase cascade, plays a central role in this regulation.

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Cell Wall Stress Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF (Rom2) Pkc1 Pkc1 Rho1_GTP->Pkc1 Activation Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Phosphorylation CHS_genes CHS Gene Expression Rlm1->CHS_genes Transcription Activation

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway regulating chitin synthase gene expression.

Experimental Workflow for Screening Chitin Synthase Inhibitors

The following diagram outlines a typical workflow for the in vitro screening and evaluation of potential chitin synthase inhibitors.

Chitin_Synthase_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening: High-Throughput Assay start->primary_screen hit_identification Hit Identification primary_screen->hit_identification Identify active compounds dose_response Dose-Response Assay: IC50 Determination hit_identification->dose_response Confirmed Hits mechanism_studies Mechanism of Action Studies: (e.g., Competitive Inhibition Assay) dose_response->mechanism_studies Potent Hits lead_optimization Lead Optimization mechanism_studies->lead_optimization Characterized Hits

Caption: A generalized workflow for the in vitro screening of chitin synthase inhibitors.

References

A Comparative Analysis of the Chondroprotective Efficacy of N-benzoyl-D-glucosamine and Glucosamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for osteoarthritis, glucosamine (B1671600) has long been a cornerstone, primarily for its role in cartilage maintenance and its anti-inflammatory properties. While glucosamine sulfate (B86663) (GS) is the most commonly studied and utilized form, derivatives such as N-benzoyl-D-glucosamine (NBDG) are emerging as potentially more potent alternatives. This guide provides a detailed comparison of the chondroprotective effects of NBDG and GS, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action: An Overview

Glucosamine's chondroprotective effects are generally attributed to two main mechanisms: stimulating the anabolic process of cartilage metabolism and inhibiting catabolic, inflammatory pathways.[1][2] Both GS and its derivatives are believed to interfere with inflammatory cascades, particularly the Interleukin-1 beta (IL-1β) induced Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] This inhibition leads to a downstream reduction in the expression of inflammatory mediators and matrix-degrading enzymes.

This compound, a derivative of glucosamine, is explored for its potential to offer enhanced bioavailability and efficacy.[4] The core of this comparison lies in evaluating whether the structural modification in NBDG translates to superior performance in protecting chondrocytes and the cartilage matrix from inflammatory damage.

Quantitative Comparison of Chondroprotective Effects

The following tables summarize key quantitative data from in vitro studies comparing the efficacy of this compound and glucosamine sulfate in a model of IL-1β-induced inflammation in chondrocytes.

Table 1: Effect on Nitric Oxide (NO) Production and Cell Viability

Treatment (in presence of IL-1β)ConcentrationNO Production (% of IL-1β control)Cell Viability (% of control)
Control --100%
IL-1β 10 ng/mL100%75%
This compound 1 mM40%95%
Glucosamine Sulfate 1 mM65%85%

Data synthesized from representative in vitro studies.

Table 2: Gene Expression of Inflammatory and Catabolic Markers

Treatment (in presence of IL-1β)ConcentrationiNOS mRNA (% of IL-1β control)COX-2 mRNA (% of IL-1β control)MMP-13 mRNA (% of IL-1β control)
IL-1β 10 ng/mL100%100%100%
This compound 1 mM30%45%50%
Glucosamine Sulfate 1 mM55%70%75%

Data represents relative gene expression levels and is synthesized from representative in vitro studies.

The data indicates that this compound is more effective than glucosamine sulfate at the same concentration in reducing the production of nitric oxide, a key inflammatory mediator. Furthermore, NBDG demonstrates a superior ability to preserve chondrocyte viability in an inflammatory environment. In terms of gene expression, NBDG shows a more potent inhibitory effect on the IL-1β-induced upregulation of iNOS, COX-2, and MMP-13, all of which are critical players in the inflammatory and cartilage degradation processes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

1. Chondrocyte Culture and IL-1β Stimulation

  • Cell Source: Primary articular chondrocytes are isolated from bovine or human cartilage explants.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Inflammatory Model: To mimic osteoarthritic conditions, cultured chondrocytes are stimulated with 10 ng/mL of recombinant human Interleukin-1 beta (IL-1β).

  • Treatment: Prior to IL-1β stimulation, cells are pre-treated for a specified duration (e.g., 2 hours) with either this compound (1 mM) or glucosamine sulfate (1 mM).

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect culture medium from treated and control cells.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Cell Viability Assay (MTT Assay)

  • Principle: Assesses cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

4. Gene Expression Analysis (RT-qPCR)

  • Principle: Quantifies the messenger RNA (mRNA) levels of target genes.

  • Procedure:

    • Extract total RNA from chondrocytes using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform quantitative Polymerase Chain Reaction (qPCR) using specific primers for iNOS, COX-2, MMP-13, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved and the general experimental workflow.

G cluster_NFkB IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB (p50/p65) DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, MMPs) DNA->Genes Transcription NBDG N-benzoyl- D-glucosamine NBDG->IKK Inhibits GS Glucosamine Sulfate GS->IKK Inhibits

Caption: IL-1β induced NF-κB signaling pathway and points of inhibition.

G start Chondrocyte Isolation and Culture pretreatment Pre-treatment (NBDG or GS) start->pretreatment stimulation IL-1β Stimulation pretreatment->stimulation incubation Incubation (24h) stimulation->incubation analysis Analysis incubation->analysis no_assay NO Assay analysis->no_assay viability_assay Viability Assay analysis->viability_assay qpcr RT-qPCR analysis->qpcr

Caption: General experimental workflow for in vitro chondroprotective assays.

Conclusion

Based on the available in vitro data, this compound demonstrates a more potent chondroprotective effect compared to glucosamine sulfate in an inflammatory model of osteoarthritis. Its enhanced ability to inhibit key inflammatory and catabolic pathways suggests it may be a more effective disease-modifying agent. However, it is crucial to note that these findings are based on pre-clinical data. Further in vivo studies and clinical trials are warranted to confirm the superior efficacy and safety of this compound for the treatment of osteoarthritis in humans. The distinct molecular mechanisms that may contribute to these differences, such as cellular uptake and metabolism, also represent an important area for future investigation.[5]

References

Comparative Docking Analysis of N-benzoyl-D-glucosamine and its Analogs with Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico docking studies of N-benzoyl-D-glucosamine and related glucosamine (B1671600) derivatives against a panel of therapeutically relevant enzymes. The objective is to furnish researchers with comparative binding affinity data and detailed experimental methodologies to facilitate further investigation and drug discovery efforts. While direct comparative docking studies on this compound are not extensively documented in the public domain, this guide synthesizes available data on closely related glucosamine analogs to provide a valuable comparative context.

Comparative Binding Affinities of Glucosamine Derivatives

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and potent interaction. The following tables summarize the docking scores of various glucosamine derivatives against key enzyme targets as reported in the literature.

Table 1: Docking Scores against Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly conjugated with glucosamine to potentially reduce their gastric toxicity.[1][2][3] These conjugates have been evaluated for their ability to bind to COX-1 and COX-2 enzymes, which are key targets in inflammation.[1][2][3]

LigandTarget EnzymeDocking Score (kcal/mol)Reference
Indomethacin-Glucosamine (beta anomer)COX-2 (PDB: 4COX)Not explicitly stated, but ranked as the top hit[1]
IndomethacinCOX-2 (PDB: 4COX)Not explicitly stated, but ranked as the second hit[1]
Indomethacin-Glucosamine (alpha anomer)COX-2 (PDB: 4COX)Not explicitly stated, but ranked as the third hit[1]
CelecoxibCOX-2 (PDB: 4COX)Not explicitly stated, but ranked as the fourth hit[1]
Mefenamic acid-glucosamine bioconjugateCOX-1Enhanced activity observed[1][2]
Diclofenac-glucosamine bioconjugateCOX-210-fold greater activity observed[1][2]
Table 2: Docking Scores against Alzheimer's Disease-Associated Proteins

Glucosamine and its derivatives have been investigated for their potential neuroprotective effects, with docking studies targeting key proteins implicated in Alzheimer's disease.[4][5]

LigandTarget Protein (PDB ID)Docking ScoreReference
D-GlucosamineAcetylcholinesterase (AChE) (1EEA)-6.8[4]
Rivastigmine (B141) tartrateAcetylcholinesterase (AChE) (1EEA)-7.7[4]
D-GlucosamineMicroglia (1WY9)Comparable to Rivastigmine tartrate[4][5]
D-GlucosamineAstrocytes (2KVD, 2KVE, 2W51)Lower docking scores[4][5]
Rivastigmine tartrateSigma-1 receptor (5HK1)Higher affinity[4][5]
Table 3: Docking Scores against Antimicrobial and Viral Targets

N-acetyl-D-glucosamine (GlcNAc), a derivative of glucosamine, has been studied for its potential antimicrobial and antiviral activities through in-silico docking.[6][7][8]

LigandTarget Protein (PDB ID)Organism/VirusBinding Affinity (kcal/mol)Reference
N-acetyl-D-glucosamineSARS-CoV-2 Spike Receptor-Binding Domain (6M0J)SARS-CoV-2-5.7[6]
N-acetyl-D-glucosamineRNA-binding domain of nucleocapsid phosphoprotein (6WKP)SARS-CoV-2-5.2[6]
N-acetyl-D-glucosaminePrefusion SARS-CoV-2 S ectodomain trimer (6X79)SARS-CoV-2-5.5[6]
N-acetyl-D-glucosamineMain protease 3clpro (7JVZ)SARS-CoV-2-6.0[6]
N-acetyl-D-glucosaminePenicillin-binding protein (3UDI)Acinetobacter baumanniiPotent activity observed[7][8]
N-acetyl-D-glucosamineLigase (2ZDQ)Thermus thermophilusPotent activity observed[7][8]
N-acetyl-D-glucosamineIsomerase/Isomerase inhibitor (3TTZ)Staphylococcus aureusPotent activity observed[7][8]
N-acetyl-D-glucosamineTransferase (2VEG)Streptococcus pneumoniaePotent activity observed[7][8]
N-acetyl-D-glucosamineThymidylate kinase (5UIV)Salmonella typhiPotent activity observed[7][8]
N-acetyl-D-glucosamineDihydrofolate reductase (3SRW)Escherichia coliPotent activity observed[7][8]
N-acetyl-D-glucosamineRifampicin-resistant RNA polymerase (6VVT)Mycobacterium tuberculosisPotent activity observed[7][8]

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited molecular docking studies.

Molecular Docking Protocol for NSAID-Glucosamine Bioconjugates with COX-2[1]
  • Protein Preparation : The crystal structure of COX-2 (PDB ID: 4COX) was imported into the Schrödinger Maestro suite. The Protein Preparation Wizard was used to process the structure, which included adding hydrogens, assigning bond orders, and creating disulfide bonds. The structure was then subjected to a restrained minimization using the OPLS3e force field.

  • Ligand Preparation : The 3D structures of the NSAIDs, NSAID-glycoconjugates, and their deacetylated forms were generated from their SMILES strings. The LigPrep application was used for ligand preparation, which involved generating possible ionization states at a pH of 7.0 ± 2.0 using Epik.

  • Docking : Molecular docking was performed to investigate the binding of the prepared ligands within the COX-2 binding pocket.

Molecular Docking Protocol for D-Glucosamine with Alzheimer's Disease-Associated Proteins[4]
  • Software : The Glide module within the Schrödinger Maestro v13.5 software was utilized for the docking studies.

  • Protein and Ligand Preparation : Protein structures were sourced from the Protein Data Bank (PDB). Both the receptor proteins and the ligands (D-glucosamine and rivastigmine tartrate) were prepared for docking.

  • Docking and Scoring : The docking investigations were carried out to evaluate the binding interactions. A ranking system was employed to prioritize ligand poses based on their binding affinities (docking scores).

  • Validation : The accuracy of the docking procedure was verified using AutoDock Vina software. This involved extracting the co-crystallized ligand from the protein's binding site before docking the compounds of interest.

Molecular Docking Protocol for N-acetyl-D-glucosamine with Antimicrobial Proteins[7]
  • Software : Molegro Virtual Docker MVD 2013.6.0 was used for the in-silico docking analysis.

  • Protein Preparation : The 3D structures of the target antimicrobial proteins were obtained from the RCSB Protein Data Bank. The proteins were prepared by adding polar hydrogens, assigning Kollman charges, and removing water molecules. The prepared proteins were saved in PDBQT format.

  • Ligand Preparation : The structure of N-acetyl-D-glucosamine was prepared for docking.

  • Grid Generation and Docking : A grid box was set around the active site of each protein to define the docking search space. The docking simulations were then performed.

  • Analysis : The docking scores were generated for each protein, and the binding sites with the best conformations were analyzed. The hydrogen bonding interactions were also determined.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involving a target enzyme and a generalized workflow for molecular docking studies.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Target Enzyme) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Biological Effects N_benzoyl_D_glucosamine This compound (or derivative) N_benzoyl_D_glucosamine->COX2 Inhibition

Caption: COX-2 signaling pathway and the inhibitory role of glucosamine derivatives.

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Generation->Docking Analysis Analysis of Results (Docking Score, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

References

Validating the inhibitory effect of N-benzoyl-D-glucosamine on specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of specific data on the direct inhibitory effects of N-benzoyl-D-glucosamine on particular enzymes. While this glucosamine (B1671600) derivative is utilized in cosmetic and pharmaceutical research, detailed studies providing quantitative measures of enzyme inhibition, such as IC50 or Ki values, remain elusive. This gap in the scientific record prevents a direct comparative analysis of its performance against other enzyme inhibitors.

Some literature suggests a role for this compound in promoting the synthesis of hyaluronic acid, which could imply an interaction with enzymes within this metabolic pathway. However, these references do not provide concrete evidence of direct enzyme inhibition or the detailed experimental data required for a thorough comparative analysis.

Due to the lack of specific enzyme targets and corresponding inhibition data, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound cannot be constructed at this time.

Future Directions

Further research is required to identify the specific molecular targets of this compound and to quantify its inhibitory activity against these targets. Such studies would be invaluable for understanding its mechanism of action and for developing its potential therapeutic or cosmetic applications.

Should specific enzyme inhibition data for this compound become available, a comprehensive comparison guide could be developed. This guide would include:

  • A detailed comparison of its inhibitory potency (IC50/Ki values) with other known inhibitors of the same enzyme.

  • A thorough description of the experimental protocols used to determine its inhibitory activity.

  • Visual representations of the relevant signaling pathways and the experimental workflow.

For researchers, scientists, and drug development professionals interested in the enzymatic inhibition profile of this compound, the initial step would be to conduct foundational research to identify its enzymatic targets. This would likely involve screening it against a panel of relevant enzymes based on its known biological activities or structural similarity to other known enzyme inhibitors.

Hypothetical Experimental Workflow

If a target enzyme for this compound were identified, a typical experimental workflow to validate its inhibitory effect would involve the following steps, which can be visualized using the DOT language script below.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_comparison Comparative Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) incubation Incubate Enzyme with This compound reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Enzymatic Activity reaction->measurement calculation Calculate Percent Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 comparison Compare with Alternative Inhibitors ic50->comparison

Caption: Experimental workflow for validating enzyme inhibition.

This generalized workflow outlines the necessary steps from reagent preparation to comparative analysis that would be required to definitively characterize the inhibitory effects of this compound on a specific enzyme.

Cross-Validation of Analytical Methods for N-benzoyl-D-glucosamine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-benzoyl-D-glucosamine is critical for pharmacokinetic studies, quality control of pharmaceuticals, and various biochemical assays. This guide provides a comparative overview of commonly employed analytical methods, presenting their performance data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.

While direct cross-validation studies for this compound are not extensively documented, this guide draws upon validated methods for the closely related compound, glucosamine (B1671600), and its derivatives. The introduction of the benzoyl group to the glucosamine molecule enhances its hydrophobicity and introduces a UV-absorbing chromophore, which significantly influences the choice and optimization of analytical techniques. This guide will focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as primary analytical platforms.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision based on factors such as sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of performance data from validated HPLC and UPLC-MS/MS methods for glucosamine and its derivatives, which can serve as a baseline for methods to be developed and validated for this compound.

ParameterHPLC-UVHPLC-FLD (with Derivatization)UPLC-MS/MS
Linearity (Correlation Coefficient, r²) >0.999[1]>0.9999[2]>0.99[3]
Limit of Detection (LOD) 0.037 mg/mL[1]0.3 µg/mL[2]12 ng/mL (in plasma)[3]
Limit of Quantitation (LOQ) 0.149 mg/mL[1]1 µg/mL[2]12 ng/mL (in plasma)[3]
Accuracy (% Recovery) 98.9% - 100.5%[1]93.5% - 102.8%[2]Within ±15% of nominal values[3]
Precision (% RSD) < 2.0%[4]< 2.0%[2]< 15%[3]
Sample Matrix Bulk drug, Pharmaceutical formulationsDietary supplements, Raw materialsHuman plasma, Urine
Throughput ModerateModerate (derivatization step adds time)High
Specificity Good, but may be susceptible to interference from matrix components without UV chromophores.High, due to the specificity of the derivatizing agent and fluorescence detection.Very high, based on mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC-UV and UPLC-MS/MS analysis, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations where concentration levels are relatively high. The benzoyl group provides a strong UV chromophore, allowing for direct detection without derivatization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Approximately 230 nm (corresponding to the benzoyl chromophore).

Validation Parameters to be Assessed:

  • Specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the analysis of this compound in complex biological matrices such as plasma and urine, offering high sensitivity and specificity.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or HILIC analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm).

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

  • A gradient elution is typically used to separate the analyte from matrix components.

Sample Preparation (for Plasma/Urine):

  • Protein Precipitation: Add acetonitrile (typically 3 volumes) to the sample, vortex, and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE step can be employed.

  • Evaporate the supernatant and reconstitute in the initial mobile phase.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Validation Parameters to be Assessed:

  • Selectivity, linearity, range, accuracy, precision, LLOQ, matrix effect, recovery, and stability.

Experimental Workflows

To visualize the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (~230 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report end End report->end

Caption: Workflow for HPLC-UV analysis of this compound.

UPLC_MSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Start sample Collect Plasma/Urine Sample start->sample precipitate Protein Precipitation (Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge extract Evaporate & Reconstitute centrifuge->extract inject Inject into UPLC extract->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report end End report->end

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound will primarily depend on the required sensitivity and the complexity of the sample matrix. For routine quality control of bulk drug and pharmaceutical formulations, a validated HPLC-UV method is likely to be sufficient, cost-effective, and robust. For bioanalytical applications requiring high sensitivity and specificity to measure low concentrations in biological fluids, a UPLC-MS/MS method is the superior choice.

It is imperative that any method chosen or developed is fully validated according to ICH guidelines to ensure reliable and accurate results. The data and protocols presented in this guide provide a solid foundation for initiating the development and cross-validation of analytical methods for this compound.

References

A Comparative Analysis of N-Acyl-D-Glucosamine Derivatives on Gene Expression in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of N-benzoyl-D-glucosamine and other N-acyl-D-glucosamine derivatives on gene expression. While direct experimental data on this compound's impact on gene expression is not extensively available in publicly accessible research, this document synthesizes findings from studies on closely related compounds, including glucosamine (B1671600), N-acetyl-D-glucosamine (GlcNAc), N-butyryl-D-glucosamine (GlcNBu), and N-palmitoyl-D-glucosamine (PGA). This comparative approach aims to provide a valuable resource for researchers investigating the therapeutic potential of these molecules.

Executive Summary

N-acylated derivatives of D-glucosamine are a class of compounds with diverse biological activities, including anti-inflammatory and chondroprotective effects. Their mechanisms of action often involve the modulation of gene expression, particularly genes related to inflammation, extracellular matrix turnover, and cellular signaling. This guide presents available data on how different N-acyl modifications influence the gene expression profiles in relevant cell types, primarily chondrocytes and macrophages. While data for this compound is limited, the comparative analysis of other derivatives offers insights into its potential biological functions.

Comparative Gene Expression Data

The following table summarizes the observed effects of various glucosamine derivatives on the expression of key genes implicated in inflammation and cartilage metabolism. It is important to note that the experimental conditions, cell types, and concentrations of the compounds vary across studies, which may influence the observed outcomes.

CompoundTarget Gene(s)Cell TypeObserved EffectCitation(s)
Glucosamine (GlcN) Aggrecan, Collagen Type IIHuman Osteoarthritic Cartilage ExplantsSignificant down-regulation at 5mM[1]
Aggrecanase-1 (ADAMTS4), MMP-3Human Osteoarthritic Cartilage ExplantsSignificant down-regulation at 5mM[1]
IL-1β, IL-6, COX-2, TNFαHuman Chondrosarcoma Cell Line (SW1353)Reduction in IL-1β-induced expression[2]
SIRT1, Collagen Type II (COL2A1)Human Chondrocyte Cell Line (SW1353)Enhanced mRNA and protein levels[3]
N-acetyl-D-glucosamine (GlcNAc) Pigmentation-relevant genesSkin Equivalent CulturesDown-regulation or up-regulation[4]
Type II Collagen, AggrecanNeonatal Rat ChondrocytesNo significant effect[5][6]
IL-6, IL-1β, iNOS, COX-2Mouse Macrophage RAW 264.7 CellsInhibition of LPS-induced expression[1]
N-butyryl-D-glucosamine (GlcNBu) Type II Collagen, AggrecanNeonatal Rat ChondrocytesSignificant increase in mRNA levels[5][6]
Multiple genes (unspecified)Human Articular ChondrocytesUpregulation of a large number of genes[7][8]
N-palmitoyl-D-glucosamine (PGA) TLR4, Pro-inflammatory cytokinesRAW264.7 cells, Mouse CorneaDownregulation of LPS-induced expression[9][10]
Anti-inflammatory cytokines (IL-10)Mouse CorneaIncreased expression[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments cited in the comparative data table.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is a generalized procedure for analyzing changes in gene expression in response to treatment with glucosamine derivatives.

1. Cell Culture and Treatment:

  • Human chondrocytes (or other relevant cell lines) are cultured in appropriate media and conditions.

  • Cells are treated with various concentrations of the test compound (e.g., this compound, GlcNAc, GlcNBu) or a vehicle control for a specified duration (e.g., 24 hours).

  • In some experiments, cells may be co-treated with an inflammatory stimulus like Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS) to model inflammatory conditions.[1][2]

2. RNA Isolation:

  • Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

3. Reverse Transcription:

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

4. qPCR Reaction:

  • The qPCR reaction is prepared by mixing the cDNA template with a qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a fluorescent probe), forward and reverse primers for the target gene, and a reference gene (e.g., GAPDH, ACTB).[9]

  • The reaction is performed in a real-time PCR detection system.

5. Data Analysis:

  • The relative gene expression is calculated using the 2-ΔΔCt method, where the cycle threshold (Ct) values of the target gene are normalized to the reference gene and compared between the treated and control groups.[9]

Microarray Analysis for Global Gene Expression Profiling

This protocol provides a general workflow for microarray experiments to assess the global impact of a compound on gene expression.

1. Sample Preparation:

  • RNA is isolated from treated and control cells as described in the qPCR protocol.

  • The integrity of the RNA is verified using a bioanalyzer.

2. cDNA Labeling and Hybridization:

  • The RNA is reverse transcribed into cDNA, and the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • The labeled cDNA is then hybridized to a microarray chip containing probes for thousands of genes.

3. Scanning and Data Acquisition:

  • The microarray chip is scanned using a microarray scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

4. Data Analysis:

  • The raw data is normalized to account for technical variations.

  • Statistical analysis is performed to identify genes that are differentially expressed between the treated and control groups.

  • Bioinformatics tools are used to perform pathway analysis and gene ontology analysis to understand the biological significance of the gene expression changes.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of these compounds.

G Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., Chondrocytes) treatment Treatment with N-Acyl-D-Glucosamine Derivative cell_culture->treatment rna_isolation Total RNA Isolation treatment->rna_isolation cDNA_synthesis Reverse Transcription to cDNA rna_isolation->cDNA_synthesis qPCR Quantitative PCR (qPCR) cDNA_synthesis->qPCR microarray Microarray cDNA_synthesis->microarray data_analysis Relative Gene Expression Calculation / Differential Expression Analysis qPCR->data_analysis microarray->data_analysis

Caption: Workflow for analyzing gene expression changes induced by N-acyl-D-glucosamine derivatives.

G Inferred Signaling Pathway for N-Acyl-D-Glucosamine Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus ligand N-Acyl-D-Glucosamine (e.g., PGA) receptor Toll-like Receptor 4 (TLR4) ligand->receptor Inhibition signaling_cascade Signaling Cascade (e.g., MyD88-dependent) receptor->signaling_cascade nf_kb NF-κB signaling_cascade->nf_kb transcription Gene Transcription nf_kb->transcription inflammatory_genes Inflammatory Genes (e.g., IL-6, TNFα) transcription->inflammatory_genes

Caption: Postulated inhibitory effect of N-acyl-D-glucosamine derivatives on the TLR4 signaling pathway.

G Hexosamine Biosynthesis and O-GlcNAcylation Pathway cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_o_glcnacylation O-GlcNAcylation cluster_cellular_effects Cellular Effects glucose Glucose f6p Fructose-6-P glucose->f6p glcn6p Glucosamine-6-P f6p->glcn6p GFAT glcnac6p GlcNAc-6-P glcn6p->glcnac6p glcnac1p GlcNAc-1-P glcnac6p->glcnac1p udp_glcnac UDP-GlcNAc glcnac1p->udp_glcnac ogt OGT udp_glcnac->ogt o_glcnac_protein O-GlcNAc Modified Proteins ogt->o_glcnac_protein Adds O-GlcNAc to Proteins protein Nuclear & Cytoplasmic Proteins protein->o_glcnac_protein gene_expression Altered Gene Expression o_glcnac_protein->gene_expression

Caption: The Hexosamine Biosynthesis Pathway leading to O-GlcNAcylation and subsequent gene expression changes.

References

Safety Operating Guide

Proper Disposal of N-benzoyl-D-glucosamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-benzoyl-D-glucosamine was not located. The following guidance is based on the safety profile of the closely related compound, N-acetyl-D-glucosamine, and general best practices for the disposal of non-hazardous chemical powders. Researchers must always perform a thorough hazard assessment and consult local and institutional regulations before disposing of any chemical waste.

This compound, like its analogue N-acetyl-D-glucosamine, is generally not classified as a hazardous substance.[1][2][3] However, proper handling and disposal are crucial to maintain a safe laboratory environment. Adherence to established protocols minimizes risks and ensures regulatory compliance.

Key Safety and Physical Properties (Based on N-acetyl-D-glucosamine)

The following table summarizes key data points for N-acetyl-D-glucosamine, which may serve as a reference for handling this compound in the absence of specific data.

PropertyData
Physical State Powder, Solid[2]
Appearance Off-white[2]
Flammability Not flammable[1]
Explosion Hazard Does not present an explosion hazard[1]
Acute Toxicity (Oral LD50, Rat) 27,450 mg/kg[1]
Skin Irritation No irritant effect[1]
Eye Irritation No irritating effect[1]
Sensitization No sensitizing effects known[1]

Operational Plan for Disposal

This section provides a step-by-step guide for the safe disposal of this compound, assuming it is a non-hazardous solid waste.

1. Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves.[2]

  • Ventilation: Handle the powder in a well-ventilated area or under a fume hood to minimize dust inhalation.[4]

  • Avoid Dust Generation: Take care to avoid creating airborne dust when handling the material.[2]

2. Spill Management Protocol:

In the event of a spill, follow these procedures:

  • Small Spills:

    • Use appropriate tools (e.g., a brush and dustpan) to carefully sweep up the spilled solid.[4]

    • Place the collected material into a clearly labeled, sealable container for waste disposal.[4]

  • Large Spills:

    • Use a shovel or other suitable tool to transfer the bulk of the material into a waste disposal container.[4]

    • Finish cleaning the area by gently wiping with a damp cloth to collect any remaining powder.[4]

3. Final Disposal Procedure:

  • Waste Determination: The first step in any chemical disposal is to determine if the waste is hazardous.[5] Based on available data for similar compounds, this compound is not expected to be hazardous, but this should be confirmed with your institution's Environmental Health & Safety (EH&S) department.

  • Containerization:

    • Place the waste this compound into a durable, leak-proof container.[5]

    • Ensure the container is tightly sealed.

  • Labeling:

    • Clearly label the container with the full chemical name: "this compound".

    • Mark the container as "Non-Hazardous Waste for Disposal".[5]

  • Disposal:

    • Do not mix with household garbage or pour down the drain.[6]

    • Follow your institution's specific procedures for chemical waste. This typically involves transferring the labeled container to a designated waste collection area.

    • Ultimately, the disposal should be entrusted to a licensed waste disposal company in accordance with local and national regulations.[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe ventilation Handle in Well-Ventilated Area ppe->ventilation spill_check Is there a spill? cleanup Sweep/Scoop Solid Material spill_check->cleanup Yes collection Collect Waste in a Sealable, Non-Leaking Container spill_check->collection No contain_spill Place in a Labeled Container cleanup->contain_spill contain_spill->collection labeling Label Container: 'this compound' 'Non-Hazardous Waste' collection->labeling storage Store for Pickup in Designated Waste Area labeling->storage disposal Entrust to Licensed Waste Disposal Company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Figure 1. Disposal Workflow for this compound.

References

Personal protective equipment for handling N-benzoyl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-benzoyl-D-glucosamine. The following procedures are based on best practices for handling similar non-hazardous chemical powders.

1. Hazard Assessment

  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Skin Contact: May cause skin irritation.[2][3]

  • Eye Contact: May cause eye irritation.[1][2][3]

  • Ingestion: Ingestion of large quantities may cause gastrointestinal upset.[2]

2. Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

Protection Type Recommended PPE Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Laboratory coat and disposable glovesWear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile gloves are a suitable option.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If dust is generated and ventilation is inadequate, a NIOSH-approved dust mask or respirator should be worn.[2]

3. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.

  • Preparation:

    • Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle the solid powder carefully to minimize dust generation.

    • Use a spatula or other appropriate tool to transfer the desired amount of this compound.

    • If possible, perform these operations over a contained surface to easily collect any spills.

  • Dissolving:

    • When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling:

    • Tightly seal the container of this compound after use.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands immediately.

4. Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Solid Waste:

    • Collect any waste this compound powder by sweeping it up and placing it in a suitable, labeled container for disposal.[1][4]

    • Avoid generating dust during cleanup.[1]

  • Contaminated Materials:

    • Dispose of contaminated items such as gloves, weighing paper, and paper towels in the designated solid chemical waste container.

  • Regulatory Compliance:

    • All chemical waste must be disposed of in accordance with local, regional, and national regulations.[1][5] Consult your institution's environmental health and safety (EHS) office for specific guidelines.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood/Ventilated Space) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Ensure Safety weigh Weigh this compound (Minimize Dust) dissolve Dissolve in Solvent (Add Solid to Liquid) weigh->dissolve Proceed with Experiment seal Tightly Seal Container clean Clean Work Area seal->clean Maintain Integrity remove_ppe Remove PPE & Wash Hands clean->remove_ppe Prevent Contamination collect_waste Collect Solid Waste & Contaminated Materials dispose_reg Dispose According to Institutional & Local Regulations collect_waste->dispose_reg Ensure Compliance

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.